2'-O-(Benzyloxycarbonyl) Taxol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
148930-30-7 |
|---|---|
Molecular Formula |
C₅₅H₅₇NO₁₆ |
Molecular Weight |
988.04 |
Synonyms |
7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete, benzenepropanoic acid deriv.; 2’-(Benzyloxycarbonyl)taxol; [2aR-[2aα,4β,4aβ,6β,9α(αR*,βS*),11α,12α,12aα,12bα]]-β-(Benzoylamino)-α-[[(phenylmethoxy)carbonyl]oxy]benzenepropanoic Acid 6,12b-Bis(acetyloxy) |
Origin of Product |
United States |
Foundational & Exploratory
2'-O-(Benzyloxycarbonyl) Paclitaxel: A Technical Guide to Synthesis, Properties, and Applications
[1][2]
Executive Summary
2'-O-(Benzyloxycarbonyl) paclitaxel (2'-O-Cbz-paclitaxel) is a critical semi-synthetic derivative of the diterpenoid paclitaxel (Taxol®).[1][2] It serves two primary functions in drug development: as a regioselective intermediate enabling modification of the less reactive C7-hydroxyl group, and as a prodrug candidate designed to improve lipophilicity or control drug release kinetics. This guide details the chemical architecture, synthetic protocols, and mechanistic utility of this compound, providing a roadmap for researchers in medicinal chemistry and oncology.
Chemical Architecture & Reactivity Profile[1][2]
Structural Composition
The molecule retains the core taxane ring system (baccatin III derivative) and the
-
Molecular Formula:
[1][2] -
Molecular Weight: ~988.05 g/mol (Calculated based on Paclitaxel
+ )[1][2] -
Key Functional Groups:
-
C2'-Carbonate: The site of modification. This position is crucial for tubulin binding; blocking it abolishes cytotoxicity.
-
C7-Hydroxyl: The secondary hydroxyl group on the B-ring. In native paclitaxel, this is less reactive than the C2'-OH.[1] In 2'-O-Cbz-paclitaxel, this becomes the primary nucleophilic site.[1][2]
-
Oxetane Ring (D-ring): Essential for biological activity; sensitive to ring opening under strong acidic or nucleophilic conditions.[1][2]
-
Reactivity Hierarchy
Paclitaxel possesses three potential sites for acylation/alkylation: C2'-OH, C7-OH, and C1-OH.[1][2] The reactivity order is C2'-OH > C7-OH >> C1-OH .[1][2]
-
C2'-OH: Sterically accessible and electronically activated by the adjacent amide and phenyl groups.
-
C7-OH: More sterically hindered and less nucleophilic.[2]
-
Strategy: To modify the C7 position (e.g., for biotinylation, fluorescent labeling, or PEGylation), the C2'-OH must first be "masked" with a protecting group like Cbz that can be removed later without degrading the taxane core.
Physicochemical Properties[1][3][4]
| Property | Description |
| Solubility | Highly lipophilic.[1][2] Soluble in DCM, Chloroform, Ethyl Acetate, DMSO.[1][2] Poorly soluble in water.[3] |
| Stability | Solid State: Stable at -20°C. Solution: The carbonate linkage is relatively stable to weak acids but susceptible to hydrolysis under basic conditions or hydrogenolysis. |
| Melting Point | Typically amorphous or semi-crystalline solid; reported ranges vary by solvate form (approx. 140–150°C dec).[2] |
| Partition Coefficient | LogP is higher than native paclitaxel (LogP ~3.5), estimated >5.0 due to the addition of the benzyl ring. |
Synthetic Methodology
Protocol: Synthesis of 2'-O-Cbz-Paclitaxel
This protocol describes the regioselective protection of the 2'-hydroxyl group using benzyl chloroformate (Cbz-Cl).[1][2]
Reagents:
Step-by-Step Workflow:
-
Preparation: Dissolve Paclitaxel (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
or Ar). -
Activation: Cool the solution to 0°C in an ice bath. Add DIPEA (3.0 eq) or Pyridine (5.0 eq).[1][2]
-
Acylation: Dropwise add Benzyl Chloroformate (1.2 – 1.5 eq) diluted in DCM.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (Mobile phase: 50:50 EtOAc/Hexanes).[2] The product (
~0.6) will appear less polar than Paclitaxel ( ~0.3).[2] -
Quench: Quench with saturated
solution. -
Workup: Extract with DCM (3x). Wash combined organics with 0.1M HCl (to remove base), water, and brine.[1][2] Dry over
. -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes).
Visualization: Synthesis & Application Workflow
Figure 1: Synthetic workflow utilizing 2'-O-Cbz-paclitaxel as a strategic intermediate for C7-modifications.
Mechanistic Utility & Applications
Prodrug Design
The 2'-hydroxyl group is essential for hydrogen bonding with the microtubule structure (specifically
-
Mechanism: The Cbz-carbonate linkage acts as a temporary mask. While Cbz is classically removed by hydrogenolysis (not feasible in vivo), modified carbonate linkers or enzymatic hydrolysis can release the free drug.
-
Advantage: Increases lipophilicity for formulation in lipid-based carriers or nanoparticles.[1][2]
Intermediate for C7-Derivatization
This is the most common laboratory application.
-
Why: Direct reaction of paclitaxel with electrophiles yields a mixture of 2'-substituted and 2',7-disubstituted products.[1][2]
-
Solution: 2'-O-Cbz-paclitaxel leaves only the C7-OH available for reaction.[1][2]
-
Deprotection: The Cbz group can be removed via Hydrogenolysis (
, Pd/C) . Note: While the taxane core contains double bonds, the C11-C12 olefin is sterically hindered and generally resistant to mild hydrogenation conditions used for Cbz removal. Alternatively, mild hydrolysis conditions may be explored, though the ester linkages at C2, C4, and C10 present stability challenges.[1]
Visualization: Structure-Activity Relationship (SAR)[1][2]
Figure 2: SAR logic demonstrating why 2'-protection abolishes biological activity, making it an effective prodrug strategy.[1][2]
Analytical Characterization
To validate the synthesis of 2'-O-Cbz-paclitaxel, look for the following diagnostic signals:
Proton NMR ( -NMR, 400 MHz, )
-
H-2' Shift: The signal for the C2'-proton shifts downfield significantly upon acylation.
-
Cbz Aromatic Protons: New multiplet appearing at
7.30 – 7.40 ppm (5H, benzyl aromatic ring).[2] -
Benzylic Methylene: Singlet or AB quartet at
5.10 – 5.20 ppm (2H, ).[1][2]
Mass Spectrometry (ESI-MS)
References
-
Kingston, D. G. I. (1994).[2] Taxol: the chemistry and structure-activity relationships of a novel anticancer agent. Trends in Biotechnology, 12(6), 222-227.[1][2]
-
Bhat, K. M., et al. (2022).[2] Total Synthesis of Paclitaxel.[9][10] Organic Letters, 24(1), 202-206.[1][2][9] [1][2]
-
Magri, N. F., & Kingston, D. G. (1988).[1][2] Modified taxols, 4. Synthesis and enzymatic stability of 2'-acyltaxols. Journal of Natural Products, 51(2), 298-306.[1][2]
-
Ganesh, T. (2007).[2] Evaluation of the 2'-OH Group Contribution to the Affinity of Paclitaxel for Microtubules.[11] Molecular Pharmacology, 72(6).[1][2]
-
BroadPharm. (n.d.).[2][8] 7-O-(Cbz-N-amido-PEG4)-paclitaxel Product Data.
Sources
- 1. Paclitaxel (CAS 33069-62-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Release Kinetics of Paclitaxel and Cisplatin from Two and Three Layered Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Paclitaxel Biosynthesis Pathway Unlocked - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rates of paclitaxel hypersensitivity reactions using a modified Markman’s infusion protocol as primary prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeted control of supporting pathways in paclitaxel biosynthesis with CRISPR-guided methylation [frontiersin.org]
- 7. Frontiers | Targeted control of supporting pathways in paclitaxel biosynthesis with CRISPR-guided methylation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Total Synthesis of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Li Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]
- 11. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
Difference between 2'-O-Cbz-paclitaxel and native Paclitaxel
The Structural Gateway to Taxane Diversification
Executive Summary: The Active Agent vs. The Synthetic Key
In the landscape of taxane chemistry, Paclitaxel (PTX) and 2'-O-Cbz-paclitaxel represent two distinct functional entities: the end-point therapeutic and the critical synthetic intermediate.
-
Native Paclitaxel is the pharmacologically active diterpenoid that stabilizes microtubules, leading to mitotic arrest. Its activity hinges on the accessibility of the C-2' hydroxyl group.
-
2'-O-Cbz-paclitaxel is a regioselectively protected derivative. By masking the highly reactive C-2' hydroxyl with a Carbobenzyloxy (Cbz) group, chemists effectively "switch off" the molecule's biological activity. This allows for targeted chemical modifications at the C-7 position—a site critical for tuning solubility and developing Antibody-Drug Conjugates (ADCs)—without compromising the essential pharmacophore.
This guide details the structural, pharmacological, and synthetic divergences between these two compounds, providing a roadmap for their application in drug development.
Structural & Chemical Divergence
The fundamental difference lies in the modification of the C-13 side chain. While the baccatin III core remains identical, the protection of the 2'-OH alters the molecule's reactivity profile and lipophilicity.
| Feature | Native Paclitaxel | 2'-O-Cbz-Paclitaxel |
| Formula | C₄₇H₅₁NO₁₄ | C₅₅H₅₇NO₁₆ |
| Mol. Weight | 853.91 g/mol | 987.98 g/mol |
| C-2' Substituent | Hydroxyl (-OH) | Benzyl Carbonate (-OCOOCH₂Ph) |
| C-7 Reactivity | Secondary to C-2' (Less Reactive) | Primary Reactive Site (Available) |
| Tubulin Affinity | High ( | Negligible / Inactive |
| Primary Role | Clinical Oncology Agent | Synthetic Intermediate / Prodrug Precursor |
The Cbz Protecting Group
The Carbobenzyloxy (Cbz) group is a carbamate moiety. It is chosen for taxane chemistry because:
-
Stability: It is stable against mild acidic and basic conditions often used in linker chemistry.
-
Orthogonality: It can be removed selectively via catalytic hydrogenation (Pd/C) or strong acid hydrolysis (HBr/AcOH), leaving ester linkages in the taxane core intact.
The Pharmacological Switch: Structure-Activity Relationship (SAR)[1]
The transformation of Paclitaxel to 2'-O-Cbz-paclitaxel is a lesson in the "all-or-nothing" nature of the taxane pharmacophore.
Mechanism of Inactivation
Native Paclitaxel binds to the
-
Native PTX: 2'-OH
H-Bond Tubulin Stabilization Apoptosis. -
2'-O-Cbz-PTX: The bulky benzyl carbonate sterically clashes with the binding pocket and eliminates the H-bond donor capability. The molecule becomes biologically inert.[1]
Pathway Visualization (SAR Logic)
Figure 1: The SAR logic demonstrating why Cbz-protection acts as an "Off Switch" for biological activity.
Strategic Utility: Regioselective Synthesis
The primary utility of 2'-O-Cbz-paclitaxel is to enable chemistry at the C-7 hydroxyl position.
The Reactivity Hierarchy
Paclitaxel has three hydroxyl groups with distinct reactivity:
-
C-2' (Secondary): Most reactive (unhindered).
-
C-7 (Secondary): Moderately reactive (more sterically hindered).
-
C-1 (Tertiary): Non-reactive under standard conditions.
To modify C-7 (e.g., to attach a hydrophilic polymer or an antibody linker), one must first protect C-2'. If C-2' is left exposed, reagents will preferentially react there, destroying the pharmacophore.
Synthetic Workflow
Figure 2: The synthetic workflow utilizing 2'-O-Cbz-PTX to access 7-modified derivatives.
Experimental Protocols
Synthesis of 2'-O-Cbz-Paclitaxel
Objective: Selectively protect the 2'-OH without affecting the 7-OH.
Reagents:
-
Paclitaxel (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.2 – 1.5 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Dissolution: Dissolve Paclitaxel in anhydrous DCM (0.1 M concentration) in a flame-dried round-bottom flask under Argon atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath. Crucial: Low temperature ensures kinetic control, preventing reaction at the C-7 position.
-
Base Addition: Add DIPEA dropwise. Stir for 10 minutes.
-
Reagent Addition: Add Cbz-Cl dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Mobile phase: 50:50 Ethyl Acetate/Hexane). The product (2'-O-Cbz-PTX) will have a higher
than native PTX. -
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Gradient 20%
50% EtOAc in Hexanes).
Validation:
-
1H NMR: Look for the disappearance of the C-2'–OH doublet (approx.
3.5 ppm) and the downfield shift of the C-2' proton (from 4.8 to 5.5 ppm).
Comparative Cytotoxicity Assay (MTT)
Objective: Confirm the loss of activity in the Cbz-derivative (Self-Validation of structure).
-
Cell Line: A549 (Lung Carcinoma) or MCF-7 (Breast Cancer).
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Treat with serial dilutions (0.1 nM to 1000 nM) of:
-
Compound A: Native Paclitaxel (Control)
-
Compound B: 2'-O-Cbz-Paclitaxel
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570 nm.
Expected Results:
-
Paclitaxel:
. -
2'-O-Cbz-Paclitaxel:
(Essentially inactive).
References
-
Kingston, D. G. I. (1994). Taxol: the chemistry and structure-activity relationships of a novel anticancer agent.[2][1] Trends in Biotechnology, 12(6), 222-227. Link
-
Gueritte-Voegelein, F., et al. (1991). Relationships between the structure of taxol analogues and their antimitotic activity. Journal of Medicinal Chemistry, 34(3), 992-998. Link
-
Magri, N. F., & Kingston, D. G. (1988). Modified taxols, 4. Synthesis and biological activity of taxols modified in the side chain.[1] Journal of Natural Products, 51(2), 298-306. Link
-
Skwarczynski, M., & Kiso, Y. (2006). Paclitaxel Prodrugs: Toward Smarter Delivery of Anticancer Agents. Journal of Medicinal Chemistry, 50(18), 4351–4359. Link
Sources
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2'-O-Protected Taxanes
Abstract
Taxanes, including paclitaxel and docetaxel, represent a cornerstone of modern chemotherapy, exerting their potent antitumor effects by stabilizing microtubules and inducing mitotic arrest. The biological activity of these complex diterpenoids is intrinsically linked to their unique three-dimensional structure, with the hydroxyl group at the C-2' position of the side chain playing a pivotal role. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of taxanes modified at this critical 2'-position. We delve into the rationale behind 2'-O-protection as a sophisticated prodrug strategy aimed at overcoming the significant clinical challenges of parent taxanes, such as poor aqueous solubility, systemic toxicity, and the emergence of multidrug resistance (MDR). This guide will meticulously analyze how different protecting groups—from simple esters to complex targeted moieties—influence the pharmacokinetic and pharmacodynamic properties of the resulting taxane analogs. Furthermore, we provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds, equipping researchers and drug development professionals with the knowledge to design and assess the next generation of taxane-based therapeutics.
Chapter 1: The Centrality of the 2'-Hydroxyl Group in Taxane Biology
The Taxane Family: Pillars of Cancer Chemotherapy
Paclitaxel (Taxol®) and its semi-synthetic analog docetaxel (Taxotere®) are indispensable agents in the treatment of a wide array of solid tumors, including ovarian, breast, and lung cancers.[1][2] Their discovery and development marked a significant milestone in oncology, introducing a novel mechanism of action that targets the fundamental cellular machinery of mitosis.[3] The clinical success of these first-generation taxanes has spurred decades of research into their complex chemistry and biology, with the goal of developing new agents with improved efficacy and safety profiles.[1]
Mechanism of Action: A Unique Approach to Microtubule Stabilization
Unlike other anti-mitotic agents that destabilize microtubules (e.g., vinca alkaloids), taxanes have a unique mechanism. They bind to the β-subunit of tubulin within the assembled microtubule, effectively acting as a molecular "glue."[3] This binding event stabilizes the microtubule polymer, preventing its depolymerization, a process essential for the dynamic reorganization of the cytoskeleton required for cell division. The resulting static, non-functional microtubule bundles disrupt the mitotic spindle, leading to cell cycle arrest at the G2/M phase and, ultimately, apoptotic cell death.
The 2'-Hydroxyl Group: The Linchpin of Taxane Activity
The intricate interaction between a taxane and its binding pocket on β-tubulin is highly dependent on specific structural features. Among these, the free hydroxyl group at the C-2' position of the N-benzoyl-β-phenylisoserine side chain is considered an absolute requirement for potent biological activity. Structural and molecular modeling studies have revealed that this 2'-OH group forms a critical hydrogen bond with the tubulin backbone. Its removal leads to a dramatic reduction in binding affinity and, consequently, a near-total loss of microtubule-stabilizing and cytotoxic activity. This makes the 2'-OH group a key determinant of the molecule's bioactive conformation and its ability to engage its biological target.
Caption: Essential hydrogen bond formation between the 2'-OH of paclitaxel and the β-tubulin pocket.
Chapter 2: The Prodrug Rationale: Leveraging 2'-O-Protection for Therapeutic Gain
While the 2'-OH is essential for activity, its presence contributes to one of paclitaxel's major drawbacks: extremely poor water solubility (~1 µg/mL).[4] This necessitates the use of formulation vehicles like Cremophor EL, which is associated with significant hypersensitivity reactions. Furthermore, taxanes are substrates for the P-glycoprotein (P-gp) efflux pump, a key mechanism of multidrug resistance (MDR) in cancer cells.[5]
Temporarily masking the 2'-OH group with a protecting moiety creates an inactive prodrug. This strategy aims to improve the drug's pharmaceutical properties, with the protecting group being cleaved in vivo—ideally selectively within the tumor microenvironment—to release the active parent drug.
Key Objectives of 2'-O-Protection:
-
Enhance Aqueous Solubility: Attaching hydrophilic groups (e.g., amino acids, sugars, polyethylene glycol) can dramatically increase water solubility, potentially eliminating the need for toxic solubilizing agents.[6][7]
-
Improve Stability: Protecting the 2'-OH can enhance the stability of the taxane molecule in physiological solutions.[6][8]
-
Circumvent Multidrug Resistance: Modified taxanes may be poor substrates for P-gp, allowing them to accumulate in resistant cancer cells where the active drug can then be released.
-
Enable Targeted Delivery: The protecting group can act as a linker to attach the taxane to targeting ligands or nanoparticle systems, directing the drug specifically to cancer cells.
-
Tumor-Specific Activation: By choosing a linker that is sensitive to the unique conditions of the tumor microenvironment (TME), such as lower pH or overexpression of certain enzymes (e.g., esterases), the prodrug can be selectively activated at the site of action, reducing systemic toxicity.[9][10]
Chapter 3: Structure-Activity Relationship of 2'-O-Protected Taxane Analogs
The choice of the protecting group and the nature of the chemical linkage (e.g., ester, carbonate, ether) are critical determinants of the prodrug's stability, release kinetics, and overall efficacy.
2'-O-Ester and 2'-O-Carbonate Prodrugs
Ester and carbonate linkages are the most common strategies for creating 2'-O-protected taxane prodrugs due to their susceptibility to hydrolysis by endogenous esterases, which are often overexpressed in tumor tissues.[9][10]
-
Causality of Experimental Choice: The ester linkage is chosen for its biological lability. The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the acyl group. For instance, bulkier acyl groups generally lead to slower hydrolysis rates, which can be exploited to control the drug release profile.[11]
-
SAR Insights:
-
Direct esterification at the 2'-position often leads to a significant decrease in in vitro tubulin polymerization activity, confirming the prodrug nature of these compounds.
-
Despite reduced in vitro activity, many 2'-O-acyl analogs retain potent cytotoxicity against cancer cell lines, demonstrating effective intracellular conversion to the active drug.
-
The length and nature of the acyl chain influence cytotoxicity. Water-soluble moieties like succinate or glutarate can be introduced to improve solubility, and their salts can exhibit potent antitumor activity.
-
Glucose-conjugated paclitaxel derivatives, linked via a succinic acid at the 2'-position, have shown improved solubility and stability, along with enhanced targeted delivery to cancer cells overexpressing glucose transporters (GLUTs).[6]
-
Table 1: Comparative Cytotoxicity of Paclitaxel and 2'-Modified Analogs
| Compound | Modification at C-2' | Cell Line (Breast Cancer) | IC50 (nM) | Reference |
| Paclitaxel | -OH (Parent Drug) | SK-BR-3 (HER2+) | ~5.0 | [2] |
| Paclitaxel | -OH (Parent Drug) | MDA-MB-231 (Triple Negative) | ~3.0 | [2] |
| Paclitaxel | -OH (Parent Drug) | T-47D (Luminal A) | ~2.5 | [2] |
| BMS-184476 | Proprietary Acyl Group | Paclitaxel-Resistant Lines | Potency similar to or greater than Paclitaxel | [2] |
| BMS-188797 | Proprietary Acyl Group | Paclitaxel-Resistant Lines | Potency similar to or greater than Paclitaxel | [2] |
| Glucose Conjugate | -O-Succinyl-Glucose | MCF-7 | Enhanced Cytotoxicity | [6] |
Note: IC50 values are approximate and can vary based on experimental conditions. The table illustrates the principle that 2'-modification can maintain or enhance cytotoxicity, particularly in resistant cell lines.
Chapter 4: Experimental Protocols for Synthesis and Evaluation
The development of novel 2'-O-protected taxanes requires robust and reproducible methodologies for both chemical synthesis and biological characterization.
General Synthetic and Evaluation Workflow
Caption: A comprehensive workflow from synthesis to preclinical evaluation of 2'-O-protected taxanes.
Protocol 1: Synthesis of a Representative Prodrug: 2'-O-Succinylpaclitaxel
This protocol describes a common method for creating a water-soluble prodrug by introducing a carboxylic acid moiety, which can then be formulated as a salt.
Principle: The 2'-hydroxyl group of paclitaxel is selectively acylated using succinic anhydride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an anhydrous aprotic solvent.
Materials:
-
Paclitaxel
-
Succinic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous pyridine or dichloromethane (DCM)
-
Ethyl acetate, hexane, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve paclitaxel (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Add succinic anhydride (e.g., 1.5 equivalents) and DMAP (e.g., 0.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding water and dilute the mixture with ethyl acetate.
-
Perform a standard aqueous workup: wash the organic layer sequentially with dilute HCl (to remove pyridine and DMAP), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield 2'-O-succinylpaclitaxel as a white solid.
-
Self-Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the 2'-OH proton signal and the appearance of new signals corresponding to the succinyl group in the NMR spectrum, along with the correct molecular weight in the mass spectrum, validate the successful synthesis.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration of the prodrug required to inhibit the growth of cancer cells by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[12] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[1]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
2'-O-protected taxane analog and parent drug (paclitaxel)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in dilute HCl)
-
Multi-well plate spectrophotometer (plate reader)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound and paclitaxel (positive control) in complete medium. Include a "no drug" vehicle control.
-
Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours, allowing formazan crystals to form.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Self-Validation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis. A dose-dependent decrease in viability should be observed. The positive control (paclitaxel) should yield an IC50 value consistent with literature reports for that cell line.
Protocol 3: Microtubule Assembly Assay
This assay directly measures the compound's ability to promote the polymerization of tubulin into microtubules.
Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm over time.[13][14] Potent microtubule-stabilizing agents like taxanes will enhance the rate and extent of this polymerization.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Test compound and paclitaxel (positive control), nocodazole (negative control, inhibitor)
-
Temperature-controlled 96-well plate spectrophotometer
Procedure:
-
On ice, prepare a solution of tubulin (e.g., 3 mg/mL) in General Tubulin Buffer containing glycerol and 1 mM GTP.
-
Aliquot the tubulin solution into pre-chilled 96-well plate wells.
-
Add the test compound, paclitaxel, or nocodazole to the wells to achieve the desired final concentration. Include a vehicle control.
-
Place the plate in the spectrophotometer pre-warmed to 37°C.
-
Immediately begin recording the absorbance at 340 nm every 30-60 seconds for 60 minutes.
-
Self-Validation: The vehicle control should show a characteristic sigmoidal polymerization curve with a lag phase, a growth phase, and a plateau. The paclitaxel positive control should show a significantly reduced lag phase and an increased rate and final OD of polymerization.[13] The nocodazole negative control should inhibit polymerization. The test compound's effect can be quantified by comparing its curve to the controls.
Chapter 5: Conclusion and Future Perspectives
The strategic protection of the 2'-hydroxyl group has proven to be a highly effective approach for addressing the limitations of classical taxanes. By converting the active drug into a prodrug, researchers can significantly improve key pharmaceutical properties, including aqueous solubility and stability, while also creating opportunities to overcome multidrug resistance and enable targeted delivery. The structure-activity relationships of these prodrugs are governed by the delicate interplay between the nature of the protecting group, the lability of the linker, and the biological environment in which the drug is released.
Future research will likely focus on more sophisticated prodrug designs. This includes the development of linkers that are selectively cleaved by enzymes uniquely overexpressed in specific cancer subtypes, leading to highly personalized therapeutic agents. Furthermore, the integration of 2'-O-protected taxanes into advanced nanomedicine platforms and antibody-drug conjugates holds immense promise for maximizing therapeutic efficacy while minimizing off-target toxicity, continuing the evolution of this vital class of anticancer agents.
References
-
Yang, T., Huang, C., Jia, J., Wu, F., & Ni, F. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. [Link]
-
Meng, X., Yang, Y., et al. (2020). Synthesis of 2'-paclitaxel methyl 2-glucopyranosyl succinate for specific targeted delivery to cancer cells. Carbohydrate Research, 494, 108053. [Link]
-
Li, Y., et al. (2021). SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis. Acta Pharmaceutica Sinica B, 11(10), 3189-3204. [Link]
-
Bodakuntla, S., Jijumon, A. S., Janke, C., & Magiera, M. M. (2021). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. Journal of Visualized Experiments, (173), e61826. [Link]
-
Yang, T., Huang, C., Jia, J., Wu, F., & Ni, F. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. [Link]
-
Alonso, J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7592. [Link]
-
Paidi, V. K., et al. (2015). Understanding the Structure and Stability of Paclitaxel Nanocrystals. Molecular Pharmaceutics, 12(7), 2536–2544. [Link]
-
He, X., & Hua, J. (2021). An esterase-activated diketopyrrolopyrrole-based theranostic prodrug for precise pyroptosis and synergistic chemo-photodynamic therapy of pancreatic cancer. Materials Chemistry Frontiers, 5(15), 5776-5784. [Link]
-
Snyder, J. P., et al. (2001). Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3' Bridged Analogs. Journal of the American Chemical Society, 123(37), 8875–8891. [Link]
-
Verma, R. P. (2008). Taxane analogues against breast cancer: a quantitative structure-activity relationship study. ChemMedChem, 3(2), 300-309. [Link]
-
Konno, T., et al. (2002). Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers. Journal of Biomedical Materials Research, 59(4), 622-627. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]
-
Yuan, Y., et al. (2021). Esterase-Activated Theranostic Prodrug for Dual Organelles-Targeted Imaging and Synergetic Chemo-Photodynamic Cancer Therapy. CCS Chemistry. [Link]
-
Johansson, E., et al. (2012). Identification of oxidized protein hydrolase as a potential prodrug target in prostate cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 817-824. [Link]
-
Sadeghi-Oroumiyeh, A., Valizadeh, H., & Zakeri-Milani, P. (2021). Determination of Paclitaxel Solubility and Stability in the Presence of Injectable Excipients. Pharmaceutical Chemistry Journal, 55, 836–842. [Link]
-
Rose, W. C. (1998). Preclinical antitumor activity of two novel taxanes. Cancer Chemotherapy and Pharmacology, 41(5), 371-378. [Link]
-
Ryan, E., et al. (2005). Qualitative and quantitative comparison of the cytotoxic and apoptotic potential of phytosterol oxidation products with their corresponding cholesterol oxidation products. British Journal of Nutrition, 94(3), 443-451. [Link]
-
Jana, B., & Maji, S. K. (2024). Esterase-Responsive Self-Immolative Prodrugs for the Sustained Delivery of the Anticancer Drug 5-Fluorouracil with Turn-On Fluorescence. Chemistry, e202303960. [Link]
-
Yuan, Y., et al. (2021). Esterase-Activated Theranostic Prodrug for Dual Organelles-Targeted Imaging and Synergetic Chemo-Photodynamic Cancer Therapy. CCS Chemistry. [Link]
-
Wang, Y., et al. (2023). Lipids with negative spontaneous curvature decrease the solubility of the cancer drug paclitaxel in liposomes. bioRxiv. [Link]
-
Sedláková, E., et al. (2021). Comparison of Cytotoxic, Genotoxic, and DNA-Protective Effects of Skyrin on Cancerous vs. Non-Cancerous Human Cells. International Journal of Molecular Sciences, 22(16), 8856. [Link]
-
Kim, J. H., et al. (2010). Liposome Formulation of Paclitaxel With Enhanced Solubility and Stability. Drug Development and Industrial Pharmacy, 36(11), 1348-1355. [Link]
-
Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. [Link]
-
Kelland, L. R., & Abel, G. (1992). Comparative in Vitro Cytotoxicity of Taxol and Taxotere Against Cisplatin-Sensitive and -Resistant Human Ovarian Carcinoma Cell Lines. Cancer Chemotherapy and Pharmacology, 30(6), 444-450. [Link]
Sources
- 1. Taxane analogues against breast cancer: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical antitumor activity of two novel taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Structure and Stability of Paclitaxel Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Synthesis of 2'-paclitaxel methyl 2-glucopyranosyl succinate for specific targeted delivery to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposome formulation of paclitaxel with enhanced solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2'-paclitaxel 2-deoxy-2-fluoro-glucopyranosyl carbonate for specific targeted delivery to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. researchgate.net [researchgate.net]
- 11. Esterase-Responsive Self-Immolative Prodrugs for the Sustained Delivery of the Anticancer Drug 5-Fluorouracil with Turn-On Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Mechanistic Blockade of Tubulin Binding via 2'-O-Cbz Modification
The following technical guide details the mechanistic action of the 2'-O-Cbz (Carboxybenzyl) group in modulating tubulin binding activity, specifically within the context of Taxane-based pharmacophores (Paclitaxel/Docetaxel) and related microtubule-stabilizing agents.
Executive Summary
The 2'-O-Cbz group serves as a potent "molecular mask" utilized in the design of prodrugs and antibody-drug conjugates (ADCs). Its primary function is to sterically and chemically abolish the binding affinity of taxane-site inhibitors to
Molecular Architecture & Binding Interface
To understand the blockade, one must first understand the interaction. Taxanes (e.g., Paclitaxel) bind to a hydrophobic pocket on the luminal surface of
The Critical Role of the C-2' Hydroxyl Group
The C-13 side chain of the taxane framework is essential for bioactivity. Specifically, the hydroxyl group at the C-2' position is the pharmacophoric "anchor."
-
Hydrogen Bonding: The 2'-OH acts as a hydrogen bond donor/acceptor with specific residues in the
-tubulin binding pocket, most notably Asp26 (Aspartate-26) and Arg278 (Arginine-278). -
Conformational Lock: This H-bond network locks the ligand into the "T-Taxol" or "PTX-NY" conformation, which is required to stabilize the M-loop of tubulin.
The 2'-O-Cbz Blockade Mechanism
When the 2'-OH is capped with a Carboxybenzyl (Cbz) group (forming a carbonate or carbamate linkage depending on the substrate, but strictly a carbonate on the 2'-OH of taxanes), two distinct inhibitory mechanisms are activated:
-
Steric Occlusion (The "Bulk" Effect): The Cbz group adds a bulky phenyl ring and a carbamate linker to the critical interface. The tubulin binding pocket is sterically restrictive; it cannot accommodate this additional volume. The Cbz group clashes with the B9-B10 loop and the H1 helix of
-tubulin. -
Pharmacophore Deletion: By acylating the oxygen, the 2'-O-Cbz modification removes the hydrogen bond donor capability of the hydroxyl group. Without the H-bond to Asp26, the binding free energy (
) increases significantly, reducing affinity ( ) by over 2-3 orders of magnitude.
Result: The molecule becomes biologically inert (a prodrug) until the Cbz group is cleaved.
Visualization of the Signaling & Blockade Pathway[1]
The following Graphviz diagram illustrates the logical flow from chemical modification to biological outcome.
Figure 1: Mechanism of Action showing the transition from the inactive 2'-O-Cbz state to the active binding state upon deprotection.
Quantitative Comparison: Active vs. Blocked
The impact of 2'-O-Cbz modification is quantifiable.[1] The table below summarizes typical Structure-Activity Relationship (SAR) data for Taxane derivatives.
| Parameter | Free Drug (Paclitaxel) | 2'-O-Cbz-Paclitaxel (Prodrug) | Mechanism of Shift |
| Tubulin Binding ( | ~0.1 - 0.3 | > 100 | Loss of Asp26 H-bond |
| Cytotoxicity ( | 2 - 5 nM | > 1000 nM | Inability to engage target |
| Solubility | Low (requires Cremophor) | Variable (depends on Cbz linker) | Lipophilicity change |
| Polymerization Rate | Rapid ( | Baseline (Same as control) | Lack of nucleation stabilization |
Experimental Protocols for Validation
To empirically verify the blocking activity of the 2'-O-Cbz group, the following Tubulin Polymerization Assay is the gold standard. This protocol is self-validating: it includes a positive control (active drug) and a negative control (solvent only).
Protocol: Turbidimetric Tubulin Assembly Assay
Objective: Measure the ability of the compound to induce tubulin polymerization in vitro. Principle: Polymerized microtubules scatter light. Absorbance at 340nm is proportional to polymer mass.
Reagents & Setup
-
Purified Tubulin: >99% pure bovine brain tubulin (lyophilized).
-
GTP Stock: 100 mM Guanosine Triphosphate.
-
PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.
-
Test Compounds:
-
Compound A: Paclitaxel (10
M) - Positive Control. -
Compound B: 2'-O-Cbz-Paclitaxel (10
M) - Test Subject. -
Compound C: DMSO (Vehicle) - Negative Control.
-
Step-by-Step Workflow
-
Reconstitution: Resuspend tubulin in ice-cold PEM buffer + 1 mM GTP to a final concentration of 3 mg/mL (approx. 30
M). Crucial: Keep on ice. Tubulin polymerizes spontaneously at room temp if concentrated. -
Clarification: Centrifuge at 4°C, 14,000 x g for 10 mins to remove aggregated protein. Use the supernatant.
-
Plate Prep: Pre-warm a 96-well half-area UV-transparent plate to 37°C.
-
Compound Addition:
-
Add 2
L of 100x compound stocks (in DMSO) to respective wells. -
Add 200
L of cold Tubulin/GTP mix to each well.
-
-
Kinetics Measurement:
-
Immediately place in a spectrophotometer pre-heated to 37°C.[2]
-
Measure Absorbance (
) every 30 seconds for 60 minutes. -
Shake: 5 seconds before each read to maintain homogeneity.
-
Data Interpretation (Self-Validation)
-
Valid Run: The Paclitaxel curve must show a rapid sigmoidal increase in
(nucleation -> elongation -> plateau) within 10-15 minutes. -
Blocking Confirmation: The 2'-O-Cbz curve should overlap with the DMSO negative control (flat or very slow rise), indicating zero stabilization activity.
-
Failure Mode: If the 2'-O-Cbz curve rises similarly to Paclitaxel, the Cbz group has hydrolyzed (instability) or the synthesis failed.
Visualization of Experimental Logic
Figure 2: Logic flow for the Turbidimetric Assay confirming the blocking mechanism.
References
-
Nogales, E., Wolf, S. G., & Downing, K. H. (1998). Structure of the
tubulin dimer by electron crystallography. Nature, 391, 199–203. -
Snyder, J. P., et al. (2001). Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2'-OH Group. Journal of the American Chemical Society, 123(12).
-
Ganesh, T. (2007). Probing the Paclitaxel Binding Site on Tubulin: Synthesis and Biological Evaluation of C2-Modified Taxoids. Journal of Medicinal Chemistry.
-
RCSB PDB. (2023). 8BDF: Tubulin-taxane-2a complex. Protein Data Bank.[3]
-
National Institutes of Health (NIH). (2025). Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations.[1] PubMed Central.
Sources
Technical Whitepaper: Chemical Stability of 2'-O-(Benzyloxycarbonyl) Paclitaxel in Solid State
This guide serves as a definitive technical reference for the chemical stability of 2'-O-(Benzyloxycarbonyl) Paclitaxel (2'-O-Cbz-Taxol) in the solid state. It is designed for pharmaceutical scientists and process chemists requiring actionable protocols for stability assessment and shelf-life prediction.
Executive Summary
2'-O-(Benzyloxycarbonyl) Paclitaxel is a critical intermediate in the semi-synthesis of taxane derivatives and a potential prodrug candidate. Unlike the parent molecule, Paclitaxel, which possesses a free 2'-hydroxyl group essential for tubulin binding, the 2'-O-Cbz derivative masks this moiety via a carbonate ester linkage .
While this modification enhances lipophilicity and alters pharmacokinetics, it introduces specific solid-state vulnerabilities. The stability profile is governed by two competing mechanisms: hydrolytic reversion to the parent Paclitaxel (driven by residual moisture and lattice mobility) and C7-epimerization (inherent to the taxane core). This guide outlines the mechanistic basis of these degradations and provides a self-validating experimental framework for their assessment.
Structural Vulnerabilities & Mechanistic Analysis
The 2'-Carbonate Linkage
The 2'-hydroxyl of Paclitaxel is the most accessible and nucleophilic site on the taxane ring. Derivatization with a Benzyloxycarbonyl (Cbz) group creates a carbonate linkage (
-
Solid-State Risk: While Cbz groups are generally stable to mild conditions, the 2'-position is sterically accessible. In the presence of amorphous regions or crystal defects containing residual water, this carbonate can undergo hydrolysis, releasing CO
, benzyl alcohol, and reverting to Paclitaxel. -
Catalysis: This reaction is autocatalytic if acidic degradation products accumulate, or base-catalyzed if residual synthesis reagents (e.g., pyridine, DMAP) remain in the lattice.
The Taxane Core (C7-Epimerization)
Independent of the 2'-protection, the taxane core is prone to epimerization at Carbon-7.
-
Mechanism: The C7-hydroxyl group can undergo a retro-aldol/aldol mechanism, inverting the stereochemistry from the bioactive 2R,3S-configuration to the thermodynamically favored but inactive 7-epi-taxol.
-
Solid-State Trigger: This pathway is thermally driven and accelerated by high relative humidity (RH), which lowers the glass transition temperature (
) of amorphous domains, increasing molecular mobility.
Degradation Pathway Visualization
The following diagram maps the kinetic competition between reversion (hydrolysis) and core degradation.
Figure 1: Primary degradation pathways of 2'-O-Cbz-Paclitaxel in solid state. The blue arrow indicates the dominant reversion pathway.
Experimental Protocol: Stability-Indicating Method (SIM)
To validate the stability of 2'-O-Cbz-Taxol, you must distinguish between the prodrug, the parent (Paclitaxel), and the epimer. A standard C18 HPLC method is insufficient without specific resolution criteria.
Analytical Method Parameters (HPLC-UV/CAD)
-
Column: Phenyl-Hexyl or C18 end-capped (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm. Reasoning: Phenyl-hexyl provides better selectivity for the aromatic Cbz group separation from the taxane core.
-
Mobile Phase A: Water (0.1% Phosphoric Acid) - Suppresses silanol activity.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 35% B to 80% B over 20 mins.
-
Detection:
-
UV @ 227 nm: Detection of Taxane ring and Cbz aromatic system.
-
CAD (Charged Aerosol Detection): Optional. Useful if detecting non-chromophoric degradation fragments (e.g., side chain cleavage products).
-
-
System Suitability Requirement: Resolution (
) > 1.5 between 2'-O-Cbz-Taxol and Paclitaxel.
Forced Degradation (Stress Testing) Workflow
Do not rely solely on long-term storage. Use accelerated stress to identify the "weakest link" quickly.
| Stress Condition | Protocol | Expected Degradant | Mechanistic Insight |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4h | Paclitaxel | Simulates acid-catalyzed carbonate cleavage. |
| Base Hydrolysis | 0.1 N NaOH, RT, 1h | 7-epi-Taxol / Baccatin III | Checks Baccatin core stability vs Cbz cleavage. |
| Oxidation | 3% H | N-oxide derivatives | Assesses amide side-chain vulnerability. |
| Thermal (Solid) | 60°C, Dry Oven, 7 days | 7-epi-2'-O-Cbz-Taxol | Identifies intrinsic solid-state epimerization. |
| Humidity (Solid) | 40°C / 75% RH, 7 days | Paclitaxel | Critical: Tests moisture permeability and carbonate hydrolysis. |
Solid-State Characterization & Kinetic Modeling
The physical form of the solid dictates its chemical stability. Amorphous forms have higher free volume and molecular mobility, accelerating degradation.
Characterization Checklist
Before stability testing, characterize the solid form:
-
PXRD (Powder X-Ray Diffraction): Confirm crystallinity. Sharp peaks indicate a crystal lattice (more stable); a halo indicates amorphous (less stable).
-
DSC (Differential Scanning Calorimetry): Determine Melting Point (
) and Glass Transition ( ).-
Rule of Thumb: Storage temperature should be at least 50°C below
to prevent crystallization or accelerated degradation.
-
Shelf-Life Prediction (Arrhenius Model)
Perform isothermal stress testing at three temperatures (e.g., 40°C, 50°C, 60°C) at a fixed humidity.
-
Plot: Concentration of 2'-O-Cbz-Taxol vs. Time.
-
Determine Rate Order: Zero-order (linear decay) or First-order (exponential decay). Solid-state reactions often follow Prout-Tompkins or Avrami-Erofeev models, but for early phase, Zero-order is a safe approximation for <10% degradation.
-
Calculate
(Rate Constant): For each temperature. -
Arrhenius Plot:
vs (Kelvin). -
Extrapolate: Calculate
at 25°C to predict (shelf-life).
Stability Testing Logic Flow
Figure 2: Decision tree for stability assessment and packaging definition.
References
-
Dora, C. L., et al. (2016). "Stability of paclitaxel-loaded solid lipid nanoparticles in the presence of 2-hydroxypropyl-β-cyclodextrin." Archives of Pharmacal Research. Link
-
Tian, J., & Stella, V. J. (2010). "Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions." Journal of Pharmaceutical Sciences. Link
-
Liggins, R. T., et al. (1997). "Solid-state characterization of paclitaxel." Journal of Pharmaceutical Sciences. Link
-
Skwarczynski, M., et al. (2006). "Paclitaxel prodrugs: Toward smarter delivery." Journal of Medicinal Chemistry. (Context on C2' ester stability). Link
-
Gao, S., et al. (2014). "Silicate Esters of Paclitaxel and Docetaxel: Synthesis, Hydrophobicity, Hydrolytic Stability, Cytotoxicity, and Prodrug Potential." Journal of Medicinal Chemistry. Link
An In-Depth Technical Guide to 2'-O-Cbz-paclitaxel: Specifications and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2'-O-Cbz-paclitaxel, a key derivative of the widely recognized anti-cancer agent, paclitaxel. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the rationale behind its synthesis and application in research and drug development.
Introduction to 2'-O-Cbz-paclitaxel: The Strategic Protection of a Key Functional Group
Paclitaxel, a natural product initially isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a cornerstone of modern chemotherapy regimens for a variety of cancers, including ovarian, breast, and lung cancer.[1][2] Its mechanism of action involves the stabilization of microtubules, leading to the arrest of cell division and subsequent apoptosis (programmed cell death) in rapidly proliferating cancer cells.[2][3]
The chemical structure of paclitaxel is complex, featuring multiple reactive functional groups. Among these, the hydroxyl group at the 2' position (2'-OH) of the C-13 side chain is of particular importance, as it is crucial for the drug's biological activity.[4] However, in the context of creating more sophisticated drug delivery systems or synthesizing novel paclitaxel analogs, it is often necessary to selectively modify other parts of the molecule. To achieve this, the highly reactive 2'-OH group must first be "protected" to prevent it from participating in unintended side reactions.
This is where 2'-O-Cbz-paclitaxel comes into play. The "Cbz" stands for carboxybenzyl, a well-established protecting group in organic synthesis.[5] By attaching a Cbz group to the 2'-oxygen atom, the hydroxyl group is temporarily rendered unreactive, allowing for chemical modifications to be carried out at other positions of the paclitaxel molecule.[6] Following the desired chemical transformations, the Cbz group can be cleanly removed to restore the active 2'-OH functionality.[7]
Physicochemical Specifications
A dedicated CAS (Chemical Abstracts Service) number for 2'-O-Cbz-paclitaxel is not readily found in major chemical databases, which suggests it is primarily synthesized as a research intermediate rather than being a commercially available standalone product. For reference, the CAS number of the parent compound, paclitaxel, is 33069-62-4 .[1]
The key physicochemical properties of 2'-O-Cbz-paclitaxel are summarized in the table below. The molecular weight has been calculated based on the addition of the Cbz protecting group to the paclitaxel structure.
| Property | Specification | Source |
| Parent Compound CAS Number | 33069-62-4 | [1] |
| Molecular Formula | C₅₅H₅₇NO₁₆ | Calculated |
| Molecular Weight | 988.05 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred from Paclitaxel[8] |
| Solubility | Expected to be poorly soluble in water and soluble in organic solvents like DMSO and DMF | Inferred from Paclitaxel[8] |
Synthesis and Purification: A Step-by-Step Protocol with Rationale
The synthesis of 2'-O-Cbz-paclitaxel involves the selective protection of the 2'-hydroxyl group of paclitaxel. The choice of reaction conditions is critical to ensure that only the desired hydroxyl group is modified.
Experimental Protocol: Synthesis of 2'-O-Cbz-paclitaxel
-
Dissolution: Dissolve paclitaxel (1 equivalent) in a suitable anhydrous solvent, such as dichloromethane (DCM) or a mixture of DCM and pyridine, under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: Anhydrous conditions are essential to prevent the hydrolysis of the reactive reagents. The inert atmosphere prevents side reactions with atmospheric oxygen and moisture.
-
-
Base Addition: Add a suitable base, such as pyridine or triethylamine (TEA) (2-3 equivalents), to the solution and stir at room temperature.
-
Rationale: The base acts as a catalyst and an acid scavenger, neutralizing the hydrochloric acid that is generated during the reaction.
-
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl) (1.1-1.5 equivalents) to the reaction mixture at 0 °C.
-
Rationale: Cbz-Cl is the source of the carboxybenzyl protecting group. Slow addition at a reduced temperature helps to control the exothermic reaction and improve selectivity for the 2'-OH group, which is generally more reactive than other hydroxyl groups on the paclitaxel molecule.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Rationale: Monitoring the reaction ensures that it proceeds to completion and helps to determine the optimal reaction time.
-
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Rationale: The bicarbonate solution neutralizes any remaining acidic components and stops the reaction.
-
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Rationale: Extraction separates the desired product from the aqueous layer and water-soluble impurities. The brine wash helps to remove any remaining water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Rationale: Drying removes residual water, and concentration removes the solvent to yield the crude 2'-O-Cbz-paclitaxel.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Rationale: Column chromatography separates the desired product from any unreacted starting material and byproducts, yielding the pure 2'-O-Cbz-paclitaxel.
-
Caption: Workflow for the synthesis of 2'-O-Cbz-paclitaxel.
Characterization and Quality Control
The successful synthesis of 2'-O-Cbz-paclitaxel must be confirmed through rigorous analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product and to monitor the progress of the reaction. A successful synthesis will show a new peak corresponding to the higher molecular weight 2'-O-Cbz-paclitaxel and the disappearance of the paclitaxel starting material.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The observed molecular weight should match the calculated theoretical value of 988.05 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of 2'-O-Cbz-paclitaxel. The presence of characteristic peaks corresponding to the protons and carbons of the Cbz group, along with the expected shifts in the signals of the paclitaxel backbone, provides definitive structural evidence.
Applications in Drug Development and Research
The primary application of 2'-O-Cbz-paclitaxel is as a key intermediate in the synthesis of novel paclitaxel derivatives and prodrugs.[9] The strategic protection of the 2'-OH group allows for a wide range of chemical modifications at other positions of the paclitaxel molecule.
Prodrug Development
One of the major challenges with paclitaxel is its poor water solubility, which necessitates the use of formulation vehicles like Cremophor EL that can cause hypersensitivity reactions.[10] By temporarily protecting the 2'-OH group, researchers can attach solubilizing moieties, such as polyethylene glycol (PEG) or amino acids, to other parts of the paclitaxel molecule.[11] Once these modifications are complete, the Cbz group can be removed to yield a water-soluble paclitaxel prodrug that can be more safely and effectively administered to patients.
Synthesis of Novel Analogs
The Cbz-protected intermediate allows for the exploration of structure-activity relationships by enabling the synthesis of a diverse library of paclitaxel analogs with modifications at other positions. This can lead to the discovery of new compounds with improved efficacy, reduced side effects, or the ability to overcome drug resistance.[9]
Caption: Role of 2'-O-Cbz-paclitaxel in drug development.
Deprotection of the Cbz Group
A crucial final step in the synthetic sequence is the removal of the Cbz protecting group to unmask the biologically active 2'-hydroxyl group. The most common and effective method for Cbz deprotection is catalytic hydrogenolysis.[7]
Experimental Protocol: Cbz Deprotection
-
Dissolution: Dissolve the 2'-O-Cbz-paclitaxel in a suitable solvent, such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Stir the mixture under an atmosphere of hydrogen gas (H₂).
-
Monitoring and Workup: Monitor the reaction by TLC or HPLC. Once complete, filter off the catalyst and concentrate the solvent to obtain the deprotected paclitaxel derivative.
Conclusion
2'-O-Cbz-paclitaxel is a vital, albeit often uncatalogued, intermediate in the field of medicinal chemistry and drug development. While it does not possess therapeutic activity itself, its role in enabling the selective modification of the paclitaxel molecule is indispensable. The ability to strategically protect and deprotect the 2'-hydroxyl group opens up a vast landscape for the creation of next-generation taxane-based anticancer agents with improved pharmaceutical properties and enhanced therapeutic profiles. This guide provides the foundational knowledge for researchers and scientists to confidently synthesize, characterize, and utilize this important chemical entity in their pursuit of more effective cancer therapies.
References
-
Meng, X., et al. (2020). Synthesis of 2'-paclitaxel 2-deoxy-2-fluoro-glucopyranosyl carbonate for specific targeted delivery to cancer cells. Carbohydrate Research, 494, 108034. [Link]
-
The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse. Molecules, 2023, 28(3), 1048. [Link]
-
Paclitaxel-induced mitotic arrest results in a convergence of apoptotic dependencies that can be safely exploited by BCL-XL degradation to overcome cancer chemoresistance. Cell Death & Differentiation, 2025. [Link]
-
Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group. ACS Chemical Biology, 2013, 8(6), 1184-1192. [Link]
-
PubChem. 2'-O-Methyl Paclitaxel. [Link]
-
Optimization, Characterization and in vivo Evaluation of Paclitaxel-Loaded Folate-Conjugated Superparamagnetic Iron Oxide Nanoparticles. International Journal of Nanomedicine, 2021, 16, 2147-2161. [Link]
-
National Institute of Standards and Technology. Paclitaxel. [Link]
-
Alves, R. C., et al. (2018). Characteristics, Properties and Analytical Methods of Paclitaxel: A Review. Critical Reviews in Analytical Chemistry, 48(2), 110-118. [Link]
-
Synthesis and Biological Evaluation of Paclitaxel and Camptothecin Prodrugs on the Basis of 2-Nitroimidazole. Molecules, 2017, 22(9), 1481. [Link]
-
Sugahara, S., et al. (2002). Paclitaxel delivery systems: the use of amino acid linkers in the conjugation of paclitaxel with carboxymethyldextran to create prodrugs. Biological & Pharmaceutical Bulletin, 25(5), 632-641. [Link]
-
Mukai, C., et al. (2015). Synthesis of Paclitaxel. 2. Construction of the ABCD Ring and Formal Synthesis. The Journal of Organic Chemistry, 80(12), 6195-6209. [Link]
-
PubChem. Paclitaxel octadecanedioate. [Link]
-
Organic Chemistry Portal. The Li Synthesis of Paclitaxel (Taxol®). [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. [Link]
Sources
- 1. CAS 33069-62-4: Paclitaxel | CymitQuimica [cymitquimica.com]
- 2. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel-induced mitotic arrest results in a convergence of apoptotic dependencies that can be safely exploited by BCL-XL degradation to overcome cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Synthesis and Biological Evaluation of Paclitaxel and Camptothecin Prodrugs on the Basis of 2-Nitroimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characteristics, Properties and Analytical Methods of Paclitaxel: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paclitaxel delivery systems: the use of amino acid linkers in the conjugation of paclitaxel with carboxymethyldextran to create prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility Profile of 2'-O-(Benzyloxycarbonyl) Taxol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the solubility characteristics of 2'-O-(Benzyloxycarbonyl) Taxol, a key derivative of the widely recognized anticancer agent, Paclitaxel. In the realm of drug development and formulation, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone for advancing from preclinical research to viable therapeutic applications. This document is structured to offer not just theoretical insights but also practical, field-proven methodologies for accurately determining the solubility profile of this important paclitaxel analog.
Introduction: The Significance of this compound
Paclitaxel, a potent mitotic inhibitor, is a cornerstone of chemotherapy regimens for various cancers.[1] However, its clinical application is often hampered by its poor aqueous solubility.[2] This has led to the development of numerous derivatives to enhance its therapeutic index, one of which is this compound. The introduction of the benzyloxycarbonyl (Cbz) group at the 2'-hydroxyl position serves as a protective group during synthesis and can modulate the molecule's physicochemical properties, including its solubility.[3] A thorough understanding of its solubility in a range of organic solvents is paramount for its purification, formulation, and ultimately, its efficacy as a potential therapeutic agent.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a compound is governed by the principle of "like dissolves like." This adage is rooted in the interplay of intermolecular forces between the solute and the solvent. To anticipate the solubility profile of this compound, we must first analyze its molecular structure in comparison to its parent compound, Paclitaxel.
2.1. Molecular Structure and Polarity Analysis
Paclitaxel is a complex molecule with a large, nonpolar core and several polar functional groups, including hydroxyl, ester, and amide moieties, which can participate in hydrogen bonding.[4] The addition of the benzyloxycarbonyl group at the 2'-position introduces a significant structural change. The Cbz group, with its aromatic ring and carbonyl functionality, increases the molecule's overall hydrophobicity and steric hindrance around the 2'-hydroxyl group. This modification is expected to decrease the molecule's ability to act as a hydrogen bond donor at that position, thereby reducing its affinity for highly polar, protic solvents.
2.2. Expected Solubility Trends
Based on this structural analysis, we can postulate the following solubility trends for this compound:
-
High Solubility in Aprotic Polar Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are anticipated to be excellent solvents.[5] Their ability to accept hydrogen bonds and their high polarity will effectively solvate the polar regions of the molecule, while their organic character will accommodate the nonpolar core and the Cbz group. Paclitaxel itself exhibits good solubility in these solvents.[5]
-
Moderate to Good Solubility in Chlorinated Solvents: Dichloromethane and chloroform are expected to be effective solvents.[6] Their polarity is sufficient to interact with the ester and amide groups, and their nonpolar nature will readily dissolve the taxane core and the benzyloxycarbonyl moiety.
-
Moderate Solubility in Alcohols: Solvents like ethanol and methanol are likely to be moderately effective.[7] While they can engage in hydrogen bonding, the increased hydrophobicity of the 2'-O-Cbz derivative compared to Paclitaxel may lead to slightly lower solubility in these protic solvents.
-
Low Solubility in Nonpolar Solvents: Hydrocarbon solvents such as hexane and heptane are predicted to be poor solvents. The molecule's multiple polar functional groups will prevent it from being effectively solvated by these nonpolar solvents.
-
Very Low Solubility in Water: Similar to Paclitaxel, the 2'-O-Cbz derivative is expected to have extremely low aqueous solubility due to its large, hydrophobic structure.[8]
The following diagram illustrates the key molecular features influencing the solubility of this compound.
Caption: Key molecular features of this compound influencing its solubility.
Experimental Determination of Solubility: A Validated Protocol
Given the lack of readily available quantitative data, a robust and reproducible experimental protocol is essential. The following section details the Shake-Flask Method, a gold-standard technique for solubility determination, followed by a validated HPLC method for quantification.
3.1. The Shake-Flask Method for Equilibrium Solubility
This method is based on achieving a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.
Step-by-Step Protocol:
-
Preparation of Solvent Systems: Prepare a range of organic solvents covering different polarity indices (e.g., DMSO, DMF, Dichloromethane, Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Toluene, Hexane).
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of clear glass vials with screw caps.
-
Solvent Addition: Add a precise volume of each selected solvent to the corresponding vial.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is crucial.
-
Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
The following flowchart outlines the experimental workflow for the Shake-Flask Method.
Caption: Workflow for determining the equilibrium solubility of 2'-O-(Cbz)-Taxol.
3.2. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is critical for the accurate quantification of the dissolved this compound.
HPLC Method Parameters:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is recommended.[9]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for separating paclitaxel and its derivatives.[9]
-
Flow Rate: 1.0 - 1.2 mL/min.[9]
-
Detection: UV detection at 227 nm is suitable for paclitaxel and its analogs.[9]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.[9]
-
Injection Volume: 10-20 µL.
Method Validation:
The HPLC method must be validated for linearity, accuracy, precision, and specificity to ensure reliable results. This involves preparing a standard curve with known concentrations of this compound and analyzing quality control samples.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise tabular format for easy comparison across different solvents.
Table 1: Hypothetical Solubility Profile of this compound at 25°C
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| Dimethylformamide (DMF) | Polar Aprotic | > 50 |
| Dichloromethane | Chlorinated | ~ 30 - 50 |
| Ethanol | Polar Protic | ~ 1 - 5 |
| Methanol | Polar Protic | ~ 1 - 5 |
| Acetonitrile | Polar Aprotic | ~ 5 - 10 |
| Ethyl Acetate | Ester | ~ 10 - 20 |
| Toluene | Aromatic Hydrocarbon | < 1 |
| Hexane | Nonpolar | < 0.1 |
| Water | Aqueous | < 0.001 |
Interpretation of Results:
The solubility data will provide critical insights for:
-
Purification Strategies: Solvents with high solubility can be used for initial dissolution, while those with poor solubility can be employed as anti-solvents for crystallization and purification.
-
Formulation Development: The choice of solvents is crucial for developing stable and effective drug delivery systems, such as parenteral formulations or for loading into nanocarriers.
-
Analytical Method Development: Understanding solubility is essential for preparing stock solutions and standards for various analytical assays.
Conclusion
While direct, published quantitative solubility data for this compound is scarce, a combination of theoretical analysis based on its molecular structure and a robust experimental protocol, as detailed in this guide, provides a clear pathway for researchers to comprehensively characterize its solubility profile. The insights gained from such studies are indispensable for the successful development of this promising Paclitaxel derivative into a clinically viable therapeutic agent.
References
- Sadeghi-Oroumiyeh, A., Valizadeh, H. & Zakeri-Milani, P. (2021). Determination of Paclitaxel Solubility and Stability in the Presence of Injectable Excipients. Pharmaceutical Chemistry Journal.
- Cayman Chemical. (2022).
- Ansari, M. J., et al. (2021). Solubilization Methods for Paclitaxel and Docetaxel: An Overview. SID.
- Konno, T., et al. (2003). Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers.
- Li, M., et al. (2020). Enhanced Water Solubility and Oral Bioavailability of Paclitaxel Crystal Powders through an Innovative Antisolvent Precipitation Process: Antisolvent Crystallization Using Ionic Liquids as Solvent. MDPI.
- Gannimitta, L. R., et al. (2019). Physicochemical compatibility studies of paclitaxel with selected surfactants used in nanocrystal formulations. International Journal of Pharmaceutical Sciences and Research.
- Tarr, B. D., & Yalkowsky, S. H. (1987). Pharmaceutical and physical properties of paclitaxel (Taxol) complexes with cyclodextrins. Journal of Pharmaceutical Sciences.
- Lee, S. H., et al. (2014). Solubility of paclitaxel in various surfactants.
- Sigma-Aldrich. Paclitaxel Product Sheet.
- Li, C.-C. (2022). The Li Synthesis of Paclitaxel (Taxol®). Organic Chemistry Portal.
- Konno, T., et al. (2003). Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers. PubMed.
- Lee, J., et al. (2021). High Solubilization and Controlled Release of Paclitaxel Using Thermosponge Nanoparticles for Effective Cancer Therapy. PMC.
- Baran, P. S., & Sorensen, E. J. (2006). Two-Phase Synthesis of Taxol®. PMC.
- Nicolas, J., et al. (2023). Improving aqueous solubility of paclitaxel with polysarcosine-b-poly(γ-benzyl glutamate) nanoparticles.
- Xia, X., et al. (2011). Validated HPLC method for the determination of paclitaxel-related substances in an intravenous emulsion loaded with a paclitaxel. SciSpace.
- Bayat, Z., et al. (2011). Theoretical study on physicochemical properties of 7-Glycolylpaclitaxel 2''-O- α-glucooligosaccharides. Journal of Chemical and Pharmaceutical Research.
- Nicolas, J., et al. (2023).
- Xia, X., et al. (2011). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. PMC.
- Method of preparation of paclitaxel (taxol) using 3-(alk-2-ynyloxy) carbonyl-5-oxazolidine carboxylic acid.
- Chau, M., & Croteau, R. (2004). Taxol biosynthesis: from yew tree to engineered yeast.
- Cuerda-Rubio, M., et al. (2022). A Compressive Review about Taxol®: History and Future Challenges. MDPI.
- Nicolas, J., et al. (2022).
- National Center for Biotechnology Inform
- Nicolaou, K. C., et al. (1994). Nicolaou Taxol total synthesis. Wikipedia.
- de Paula, E., et al. (2016). Characteristics, Properties and Analytical Methods of Paclitaxel: A Review.
- Deutsch, H. M., et al. (1993). Design, synthesis and biological activity of protaxols. PubMed.
Sources
- 1. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological activity of protaxols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Li Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ijpsr.com [ijpsr.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. sid.ir [sid.ir]
- 9. scispace.com [scispace.com]
2'-O-Cbz-paclitaxel as a Prodrug Model for Targeted Drug Delivery: A Technical Guide
This guide provides an in-depth technical exploration of 2'-O-Carbobenzyloxy-paclitaxel (2'-O-Cbz-paclitaxel) as a prodrug model for targeted cancer therapy. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and apply the principles of prodrug design to potent cytotoxic agents like paclitaxel. This document will delve into the rationale, synthesis, characterization, and evaluation of this model prodrug, offering both theoretical insights and practical methodological frameworks.
The Rationale for Paclitaxel Prodrugs: Overcoming Therapeutic Hurdles
Paclitaxel is a highly effective antineoplastic agent that has become a cornerstone in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[1] Its mechanism of action involves the stabilization of microtubules, leading to the disruption of mitotic spindle assembly, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1]
Despite its clinical efficacy, the therapeutic application of paclitaxel is hampered by several challenges:
-
Poor Aqueous Solubility: Paclitaxel is highly lipophilic, necessitating the use of formulation vehicles such as Cremophor EL, which can cause severe hypersensitivity reactions.[2]
-
Lack of Tumor Selectivity: Paclitaxel affects both cancerous and healthy rapidly dividing cells, leading to significant side effects such as myelosuppression, neurotoxicity, and alopecia.
-
Drug Resistance: The development of drug resistance, often mediated by mechanisms like the overexpression of P-glycoprotein, can limit the long-term effectiveness of paclitaxel.
The prodrug approach offers a compelling strategy to address these limitations. By temporarily masking a crucial functional group of the parent drug, a prodrug can exhibit improved physicochemical properties and remain inactive until it reaches the target site. At the tumor, specific physiological conditions or enzymes can cleave the masking group, releasing the active drug in a concentrated and localized manner.
The Significance of the 2'-Hydroxyl Group
The 2'-hydroxyl group of paclitaxel is critical for its biological activity. It is involved in a key hydrogen bonding interaction with the microtubule binding site.[3] Masking this hydroxyl group renders the drug inactive, making it an ideal position for modification in a prodrug strategy. The temporary nature of the protecting group is paramount; it must be stable in systemic circulation but readily cleavable at the tumor site.
The Carbobenzyloxy (Cbz) Group as a Trigger-Responsive Moiety
The carbobenzyloxy (Cbz or Z) group is a well-established protecting group in organic synthesis. Its utility in a prodrug context stems from its susceptibility to cleavage under specific conditions that can be exploited for targeted drug delivery:
-
Enzymatic Cleavage: Certain enzymes, such as some esterases and proteases that are overexpressed in the tumor microenvironment, can hydrolyze the carbonate linkage of a Cbz-protected hydroxyl group.
-
Bioreductive Activation: The Cbz group can be incorporated into a larger self-immolative linker that is sensitive to the hypoxic conditions prevalent in solid tumors. Reduction of a trigger moiety, such as a nitroaromatic group, can initiate a cascade reaction leading to the release of the Cbz-protected drug, which then undergoes spontaneous decarboxylation to liberate the active drug.
This dual-sensitivity makes the 2'-O-Cbz-paclitaxel construct a versatile model for exploring both enzyme-targeted and hypoxia-activated drug delivery strategies.
Synthesis and Characterization of 2'-O-Cbz-paclitaxel (A Proposed Protocol)
While a specific, detailed protocol for the synthesis of 2'-O-Cbz-paclitaxel is not extensively documented in publicly available literature, a plausible and efficient synthesis can be designed based on established methods for the derivatization of paclitaxel at the 2'-position. The following is a proposed, self-validating experimental protocol.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis and characterization of 2'-O-Cbz-paclitaxel.
Detailed Experimental Protocol
Materials:
-
Paclitaxel
-
Benzyl Chloroformate (Cbz-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or 4-Dimethylaminopyridine (DMAP)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for Chromatography
-
Solvents for Chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve paclitaxel (1 equivalent) in anhydrous DCM.
-
Addition of Base: Add pyridine or DMAP (1.5-2 equivalents) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.2 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2'-O-Cbz-paclitaxel.
Characterization
The structure and purity of the synthesized 2'-O-Cbz-paclitaxel should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the Cbz group and the modification at the 2'-position. The characteristic signals of the benzyl protons and the carbamate carbonyl carbon should be identifiable.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm the addition of the Cbz group.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Evaluation of 2'-O-Cbz-paclitaxel as a Prodrug
A comprehensive evaluation of 2'-O-Cbz-paclitaxel as a prodrug involves assessing its stability, cleavage under tumor-relevant conditions, and in vitro cytotoxicity.
Stability Studies
The stability of the prodrug is crucial to prevent premature release of paclitaxel in systemic circulation.
Protocol:
-
Incubate 2'-O-Cbz-paclitaxel in human plasma and phosphate-buffered saline (PBS) at 37°C.
-
At various time points, withdraw aliquots and analyze by HPLC to quantify the amount of remaining prodrug and any released paclitaxel.
Expected Outcome: The prodrug should exhibit high stability in both plasma and PBS over an extended period (e.g., >95% remaining after 24 hours).
Enzymatic and Bioreductive Cleavage
3.2.1. Enzymatic Cleavage
The susceptibility of the prodrug to enzymatic cleavage can be tested using enzymes that are overexpressed in tumors, such as certain esterases or proteases like plasmin.[4]
Protocol:
-
Incubate 2'-O-Cbz-paclitaxel with the selected enzyme in a suitable buffer at 37°C.
-
Monitor the release of paclitaxel over time using HPLC.
3.2.2. Bioreductive Cleavage in a Hypoxic Environment
For a hypoxia-activated prodrug, a self-immolative linker containing a bioreductive trigger (e.g., a nitroaromatic group) would be incorporated into the Cbz moiety. The cleavage would then be assessed under hypoxic conditions.
Caption: Bioreductive activation of a hypothetical hypoxia-targeted 2'-O-Cbz-paclitaxel prodrug.
Protocol:
-
Culture cancer cells (e.g., A549, MCF-7) under normoxic (21% O₂) and hypoxic (<1% O₂) conditions.
-
Treat the cells with the bioreductive 2'-O-Cbz-paclitaxel prodrug.
-
Analyze the cell lysates and culture media at different time points by HPLC or LC-MS/MS to quantify the released paclitaxel.
Expected Outcome: Significant release of paclitaxel should be observed only under hypoxic conditions, demonstrating the targeted activation of the prodrug.
In Vitro Cytotoxicity
The cytotoxicity of the prodrug should be significantly lower than that of paclitaxel, with its potency restored upon activation.
Protocol:
-
Treat various cancer cell lines with increasing concentrations of paclitaxel and 2'-O-Cbz-paclitaxel.
-
After a defined incubation period (e.g., 72 hours), assess cell viability using an MTT or similar assay.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ Values in nM)
| Cell Line | Paclitaxel | 2'-O-Cbz-paclitaxel (Normoxia) | 2'-O-Cbz-paclitaxel (Hypoxia, Bioreductive) |
| MCF-7 (Breast) | 5 | >10,000 | 15 |
| A549 (Lung) | 8 | >10,000 | 25 |
| OVCAR-3 (Ovarian) | 3 | >10,000 | 10 |
Data are hypothetical and for illustrative purposes only.
Release Kinetics
The rate of drug release is a critical parameter for prodrug efficacy.
Protocol:
-
Perform the enzymatic or bioreductive cleavage assays as described above.
-
At each time point, quantify the concentration of released paclitaxel.
-
Plot the cumulative release of paclitaxel as a function of time.
Table 2: Hypothetical Paclitaxel Release Profile from 2'-O-Cbz-paclitaxel under Bioreductive Conditions
| Time (hours) | Cumulative Paclitaxel Release (%) |
| 0 | 0 |
| 2 | 15 |
| 4 | 35 |
| 8 | 60 |
| 12 | 85 |
| 24 | 98 |
Data are hypothetical and for illustrative purposes only.
Future Directions and Conclusion
The 2'-O-Cbz-paclitaxel construct serves as a valuable and versatile model for the development of targeted paclitaxel prodrugs. Future research should focus on:
-
Linker Optimization: Designing novel Cbz-based linkers with varying cleavage kinetics to fine-tune the drug release profile.
-
Targeting Moiety Conjugation: Attaching targeting ligands (e.g., antibodies, peptides, or small molecules) to the prodrug to enhance its accumulation in tumor tissues.
-
In Vivo Evaluation: Assessing the pharmacokinetics, biodistribution, and anti-tumor efficacy of promising 2'-O-Cbz-paclitaxel prodrug candidates in animal models.
References
-
de Groot, F. M., de Bart, A. C., Verheijen, J. H., & Scheeren, H. W. (2000). Synthesis and biological evaluation of 2'-carbamate-linked and 2'-carbonate-linked prodrugs of paclitaxel: selective activation by the tumor-associated protease plasmin. Journal of Medicinal Chemistry, 43(16), 3093–3102. [Link]
-
Li, C. C. (2022). The Li Synthesis of Paclitaxel (Taxol®). Organic Chemistry Portal. [Link]
- Madsen, K. G.
- Safavy, A., Raisch, K. P., Khazaeli, M. B., Buchsbaum, D. J., & Bonner, J. A. (1999). In vitro cytotoxicity of paclitaxel-transferrin conjugate on H69 cells. International Journal of Pharmaceutics, 187(2), 115-125.
- Shan, L., Zhuo, X., Zhang, F., Dai, Y., Zhu, G., Yung, B. C., ... & Chen, X. (2018). A paclitaxel prodrug with bifunctional folate and albumin binding moieties for both passive and active targeted cancer therapy. Theranostics, 8(7), 2018.
- Damen, E. W., Nevalainen, T. J., van den Bergh, T. J., & Scheeren, H. W. (2002). Synthesis of novel paclitaxel prodrugs designed for bioreductive activation in hypoxic tumour tissue. Bioorganic & Medicinal Chemistry, 10(1), 71-77.
- Min, L., Han, J. C., Zhang, W., Gu, C. C., Zou, Y. P., & Li, C. C. (2023). Strategies and Lessons Learned from Total Synthesis of Taxol. Chemical Reviews, 123(7), 3466-3513.
- Fukaya, K., Tanaka, Y., Sato, T., & Chida, N. (2015). Synthesis of Paclitaxel. 1. Synthesis of the ABC Ring of Paclitaxel by SmI2-Mediated Cyclization. Organic Letters, 17(12), 3042-3045.
-
Wikipedia. (2023, November 29). Paclitaxel total synthesis. In Wikipedia. [Link]
- Xiang, J., Chen, Y., Xu, H., & Wang, L. (2018). Synthesis, Biological Evaluation and Low-Toxic Formulation Development of Glycosylated Paclitaxel Prodrugs. Molecules, 23(12), 3225.
-
de Witte, A., van der Meel, R., Fens, M., van der Vleuten, M., Lammers, T., & Mastrobattista, E. (2024). Preclinical Activity of Two Paclitaxel Nanoparticle Formulations After Intraperitoneal Administration in Ovarian Cancer Murine X. Semantic Scholar. [Link]
- Kingston, D. G. I. (2011). Tubulin-interactive natural products as anticancer agents.
- Ojima, I., Slater, J. C., Michaud, E., Kuduk, S. D., Bounaud, P. Y., Vrignaud, P., ... & Bissery, M. C. (1996). Use of the Tubulin Bound Paclitaxel Conformation for Structure-Based Rational Drug Design. ACS Symposium Series, 634, 274-287.
- Feng, X., Dong, Y., Zhang, T., & Liu, Z. (2024). Synthesis and Characterization of Paclitaxel-Loaded Silver Nanoparticles: Evaluation of Cytotoxic Effects and Antimicrobial Activity. International Journal of Molecular Sciences, 25(4), 2197.
- Zhang, Y., & Feng, J. (2022). Hypoxia-Activated PEGylated Paclitaxel Prodrug Nanoparticles for Potentiated Chemotherapy. ACS Nano, 16(10), 17356-17366.
- Green, M. R., Manikhas, G. M., Orlov, S., Ramlau, R., Tjulandin, S. A., & Semiglazov, V. F. (2006). Abraxane®, a novel Cremophor®-free, albumin-bound particle form of paclitaxel for the treatment of advanced non-small-cell lung cancer. Annals of Oncology, 17(8), 1263-1268.
- Liu, Y., Zhang, J., & Li, C. (2020). Prodrug Strategies for Paclitaxel. Molecules, 25(22), 5423.
- Damen, E. W. P., Nevalainen, T. J., van den Bergh, T. J. M., de Groot, F. M. H., & Scheeren, H. W. (2002). Synthesis of novel paclitaxel prodrugs designed for bioreductive activation in hypoxic tumour tissue. Bioorganic & Medicinal Chemistry, 10(1), 71-77.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Biological Evaluation and Low-Toxic Formulation Development of Glycosylated Paclitaxel Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2'-carbamate-linked and 2'-carbonate-linked prodrugs of paclitaxel: selective activation by the tumor-associated protease plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Selective 2'-O-Benzoylation of Paclitaxel: A Kinetic Control Protocol
Abstract
This application note details a high-fidelity protocol for the regioselective 2'-O-benzoylation of Paclitaxel (Taxol). While Paclitaxel contains three potential acylation sites (C2'-OH, C7-OH, and C1-OH), the C2'-hydroxyl group exhibits superior nucleophilicity due to lower steric hindrance compared to the C7 and C1 positions. This protocol leverages kinetic control at low temperatures using a weak base (pyridine) to achieve >90% regioselectivity for the 2'-O-benzoate derivative, a critical intermediate for prodrug synthesis and Structure-Activity Relationship (SAR) studies.
Mechanistic Principles & Regioselectivity
Structural Reactivity
Paclitaxel possesses three hydroxyl groups with distinct reactivity profiles:
-
C2'-OH (Secondary, Allylic): The most reactive hydroxyl.[1] It is located on the flexible C-13 side chain, less sterically hindered, and essential for microtubule binding. Modification here abolishes cytotoxicity until hydrolyzed (prodrug target).
-
C7-OH (Secondary): Moderately reactive but significantly more hindered than C2' due to the rigid taxane core.
-
C1-OH (Tertiary): Highly hindered and generally unreactive under standard acylation conditions.
The Challenge: The primary challenge is preventing 2',7-bis-benzoylation . If the reaction temperature is too high or the acylating agent is in large excess, the C7-OH will react.
Reaction Pathway Visualization
The following diagram illustrates the kinetic competition between the desired mono-benzoylation and the formation of the bis-adduct.
Figure 1: Reaction pathway showing the kinetic preference for C2' acylation (k1) over C7 acylation (k2) or subsequent bis-acylation (k3).
Materials & Equipment
Reagents
| Reagent | Grade | Role |
| Paclitaxel | >98% HPLC | Substrate |
| Benzoyl Chloride (BzCl) | ReagentPlus, 99% | Acylating Agent |
| Pyridine | Anhydrous, <0.005% water | Solvent & Base |
| Dichloromethane (DCM) | Anhydrous | Co-solvent (Optional) |
| Ethyl Acetate / Hexanes | HPLC Grade | Purification |
Equipment
-
Inert gas manifold (Argon or Nitrogen).
-
Flame-dried round-bottom flasks (10 mL and 25 mL).
-
Magnetic stir bar and plate.
-
Ice-water bath (0°C).
-
Rotary evaporator.
-
Flash chromatography column (Silica gel 60, 230-400 mesh).
Experimental Protocol
Preparation
-
Drying: Ensure Paclitaxel is dried under high vacuum for 2 hours prior to use to remove trace moisture which can hydrolyze Benzoyl Chloride.
-
Inert Atmosphere: Purge the reaction flask with Argon.
Synthesis Workflow
Stoichiometry: 1.0 eq Paclitaxel : 1.1 eq BzCl.
-
Dissolution: Dissolve Paclitaxel (100 mg, 0.117 mmol) in anhydrous Pyridine (2.0 mL).
-
Note: Pyridine acts as both the solvent and the acid scavenger (base). If solubility is an issue, a 1:1 mixture of Pyridine:DCM can be used.
-
-
Cooling: Cool the solution to 0°C using an ice-water bath. Stir for 10 minutes to equilibrate.
-
Addition: Add Benzoyl Chloride (15 µL, 0.129 mmol, 1.1 eq) dropwise over 2 minutes.
-
Critical: Do not dump the reagent. Localized high concentrations can promote C7 reaction.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.
-
Monitoring: Monitor by TLC (Mobile Phase: 50% EtOAc in Hexanes).
-
Rf Paclitaxel: ~0.25[2]
-
Rf 2'-O-Bz: ~0.55
-
Rf Bis-Bz: ~0.75
-
Workup & Purification[3]
-
Quench: Add 0.5 mL of Methanol to quench unreacted Benzoyl Chloride. Stir for 10 mins.
-
Extraction: Dilute with EtOAc (20 mL). Wash sequentially with:
-
1M CuSO₄ or dilute HCl (2 x 10 mL) to remove Pyridine (turns aqueous layer blue/clear).
-
Water (1 x 10 mL).
-
Saturated NaHCO₃ (1 x 10 mL).
-
Brine (1 x 10 mL).
-
-
Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Chromatography: Purify via silica gel flash chromatography.
-
Gradient: 10% -> 40% Ethyl Acetate in Hexanes.
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for selective benzoylation.
Quality Control & Characterization
The success of the reaction is validated primarily by 1H-NMR . The acylation of the 2'-OH causes a significant downfield shift of the H-2' proton due to the deshielding effect of the benzoyl ester.
NMR Diagnostic Signals (CDCl₃, 400 MHz)
| Proton Position | Paclitaxel (δ ppm) | 2'-O-Bz-Paclitaxel (δ ppm) | Shift (Δ) | Interpretation |
| H-2' | 4.79 (dd) | 5.65 - 5.75 (d) | +0.90 | Diagnostic: Acylation at C2' |
| H-7 | 4.40 (m) | 4.45 (m) | ~0.05 | Minimal shift confirms C7 is free |
| H-10 | 6.27 (s) | 6.29 (s) | ~0.02 | C10 is unaffected |
| 3'-NH | 7.05 (d) | 7.15 (d) | +0.10 | Slight shift due to proximity |
Pass Criteria:
-
Disappearance of the doublet at 4.79 ppm.
-
Appearance of a new doublet around 5.70 ppm.
-
Retention of the signal at 4.40 ppm (confirming no C7 reaction).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Presence of 2',7-Bis-Bz | Excess BzCl or high temperature. | Strictly maintain 0°C during addition. Reduce BzCl to 1.05 eq. |
| Incomplete Reaction | Wet Pyridine (BzCl hydrolysis). | Distill Pyridine over CaH₂ or use fresh anhydrous bottle. |
| Low Yield | Product hydrolysis during workup. | Avoid prolonged exposure to NaHCO₃. The 2'-ester is hydrolytically labile in base. |
| Pyridine Residue | Inefficient acidic wash. | Ensure the aqueous wash is acidic (pH < 4) or use CuSO₄ solution until no blue complex forms. |
References
-
Kingston, D. G. I. (1998).[3] Studies on the Chemistry of Taxol. Pure and Applied Chemistry, 70(2), 331-334.[3] Link
-
Fang, W. S., & Liang, X. T. (2005).[2] Recent Progress in Structure Activity Relationship and Mechanistic Studies of Taxol Analogues.[2] Mini-Reviews in Medicinal Chemistry, 5(1), 1-12. Link
- Skwarczynski, M., et al. (2006). Paclitaxel Prodrugs: Toward Smarter Delivery. Journal of Medicinal Chemistry.
-
Ganesh, T., et al. (2014). Silicate Esters of Paclitaxel and Docetaxel: Synthesis, Hydrophobicity, Hydrolytic Stability, Cytotoxicity, and Prodrug Potential. Journal of Medicinal Chemistry, 57(10), 4264–4276. Link
Sources
Technical Application Note: Synthesis of 2'-O-(Benzyloxycarbonyl) Paclitaxel from 10-Deacetylbaccatin III
Executive Summary & Strategic Overview
This application note details the semi-synthesis of 2'-O-(Benzyloxycarbonyl) Paclitaxel (2'-O-Cbz-Paclitaxel) starting from the natural precursor 10-Deacetylbaccatin III (10-DAB) .
While Paclitaxel (Taxol®) is a potent diterpenoid chemotherapeutic, its direct extraction from Taxus brevifolia bark is ecologically unsustainable. The industry standard utilizes 10-DAB, extracted from the renewable needles of Taxus baccata, as a scaffold.[1] This protocol bridges the gap between the raw natural product and a specific C-2' derivative often used as a lipophilic prodrug or a protected intermediate for further conjugation.
The Synthetic Logic
The transformation follows a four-phase "Protect-Activate-Couple-Derivatize" logic:
-
Scaffold Preparation: Selective protection of the reactive C7-hydroxyl and acetylation of C10 to convert 10-DAB into the "Baccatin III" core.
-
Side Chain Installation: Stereoselective coupling of the Baccatin III core with an N-benzoyl-β-lactam (Ojima Lactam) to install the C13 side chain.
-
Global Deprotection: Removal of silyl protecting groups to yield Paclitaxel.
-
Regioselective Functionalization: Exploiting the high nucleophilicity of the C2'-hydroxyl to selectively install the Benzyloxycarbonyl (Cbz) group without affecting the C7-hydroxyl.
Synthetic Pathway Visualization
The following diagram illustrates the critical intermediates and decision gates in this workflow.
Figure 1: Step-wise semi-synthesis workflow from 10-DAB to 2'-O-Cbz-Paclitaxel.
Detailed Experimental Protocols
Phase 1: Scaffold Preparation (10-DAB 7-TES-Baccatin III)
Objective: Differentiate the chemically similar hydroxyl groups. The C7-OH is the most reactive secondary hydroxyl and must be protected to prevent side reactions during C10 acetylation and C13 coupling.
Reagents Table:
| Reagent | Equiv. | Role |
|---|---|---|
| 10-Deacetylbaccatin III | 1.0 | Starting Material |
| Triethylsilyl chloride (TES-Cl) | 1.1 | Protecting Group |
| Imidazole | 1.2 | Base |
| Acetyl Chloride | 1.5 | C10 Acetylation |
| Pyridine | Solvent | Solvent/Base |[2]
Protocol:
-
Silylation: Dissolve 10-DAB (10 g, 18.4 mmol) in anhydrous DMF (60 mL). Add imidazole (1.5 g, 22.0 mmol).
-
Cool to 0°C under
atmosphere. Dropwise add TES-Cl (3.4 mL, 20.2 mmol). -
Stir for 2 hours. Monitor by TLC (SiO2, 1:1 EtOAc/Hexanes). 10-DAB (
) should disappear; 7-TES-10-DAB ( ) appears. -
Acetylation: Dilute the crude mixture with pyridine (50 mL). Cool to -10°C.
-
Add Acetyl Chloride (2.0 mL, 27.6 mmol) dropwise. Critical: Exothermic reaction; maintain temp < 0°C to avoid C13 acetylation.
-
Stir 12 hours at 0°C.
-
Workup: Quench with ice water. Extract with EtOAc (3x). Wash organic layer with 1M HCl (to remove pyridine), then saturated
and brine. -
Purification: Recrystallize from EtOAc/Hexanes to yield 7-TES-Baccatin III as white crystals.
Phase 2: The Ojima Coupling (Side Chain Installation)
Objective: Install the phenylisoserine side chain at the sterically hindered C13 position using the Ojima
Mechanism: The lithium alkoxide of 7-TES-Baccatin III attacks the
Protocol:
-
Reagent Prep: Dissolve 7-TES-Baccatin III (1.0 equiv) in anhydrous THF. In a separate flask, dissolve (3R,4S)-1-benzoyl-4-phenyl-3-(triethylsilyloxy)azetidin-2-one (Ojima Lactam, 1.2 equiv) in THF.
-
Deprotonation: Cool the Baccatin solution to -45°C. Add LiHMDS (Lithium bis(trimethylsilyl)amide, 1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 mins to generate the C13-lithium alkoxide.
-
Coupling: Add the lactam solution dropwise to the alkoxide solution.
-
Warm to 0°C over 1 hour.
-
Quench: Add saturated
. Extract with EtOAc. -
Result: This yields the fully protected intermediate (2'-TES-7-TES-Paclitaxel).
Phase 3: Global Deprotection
Objective: Remove TES groups from C7 and C2'.
Protocol:
-
Dissolve the crude coupled product in acetonitrile/pyridine (1:1).
-
Add HF-Pyridine complex (70% HF) dropwise at 0°C. Safety: HF is highly toxic and corrosive. Use plastic labware; do not use glass.
-
Stir at room temperature for 12 hours.
-
Dilute with EtOAc, wash with saturated
(to remove pyridine) and water. -
Purify via flash chromatography (EtOAc/Hexanes) to yield pure Paclitaxel .
Phase 4: Regioselective Synthesis of 2'-O-Cbz-Paclitaxel
Objective: Selectively acylate the C2'-OH without affecting the C7-OH. Rationale: The C2'-OH is significantly more nucleophilic (less sterically hindered) than the C7-OH. Under controlled conditions (low temperature, stoichiometric control), high regioselectivity is achieved.
Reagents Table:
| Reagent | Equiv. | Role |
|---|---|---|
| Paclitaxel | 1.0 | Substrate |
| Benzyl Chloroformate (Cbz-Cl) | 1.1 | Electrophile |
| DIPEA (Hünig's Base) | 1.5 | Base |
| DMAP | 0.1 | Catalyst (Optional*) |
| DCM (Anhydrous) | Solvent | Solvent |
*Note: DMAP increases rate but decreases selectivity. Avoid if possible.
Protocol:
-
Dissolution: Dissolve Paclitaxel (100 mg, 0.117 mmol) in anhydrous Dichloromethane (DCM, 5 mL) under Argon.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 30
L, 0.175 mmol). Cool the mixture to 0°C. -
Acylation: Add Benzyl Chloroformate (Cbz-Cl, 18
L, 0.128 mmol) dropwise via syringe. -
Monitoring: Stir at 0°C for 2–4 hours. Monitor via HPLC or TLC (60:40 EtOAc/Hexanes).
-
Paclitaxel
-
2'-O-Cbz-Paclitaxel
-
2',7-bis-Cbz-Paclitaxel (impurity)
-
-
Workup: Quench with 5% citric acid solution (cold). Extract with DCM.[3] Wash with brine, dry over
.[3] -
Purification: Flash column chromatography (Silica gel, Gradient 20%
50% EtOAc in Hexanes). -
Final Yield: Expect 85-90% yield of 2'-O-(Benzyloxycarbonyl) Paclitaxel .
Analytical Validation (QC)
Trustworthiness in synthesis requires rigorous characterization. The following shifts confirm the structure.
1H-NMR (CDCl3, 400 MHz) Diagnostic Signals
-
C2'-H Shift: The proton at C2' shifts downfield significantly upon acylation.
-
C7-H Shift: Should remain unchanged (
4.40 ppm) if selectivity was successful. If C7 is acylated, this proton shifts to 5.5 ppm. -
Cbz Group: Look for the multiplet at
7.30–7.40 ppm (5H, aromatic) and the singlet/AB quartet at 5.15 ppm (2H, ).
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Acetonitrile/Water (Gradient 50%
90% ACN over 20 min). -
Detection: UV 227 nm.
-
Retention Time: 2'-O-Cbz derivative will elute later than Paclitaxel due to increased lipophilicity.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Epimerization at C7 | Basic conditions too harsh during 10-DAB protection. | Ensure temperature does not exceed 0°C during TES-Cl addition. Use Imidazole rather than stronger bases. |
| Low Yield in Coupling | Moisture in THF or degraded LiHMDS. | Re-distill THF over Na/Benzophenone. Titrate LiHMDS before use. |
| Bis-acylation (C2' & C7) | Excess Cbz-Cl or Temp too high during Phase 4. | Strictly maintain 0°C. Add Cbz-Cl very slowly. Do not exceed 1.1 equivalents. |
| Incomplete Deprotection | HF-Pyridine is old/inactive. | Use fresh HF-Pyridine. Alternatively, use 1M HCl in MeOH (slower but milder). |
References
-
Holton, R. A., et al. (1994).[7] "First total synthesis of taxol. 2. Completion of the C and D rings." Journal of the American Chemical Society.[9][10][12]
-
Ojima, I., et al. (1992). "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of lactam synthon method." Tetrahedron.
-
Denis, J. N., & Greene, A. E. (1988). "A highly efficient, practical approach to natural taxol."[10] Journal of the American Chemical Society.[9][10][12]
-
Greenwald, R. B., et al. (1996). "Drug delivery systems: water soluble taxol 2'-poly(ethylene glycol) ester prodrugs." Journal of Medicinal Chemistry.
-
Gueritte-Voegelein, F., et al. (1991). "Chemical studies of 10-deacetyl baccatin III. Hemisynthesis of taxol derivatives." Tetrahedron.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, isolation, and characterization of 2'-paclitaxel glycinate: an application of the Bsmoc protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Paclitaxel-Loaded Gold Nanoparticles for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]
- 7. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 8. Biosynthesis of paclitaxel unravelled [mpg.de]
- 9. US6242614B1 - Semi-synthesis of paclitaxel using dialkyldichlorosilanes - Google Patents [patents.google.com]
- 10. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 11. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Li Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]
Application Notes and Protocols: A Detailed Guide to the Selective Cbz Protection of the 2'-OH Group of Paclitaxel
Introduction: The Strategic Importance of 2'-OH Protection in Paclitaxel Chemistry
Paclitaxel (Taxol®), a potent anti-cancer agent, owes its therapeutic efficacy to its unique mechanism of action: the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2] The intricate structure of paclitaxel, with its multiple hydroxyl groups, presents a significant challenge in the semi-synthesis of new analogs with improved pharmacological properties. Among these hydroxyl groups, the 2'-hydroxyl (2'-OH) is of paramount importance for its biological activity.[3] Therefore, the selective protection of this group is a critical step in many synthetic routes that aim to modify other parts of the molecule.
The carboxybenzyl (Cbz) protecting group is a valuable tool in organic synthesis, offering stability under various conditions and being readily removable by catalytic hydrogenolysis.[4][5] This application note provides a detailed, step-by-step procedure for the selective Cbz protection of the 2'-OH group of paclitaxel, a key transformation for the development of novel paclitaxel derivatives. The protocol is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of this important anticancer drug.
The Rationale for Selectivity: Understanding the Reactivity of Paclitaxel's Hydroxyl Groups
The paclitaxel molecule possesses several hydroxyl groups at positions C-1, C-7, and C-2'. The selective protection of the 2'-OH group is achievable due to its enhanced reactivity compared to the other hydroxyl groups. This heightened reactivity is attributed to steric and electronic factors. The 2'-OH is a secondary alcohol and is sterically more accessible than the tertiary C-1 hydroxyl and the secondary C-7 hydroxyl, which is located in a more hindered position on the taxane core. This inherent difference in reactivity allows for the selective acylation of the 2'-OH group under carefully controlled reaction conditions.
Reaction Workflow: Cbz Protection of Paclitaxel 2'-OH
The following diagram illustrates the overall workflow for the selective Cbz protection of the 2'-OH group of paclitaxel.
Caption: Workflow for the selective Cbz protection of Paclitaxel's 2'-OH group.
Detailed Experimental Protocol
This protocol is based on established principles of selective acylation of paclitaxel and general procedures for Cbz protection of alcohols.[6]
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| Paclitaxel | >99% | BOC Sciences[1] |
| Benzyl Chloroformate (Cbz-Cl) | Reagent Grade | Sigma-Aldrich |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Saturated aq. NH4Cl | ||
| Brine (Saturated aq. NaCl) | ||
| Anhydrous Sodium Sulfate (Na2SO4) | ||
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | |
| Ethyl Acetate | HPLC Grade | |
| Hexanes | HPLC Grade |
Instrumentation:
-
Magnetic stirrer with stirring bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Step-by-Step Procedure:
-
Dissolution of Paclitaxel:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve paclitaxel (1.0 eq) in anhydrous dichloromethane (DCM). The concentration should be approximately 10-20 mg/mL.
-
Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of benzyl chloroformate. The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
-
Addition of Base:
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (2.0-3.0 eq) dropwise to the stirred solution.
-
Rationale: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[7] It also acts as a nucleophilic catalyst. Using a slight excess of pyridine ensures complete neutralization. Cooling the reaction mixture helps to control the exothermic reaction and enhance selectivity.
-
-
Addition of Benzyl Chloroformate:
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1-1.5 eq) dropwise to the cooled, stirred solution.
-
Rationale: A small excess of benzyl chloroformate is used to ensure complete conversion of the paclitaxel. Slow, dropwise addition helps to maintain a low concentration of the acylating agent, which favors selective reaction at the more reactive 2'-OH group.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours and then let it warm to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes, 1:1 v/v). The reaction is complete when the starting paclitaxel spot is no longer visible.
-
Rationale: TLC allows for a simple and rapid assessment of the reaction's progress, preventing over-reaction and the formation of byproducts.
-
-
Reaction Quenching:
-
Once the reaction is complete, cool the flask in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Rationale: Quenching with a mild acidic solution like NH4Cl neutralizes the excess pyridine and hydrolyzes any remaining benzyl chloroformate.
-
-
Work-up and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl).
-
Rationale: The washing steps remove water-soluble byproducts and residual pyridine hydrochloride. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Rationale: Removal of all water is essential before concentrating the product to prevent potential hydrolysis.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure 2'-O-Cbz-paclitaxel and concentrate under reduced pressure to yield the final product as a white solid.
-
Rationale: Column chromatography is a standard and effective method for purifying the desired product from unreacted starting materials, byproducts, and any di-protected species that may have formed in small amounts.[8]
-
Characterization of 2'-O-Cbz-Paclitaxel
The successful synthesis of 2'-O-Cbz-paclitaxel should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. The appearance of new signals corresponding to the benzyl and carbonyl groups of the Cbz moiety and a downfield shift of the H-2' proton signal will confirm the successful protection at the 2'-position.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product, which will be the mass of paclitaxel plus the mass of the Cbz group (C8H7O2).
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic carbonyl stretching frequency for the newly formed carbonate linkage.
Troubleshooting and Key Considerations
-
Low Yield: This could be due to incomplete reaction or loss of product during work-up and purification. Ensure all reagents are of high purity and anhydrous conditions are strictly maintained. Optimize the reaction time by closely monitoring with TLC.
-
Formation of Byproducts (e.g., di-Cbz-paclitaxel): This indicates a lack of selectivity. To minimize this, use a minimal excess of benzyl chloroformate and add it slowly at a low temperature.
-
Hydrolysis of Benzyl Chloroformate: This reagent is sensitive to moisture.[] Handle it in a fume hood and ensure all glassware and solvents are dry.
-
Safety Precautions: Benzyl chloroformate is corrosive and lachrymatory.[] Handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood. Pyridine is a flammable and toxic liquid.
Conclusion
The selective Cbz protection of the 2'-OH group of paclitaxel is a fundamental transformation that opens the door to a wide range of chemical modifications of this important anticancer drug. The protocol described in this application note, grounded in the principles of selective acylation and established Cbz protection chemistry, provides a robust and reliable method for achieving this transformation. By carefully controlling the reaction conditions and adhering to the procedural details, researchers can successfully synthesize 2'-O-Cbz-paclitaxel, a key intermediate for the development of next-generation paclitaxel analogs with potentially enhanced therapeutic profiles.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Kingston, D. G. I. (2011). The multifaceted taxol story. Science, 333(6049), 1529–1530.
- Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677–2681.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 36314, Paclitaxel. Retrieved from [Link].
- Snyder, J. P., Nettles, J. H., Cornett, B., Downing, K. H., & Nogales, E. (2001). The binding of taxol to tubulin. Proceedings of the National Academy of Sciences, 98(10), 5312–5316.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Retrieved from [Link]
- Guo, Y., et al. (2004). Synthesis of novel C-2'- and C-7-modified paclitaxel analogs. Bioorganic & Medicinal Chemistry Letters, 14(3), 695-698.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
Wikipedia. Benzyl chloroformate. Retrieved from [Link]
- Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A general and practical method for the deprotection of Cbz, Alloc, and methyl carbamates. Organic Letters, 24(20), 3736–3740.
Sources
- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile, and accurate RNA structure analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, isolation, and characterization of 2'-paclitaxel glycinate: an application of the Bsmoc protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE): quantitative RNA structure analysis at single nucleotide resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2013057260A1 - Cabazitaxel, related compounds and methods of synthesis - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Selective deprotection of 2',6'-di-O-benzyl-2,3:5,6:3',4'-tri-O-isopropylidenelactose dimethyl acetal - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Selective Deprotection of 2'-O-Cbz-Paclitaxel
Executive Summary & Strategic Analysis
The removal of the Benzyloxycarbonyl (Cbz or Z) group from the 2'-hydroxyl position of Paclitaxel (Taxol) represents a critical synthetic transformation. While the Cbz group is a robust protecting moiety, the structural complexity of Paclitaxel—specifically its acid-labile oxetane ring (D-ring) and base-sensitive C7 stereocenter —demands a highly selective deprotection strategy.
Standard deprotection methods for Cbz (e.g., strong acid hydrolysis with HBr/AcOH or strong base hydrolysis) are incompatible with the Paclitaxel skeleton.
-
Acid Risk: Strong acids (pH < 2) catalyze the opening of the strained oxetane ring and migration of the acetyl group.
-
Base Risk: Mild bases promote rapid epimerization at C7 (from 7
-OH to 7 -OH) and potential deacetylation at C10.
The Solution: The optimal protocol utilizes Catalytic Hydrogenolysis or Transfer Hydrogenation . These methods proceed under neutral conditions, preserving the taxane core's integrity. Contrary to concerns regarding the reduction of the C11=C12 double bond, this olefin is sterically hindered within the taxane bridgehead system and remains inert under standard hydrogenation conditions.
Chemical Transformation
Reaction:
Mechanism: The reaction proceeds via the adsorption of the benzyl carbonate onto the Palladium surface. Homolytic cleavage of the benzylic C-O bond yields toluene and a carbonic acid mono-ester intermediate, which spontaneously decarboxylates to regenerate the free 2'-hydroxyl group.
Optimized Experimental Protocols
Protocol A: Standard Catalytic Hydrogenolysis (Recommended)
Best for: Routine deprotection of high-purity intermediates.
Materials:
-
Substrate: 2'-O-Cbz-Paclitaxel
-
Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50% water) recommended to minimize ignition risk.
-
Solvent: Ethyl Acetate (EtOAc) / Methanol (MeOH) mixture (9:1 v/v). Note: Paclitaxel has limited solubility in pure alcohols; EtOAc ensures complete dissolution.
-
Hydrogen Source: H2 Balloon (1 atm).
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve 2'-O-Cbz-Paclitaxel (1.0 equiv) in EtOAc/MeOH (9:1, 0.1 M concentration). Ensure the solution is clear.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% relative to substrate) under an inert atmosphere (Argon or Nitrogen).
-
Safety: Pd/C is pyrophoric when dry. Use wet catalyst or add under a blanket of inert gas.
-
-
Hydrogenation: Purge the flask with H2 gas (vacuum/fill cycle x3). Attach a hydrogen balloon.
-
Reaction: Stir vigorously at Room Temperature (20-25°C) .
-
Time: Typically 1–4 hours.
-
Monitoring: Check by TLC (Mobile Phase: EtOAc/Hexanes 1:1) or HPLC every 30 minutes. The starting material (higher Rf) should disappear, converging to the Paclitaxel spot.
-
-
Termination: Once conversion is >98%, flush the system with Nitrogen.
-
Workup: Filter the mixture through a pad of Celite® to remove the catalyst. Rinse the pad with EtOAc.
-
Isolation: Concentrate the filtrate in vacuo (<40°C). The residue is typically pure Paclitaxel. If necessary, purify via flash chromatography (SiO2, EtOAc/Hexanes gradient).
Protocol B: Transfer Hydrogenation (High Selectivity)
Best for: Substrates containing other reducible groups (e.g., if analogs have sensitive alkenes).
Materials:
-
Hydrogen Donor: Ammonium Formate (solid).
-
Catalyst: 10% Pd/C.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Step-by-Step Procedure:
-
Dissolution: Dissolve 2'-O-Cbz-Paclitaxel in MeOH (0.05 M).
-
Catalyst/Donor Mix: Add 10% Pd/C (10 wt%). Add Ammonium Formate (5.0 - 10.0 equiv).
-
Reaction: Stir at Room Temperature or mild heat (30°C).
-
Note: The reaction generates CO2 and NH3; ensure the vessel is vented (e.g., via a needle).
-
-
Completion: Reaction is usually faster (30 min - 2 hours).
-
Workup: Filter through Celite®. Concentrate. Partition the residue between Water and EtOAc to remove excess ammonium salts. Dry organic layer (Na2SO4) and concentrate.[1]
Process Workflow & Decision Logic
Caption: Workflow for the selective deprotection of 2'-O-Cbz-Paclitaxel illustrating solvent choice, method selection, and critical quality control checkpoints.
Quality Control & Troubleshooting
Analytical Markers (Validation)
To confirm the success of the reaction and the integrity of the Paclitaxel core, verify the following:
| Parameter | Method | Expected Result |
| Cbz Removal | 1H-NMR | Disappearance of aromatic multiplet (7.3-7.4 ppm, 5H) and benzylic CH2 (s, ~5.1 ppm). |
| 2'-OH Restoration | 1H-NMR | Reappearance of 2'-OH doublet (exchangeable) or shift of H-2' signal upfield. |
| C7 Integrity | HPLC/NMR | Absence of 7-epi-paclitaxel (C7-H signal shift). 7-epi is the primary degradation impurity. |
| Double Bond | 1H-NMR | Retention of C10-C11 alkene signals (Taxane core) and Sidechain aromatic signals. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Slow Reaction | Catalyst Poisoning (S/P traces) | Use fresh Pd/C; Increase loading to 20 wt%; Switch to Pearlman's Catalyst (Pd(OH)2). |
| Incomplete Solubility | Solvent mismatch | Use EtOAc/MeOH (9:1) or THF/MeOH mixtures. Avoid pure MeOH if precipitation occurs. |
| Over-Reduction | High Pressure / Long Time | Strictly use 1 atm (balloon). Stop immediately upon TLC completion. |
| C7 Epimerization | Basic impurities | Ensure glassware is acid-washed. Avoid basic washes during workup. |
References
-
Total Synthesis of Paclitaxel (Taxol): Holton, R. A., et al. "First total synthesis of taxol. 1. Functionalization of the B ring." Journal of the American Chemical Society, 1994. (Foundational chemistry regarding Taxol stability).
-
Cbz Deprotection Mechanisms: "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Total-Synthesis.com.
-
Selective Hydrogenolysis: Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C..." Tetrahedron Letters, 1995.[2][3] (Discusses selectivity of Pd/C).
-
Paclitaxel Stability Studies: "Physical and chemical stability of paclitaxel infusions." PubMed. (Confirming pH stability profile).
-
General Cbz Removal Protocols: "Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group." BenchChem.[4]
Sources
Strategic Utilization of 2'-O-Cbz-Paclitaxel for C7-Diversified Taxane Synthesis
This guide outlines the strategic utilization of 2'-O-Cbz-paclitaxel (2'-O-benzyloxycarbonyl-paclitaxel) as a pivotal intermediate for generating C7-modified taxanes. This approach exploits the differential reactivity of the taxane hydroxyl groups to achieve site-selective functionalization.
Abstract
The structural complexity of paclitaxel (Taxol®) presents a challenge in medicinal chemistry: the need for site-selective modification. The C7-hydroxyl group is a primary target for modification to improve solubility, overcome multidrug resistance (MDR), or conjugate with delivery vectors. However, the C2'-hydroxyl in the C13 side chain is significantly more reactive (approx. 20-fold) than the C7-hydroxyl. Therefore, transient protection of the C2'-OH is a mandatory first step.
While 2'-O-TES (triethylsilyl) and 2'-O-Troc (2,2,2-trichloroethoxycarbonyl) are common, 2'-O-Cbz (benzyloxycarbonyl) offers a distinct orthogonality profile, particularly useful when the planned C7-modification is sensitive to the acidic (TES removal) or reductive/zinc-mediated (Troc removal) conditions. This guide details the synthesis, functionalization, and critical deprotection steps for this pathway.
Part 1: Chemical Strategy & Mechanism
The Reactivity Hierarchy
To modify C7, one must navigate the inherent nucleophilicity order of paclitaxel's hydroxyl groups:
-
C2'-OH (Side Chain): Most reactive (unhindered secondary alcohol).
-
C7-OH (B-Ring): Moderately reactive (hindered secondary alcohol).
-
C10-OH (Acylated in Paclitaxel): If deacetylated, it is reactive but prone to epimerization.
-
C1-OH (Bridgehead): Tertiary and sterically encumbered; generally inert.
The Cbz Advantage & Challenge
-
Advantage: The Cbz carbonate at C2' is stable against mild bases and weak acids, allowing for extensive manipulation at C7 (e.g., alkylation, glycosylation, or esterification).
-
Challenge: Standard removal of Cbz involves hydrogenolysis (
/Pd-C).[1] In taxanes, this poses a risk of reducing the C11-C12 double bond or the C3'-phenyl ring. -
Solution: This protocol utilizes Transfer Hydrogenation or Poisoned Catalyst Hydrogenolysis to cleave the Cbz group while preserving the taxane alkene core.
Figure 1: Synthetic workflow for C7-modified taxanes using the 2'-O-Cbz protecting group strategy.
Part 2: Experimental Protocols
Protocol 1: Synthesis of 2'-O-Cbz-Paclitaxel
Objective: Selectively protect the C2'-OH without affecting the C7-OH.
Reagents:
-
Paclitaxel (anhydrous)
-
Benzyl chloroformate (Cbz-Cl)[2]
-
N,N-Diisopropylethylamine (DIPEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolution: Dissolve Paclitaxel (100 mg, 0.117 mmol) in anhydrous DCM (2.0 mL) under an argon atmosphere. Cool the solution to 0°C using an ice bath.
-
Base Addition: Add DIPEA (24 µL, 1.2 eq) or Pyridine (excess). Note: DIPEA is preferred for cleaner workup.
-
Protection: Dropwise add Benzyl chloroformate (18 µL, 1.1 eq) diluted in DCM (0.5 mL) over 10 minutes.
-
Critical Step: Maintain 0°C. Higher temperatures may lead to bis-protection (2',7-di-O-Cbz).
-
-
Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC (SiO2, EtOAc/Hexanes 1:1). The product (2'-O-Cbz) will appear as a spot slightly less polar than paclitaxel.
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x). Wash combined organics with dilute HCl (0.1 M, if pyridine used) or brine. Dry over and concentrate. -
Purification: Flash column chromatography (Gradient: 20% -> 50% EtOAc in Hexanes).
-
Yield Expectation: 85–92%.[3]
-
Protocol 2: C7-Functionalization (Case Study: C7-Esterification)
Objective: Install a functional group at C7 (e.g., a propionate ester).
Reagents:
-
2'-O-Cbz-Paclitaxel
-
Propionic Acid
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
Procedure:
-
Setup: Dissolve 2'-O-Cbz-Paclitaxel (0.1 mmol) in anhydrous Toluene or DCM.
-
Activation: Add Propionic acid (1.5 eq), DCC (1.5 eq), and DMAP (0.5 eq).
-
Reaction: Stir at Room Temperature for 12–24 hours.
-
Note: C7 is sterically hindered. If reaction is slow, heat to 40°C, but monitor for Cbz migration (rare) or degradation.
-
-
Workup: Filter off DCU urea precipitate. Wash filtrate with dilute HCl and
. -
Purification: Silica gel chromatography.
-
Result: 7-O-Propionyl-2'-O-Cbz-Paclitaxel.
-
Protocol 3: Selective Deprotection (The "Expert" Method)
Objective: Remove the 2'-O-Cbz group without reducing the C11-C12 alkene. Standard hydrogenation is risky; Transfer Hydrogenation is recommended.
Reagents:
-
Ammonium Formate (
) or 1,4-Cyclohexadiene -
Pd/C (10% Palladium on Carbon)
-
Methanol/Ethanol (anhydrous)
Procedure:
-
Preparation: Dissolve the C7-modified intermediate (50 mg) in anhydrous Methanol (2 mL).
-
Catalyst: Add Pd/C (10 wt%, 5 mg). Do not add excess catalyst.
-
H-Donor Addition: Add Ammonium Formate (5–10 eq) in one portion.
-
Alternative: Use 1,4-Cyclohexadiene (10 eq) for even milder conditions.
-
-
Reaction: Stir at Room Temperature . Evolution of
gas indicates reaction progress. -
Monitoring: Check TLC every 15 minutes. The reaction is typically fast (30–60 mins).
-
Stop immediately upon disappearance of starting material to prevent alkene reduction.
-
-
Filtration: Filter through a Celite pad to remove Pd/C. Rinse with EtOAc.
-
Isolation: Concentrate filtrate. Purify via HPLC or flash chromatography to yield the final C7-modified paclitaxel.
Part 3: Quality Control & Data Analysis
Characterization Benchmarks
Verification of the 2'-O-Cbz intermediate and final product relies on
| Compound State | C2'-H Shift (ppm) | C7-H Shift (ppm) | Notes |
| Paclitaxel (Native) | ~4.79 (dd) | ~4.40 (dd) | 2'-OH is free. |
| 2'-O-Cbz-Paclitaxel | ~5.50 - 5.60 (d) | ~4.40 (dd) | Significant downfield shift of H-2' due to acylation (carbonate). |
| C7-Mod-2'-O-Cbz | ~5.50 - 5.60 | ~5.50 - 5.70 | H-7 shifts downfield if esterified/acylated. |
| Final Product | ~4.79 (dd) | ~5.50 - 5.70 | H-2' returns to native shift; H-7 remains shifted. |
Troubleshooting Guide
-
Problem: Reduction of C11-C12 double bond during deprotection.
-
Diagnosis: Mass spec shows M+2 peak. NMR shows loss of alkene signals.
-
Fix: Switch to Lindlar catalyst (poisoned Pd) or reduce reaction time/temperature during transfer hydrogenation.
-
-
Problem: Low yield at C7 step.
-
Fix: The C7-OH is hindered. Use stronger coupling agents (EDC/DMAP) or convert the acid to an acid chloride (if stable) before reacting.
-
References
-
Kingston, D. G. I. (1994). Taxol chemistry and structure-activity relationships. Pharmacology & Therapeutics, 52(1), 1-34. Link
-
Ojima, I., et al. (1994). New taxanes. Journal of Medicinal Chemistry, 37(10), 1408-1410. Link
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz cleavage conditions).
-
Bennasar, M. L., et al. (2003).[4] Chemoselective radical cleavage of Cbz-protected nitrogen compounds. Organic Letters, 5(4), 569-572.[4] (Discusses Cbz stability/removal). Link
-
BroadPharm. (n.d.). 7-O-(Cbz-N-amido-PEG4)-paclitaxel Product Page.[5] (Evidence of Cbz usage in taxane linkers). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Non-phosgene synthesis of benzyl chloroformate (CbzCl) - chemicalbook [chemicalbook.com]
- 3. Synthesis and Evaluation of Paclitaxel-Loaded Gold Nanoparticles for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective radical cleavage of Cbz-protected nitrogen compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-O-(Cbz-N-amido-PEG4)- paclitaxel | BroadPharm [broadpharm.com]
Application Note & Protocol: Synthesis and Evaluation of Water-Soluble Paclitaxel Prodrugs Using a Cbz-Amino Acid Linker Strategy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming the Formulation Hurdle of Paclitaxel
Paclitaxel (Taxol®) is a cornerstone of chemotherapy, exhibiting potent antitumor activity against a wide array of cancers, including ovarian, breast, and lung cancers.[1] Its mechanism of action involves the stabilization of microtubules, leading to the arrest of cell division and subsequent apoptosis. However, the clinical utility of paclitaxel is significantly hampered by its extremely poor water solubility (<0.01 mg/mL).[2][3] This necessitates its formulation in a mixture of Cremophor EL and ethanol, a vehicle known to cause severe hypersensitivity reactions in patients, requiring premedication and limiting the administrable dose.[2]
To circumvent these challenges, the prodrug approach has emerged as a highly successful strategy.[1][4] A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical transformation in vivo to release the active pharmaceutical ingredient.[1] This application note details a robust methodology for synthesizing water-soluble paclitaxel prodrugs by conjugating a hydrophilic moiety via a carbobenzyloxy (Cbz)-protected amino acid linker.
The rationale for this design is twofold:
-
Solubility Enhancement: The introduction of a hydrophilic group, such as an amino acid, can significantly increase the aqueous solubility of the paclitaxel conjugate.[5][6]
-
Controlled Release: The Cbz group serves as a protecting group for the amino acid's amine functionality during synthesis.[7][8] The ester linkage formed between the amino acid's carboxyl group and a hydroxyl group on paclitaxel (typically at the C-2' or C-7 position) can be designed for enzymatic or pH-dependent cleavage, ensuring the release of active paclitaxel at the target site.[9][10]
This guide provides a comprehensive, step-by-step protocol for the synthesis, purification, characterization, and evaluation of a model Cbz-Alanine-Paclitaxel prodrug, offering a blueprint for developing novel, water-soluble taxane therapeutics.
Principle of the Method
The core of this method is a classic esterification reaction. A Cbz-protected amino acid (e.g., Cbz-Alanine) is activated and then reacted with paclitaxel. The hydroxyl group at the C-2' position of paclitaxel is more sterically accessible and reactive than the C-7 hydroxyl, making it a common site for modification. The reaction is typically facilitated by a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[11]
Upon successful synthesis, the hydrophobic paclitaxel molecule is appended with a more polar Cbz-amino acid, leading to a substantial increase in aqueous solubility.[12][13] The prodrug is designed to be stable in systemic circulation but susceptible to cleavage by intracellular enzymes (e.g., esterases) or changes in pH within the tumor microenvironment, thereby releasing the active paclitaxel.
Workflow Overview
The overall process, from synthesis to biological evaluation, follows a logical and self-validating sequence to ensure the integrity of the final product.
Figure 1: Experimental workflow from prodrug synthesis to functional evaluation.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Paclitaxel | >99% | Sigma-Aldrich | Handle with care (cytotoxic). |
| N-Cbz-L-Alanine | >98% | Sigma-Aldrich | |
| EDCI | >98% | Sigma-Aldrich | Store desiccated at -20°C. |
| DMAP | >99% | Sigma-Aldrich | Toxic and corrosive. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich | Use under inert atmosphere. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | For chromatography. |
| Hexanes | HPLC Grade | Fisher Scientific | For chromatography. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Sigma-Aldrich | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sigma-Aldrich | For column chromatography. |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | Gibco | For solubility and release assays. |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | For HPLC mobile phase. |
| Formic Acid | LC-MS Grade | Thermo Fisher | For HPLC mobile phase. |
| Human Cancer Cell Line (e.g., MCF-7) | ATCC | For cytotoxicity studies. | |
| Cell Culture Medium (e.g., DMEM) | Gibco | ||
| Fetal Bovine Serum (FBS) | Gibco | ||
| MTT Reagent | Sigma-Aldrich |
Experimental Protocols
Protocol 1: Synthesis of 2'-(Cbz-L-Alaninyl)-Paclitaxel
This protocol describes the EDCI/DMAP-mediated esterification of paclitaxel with Cbz-L-Alanine.
Causality: EDCI is a zero-length crosslinker that activates the carboxyl group of Cbz-Alanine, making it susceptible to nucleophilic attack. DMAP acts as a potent acylation catalyst, enhancing the reaction rate by forming a highly reactive intermediate with the activated acid. The reaction is performed under anhydrous conditions and an inert atmosphere to prevent hydrolysis of the activated ester and other side reactions.
Figure 2: Reaction scheme for the synthesis of the paclitaxel prodrug.
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add Paclitaxel (e.g., 100 mg, 0.117 mmol) and N-Cbz-L-Alanine (e.g., 39 mg, 0.176 mmol, 1.5 equiv).
-
Dissolve the solids in 5 mL of anhydrous dichloromethane (DCM).
-
Cool the flask to -20°C in a cryocooler or an appropriate cooling bath.
-
In a separate vial, dissolve DMAP (e.g., 5.7 mg, 0.047 mmol, 0.4 equiv) in 1 mL of anhydrous DCM. Add this solution to the reaction mixture.
-
In another vial, dissolve EDCI (e.g., 34 mg, 0.176 mmol, 1.5 equiv) in 1 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture while stirring.
-
Maintain the reaction at -20°C for 1 hour, then allow it to warm to room temperature and stir for an additional 6-8 hours.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (1:1 v/v). The product spot should have a different Rf value than the starting paclitaxel.
-
Once the reaction is complete, quench it by adding 10 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 10 mL of saturated NaHCO₃ solution and 10 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
Causality: The prodrug is more polar than any unreacted paclitaxel but will have different polarity from the Cbz-Alanine and coupling reagents. Column chromatography separates these compounds based on their differential adsorption to the silica stationary phase and solubility in the mobile phase. A gradient elution from a less polar solvent (Hexanes/EtOAc) to a more polar one allows for the selective elution of impurities followed by the desired product.
Procedure:
-
Prepare a silica gel slurry in a 1:1 Hexane:EtOAc mixture and pack a glass column.
-
Dissolve the crude product from Protocol 1 in a minimal amount of DCM.
-
Adsorb the dissolved crude product onto a small amount of silica gel and dry it to a fine powder.
-
Carefully load the dried powder onto the top of the packed column.
-
Elute the column with a gradient of Hexane:Ethyl Acetate, starting from a 2:1 ratio and gradually increasing the polarity to 1:2.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product (as determined by a single spot on TLC) and evaporate the solvent to yield the purified prodrug as a white solid.
Protocol 3: Structural and Purity Characterization
Causality: It is critical to validate the identity and purity of the synthesized compound. LC-MS confirms the correct molecular weight of the prodrug. ¹H NMR spectroscopy provides structural confirmation by showing characteristic peaks for both the paclitaxel backbone and the newly attached Cbz-Alanine linker. Reverse-phase HPLC determines the purity of the compound by separating it from any residual impurities.
Procedure:
-
LC-MS Analysis: Dissolve a small sample in acetonitrile and analyze using an ESI-MS instrument to confirm the expected molecular mass [M+H]⁺.
-
¹H NMR Spectroscopy: Dissolve 5-10 mg of the purified product in CDCl₃ and acquire a ¹H NMR spectrum. Confirm the presence of characteristic peaks for paclitaxel and new peaks corresponding to the Cbz and Alanine protons.
-
HPLC Purity Analysis:
-
Prepare a 1 mg/mL stock solution of the prodrug in acetonitrile.
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method, for example: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Run a gradient from 30% B to 100% B over 20 minutes.
-
Monitor the elution at 227 nm.
-
Calculate purity based on the area of the product peak relative to the total peak area.
-
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ | Solubility in Water |
| Paclitaxel | 853.9 | 854.3 | < 0.01 mg/mL |
| Cbz-Ala-Paclitaxel | 1059.1 | 1060.4 | > 0.5 mg/mL (Expected) |
Note: Expected solubility is an estimate; actual values must be determined experimentally.
Protocol 4: Aqueous Solubility Assessment
Causality: The shake-flask method is a standard and reliable technique to determine thermodynamic solubility.[14] By adding an excess of the compound to an aqueous buffer and allowing it to reach equilibrium, the resulting concentration in the supernatant represents the true solubility. Quantification by HPLC provides accurate and reproducible results.
Procedure:
-
Add an excess amount of the purified prodrug (e.g., 2 mg) to a vial containing 1 mL of PBS (pH 7.4).
-
Prepare a similar vial with the parent paclitaxel as a control.
-
Seal the vials and agitate them on a shaker at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspensions at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.[15]
-
Dilute the supernatant with acetonitrile and quantify the concentration of the dissolved compound using the HPLC method and a standard calibration curve established in Protocol 3.
Protocol 5: In Vitro Prodrug Activation and Drug Release
Causality: This protocol simulates the biological environment to confirm that the prodrug can release the active paclitaxel. The cleavage of the ester bond is often catalyzed by esterase enzymes present in plasma or cell lysates. Monitoring the concentrations of both the prodrug and released paclitaxel over time via HPLC provides the release kinetics.
Figure 3: Proposed enzymatic activation of the Cbz-Alanine-Paclitaxel prodrug.
Procedure:
-
Prepare a solution of the prodrug in PBS (pH 7.4) at a known concentration (e.g., 100 µM).
-
To initiate the release study, add human plasma or a cell lysate (e.g., from MCF-7 cells) to a final concentration of 10% (v/v).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile. This will also precipitate proteins.
-
Centrifuge the samples to remove precipitated proteins.
-
Analyze the supernatant using the HPLC method from Protocol 3 to quantify the remaining prodrug and the newly formed paclitaxel.
-
Plot the concentration of released paclitaxel versus time to determine the release profile.
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
Causality: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. By treating cancer cells with the prodrug and the parent drug, we can compare their cytotoxic effects. An effective prodrug should exhibit cytotoxicity comparable to or greater than the parent drug, demonstrating its ability to release the active agent and induce cell death.[9][16]
Procedure:
-
Seed a 96-well plate with cancer cells (e.g., MCF-7) at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the paclitaxel prodrug and parent paclitaxel in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium at various concentrations (e.g., ranging from 0.1 nM to 1 µM). Include untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC₅₀ (the concentration of drug that inhibits 50% of cell growth).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low reaction yield (Protocol 1) | Reagents (EDCI, DCM) not anhydrous. | Use freshly opened anhydrous solvents. Ensure glassware is oven-dried. Run reaction under a strict inert atmosphere. |
| Insufficient activation. | Increase equivalents of EDCI and DMAP slightly (e.g., to 2.0 equiv). Check the quality of the coupling reagents. | |
| Multiple spots on TLC after purification | Co-elution of impurities. | Optimize the chromatography solvent system. Try a different gradient or a different solvent combination (e.g., DCM/Methanol). |
| Low water solubility (Protocol 4) | Incomplete synthesis or purification. | Re-verify the structure and purity by NMR and HPLC. Impurities can affect solubility. |
| Chosen amino acid is not hydrophilic enough. | Consider using more polar amino acids (e.g., Serine, Aspartic Acid) or short PEG chains in future designs. | |
| No drug release observed (Protocol 5) | Prodrug linker is too stable. | The ester bond may be sterically hindered. Consider modifying at the C-7 position or using a different, more labile linker. |
| Enzyme source is inactive. | Use a fresh source of plasma or cell lysate. Confirm esterase activity with a positive control substrate. |
Conclusion
This application note provides a detailed, field-tested framework for the synthesis and evaluation of water-soluble paclitaxel prodrugs using a Cbz-amino acid linker strategy. By following these protocols, researchers can reliably produce and characterize novel taxane derivatives with improved pharmaceutical properties. The self-validating nature of the workflow, which integrates synthesis with rigorous analytical and biological testing, ensures a high degree of confidence in the final results. This approach not only addresses the critical solubility issue of paclitaxel but also opens avenues for developing next-generation chemotherapeutics with enhanced efficacy and reduced side effects.
References
-
MDPI. (2022-11-17). Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect. Available from: [Link]
-
Molecules. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. Available from: [Link]
-
PubMed. (n.d.). Synthesis and evaluation of water-soluble paclitaxel prodrugs. Available from: [Link]
-
ResearchGate. (2025-08-10). Synthesis and Preclinical Characterization of a Paclitaxel Prodrug with Improved Antitumor Activity and Water Solubility. Available from: [Link]
-
ACS Publications. (n.d.). Synthesis and Preclinical Characterization of a Paclitaxel Prodrug with Improved Antitumor Activity and Water Solubility. Bioconjugate Chemistry. Available from: [Link]
-
YouTube. (2021-09-30). Adding Cbz Protecting Group Mechanism. Organic Chemistry. Available from: [Link]
-
PubMed. (2021-01-25). Physicochemical characterization of paclitaxel prodrugs with cytochrome 3A4 to correlate solubility and bioavailability implementing molecular docking and simulation studies. Available from: [Link]
-
PubMed. (n.d.). The use of amino acid linkers in the conjugation of paclitaxel with hyaluronic acid as drug delivery system: synthesis, self-assembled property, drug release, and in vitro efficiency. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available from: [Link]
-
PubMed. (n.d.). Synthesis and preclinical characterization of a paclitaxel prodrug with improved antitumor activity and water solubility. Available from: [Link]
-
ResearchGate. (2025-08-09). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups. Available from: [Link]
-
PMC. (n.d.). Prodrug Strategies for Paclitaxel. NIH. Available from: [Link]
-
ResearchGate. (2025-08-06). Physicochemical characterization of paclitaxel prodrugs with cytochrome 3A4 to correlate solubility and bioavailability implementing molecular docking and simulation studies. Available from: [Link]
-
PubMed. (2025-07-24). Optimization of Prodrug Activation by Enzymatic Cleavage of the β-lactam Ring of Carbapenems. Available from: [Link]
-
PubMed. (2015-01-01). Water-soluble prodrugs of paclitaxel containing self-immolative disulfide linkers. Available from: [Link]
-
ResearchGate. (2025-10-16). (PDF) Prodrug Strategies for Paclitaxel. Available from: [Link]
-
MDPI. (n.d.). Prodrug Strategies for Paclitaxel. Available from: [Link]
-
Computational Chemistry. (2022-05-31). Compound solubility measurements for early drug discovery. Available from: [Link]
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. Available from: [Link]
-
RSC Publishing. (2021-01-29). An activatable fluorescent prodrug of paclitaxel and BODIPY. Available from: [Link]
-
ACS Publications. (n.d.). Hydrophilic Fluorescent Nanoprodrug of Paclitaxel for Glioblastoma Chemotherapy. ACS Omega. Available from: [Link]
-
PMC. (2014-10-10). Design of Enzymatically Cleavable Prodrugs of a Potent Platinum-Containing Anticancer Agent. NIH. Available from: [Link]
-
ResearchGate. (2024-12-09). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available from: [Link]
Sources
- 1. Physicochemical characterization of paclitaxel prodrugs with cytochrome 3A4 to correlate solubility and bioavailability implementing molecular docking and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrug Strategies for Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of water-soluble paclitaxel prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Water-soluble prodrugs of paclitaxel containing self-immolative disulfide linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Synthesis and preclinical characterization of a paclitaxel prodrug with improved antitumor activity and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. The use of amino acid linkers in the conjugation of paclitaxel with hyaluronic acid as drug delivery system: synthesis, self-assembled property, drug release, and in vitro efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Bioconjugation of Paclitaxel: The 2'-O-Cbz Route to 7-OH Functionalization
Executive Summary
Paclitaxel (PTX) presents a unique challenge in bioconjugation due to its complex diterpenoid structure containing multiple hydroxyl groups with varying reactivity. For the development of Antibody-Drug Conjugates (ADCs) or targeted delivery systems, site-selective functionalization is critical to maintain biological potency.
The 2'-hydroxyl (2'-OH) is the most reactive site (kinetic product) but is essential for tubulin binding. Modifications here result in prodrugs that must be cleaved to be active.[1] Conversely, the 7-hydroxyl (7-OH) is less reactive (thermodynamic product) but tolerates modification without significant loss of microtubule-stabilizing activity.
This Application Note details the 2'-O-Benzyloxycarbonyl (Cbz) protection strategy , a robust workflow that temporarily shields the highly reactive 2'-OH, allowing selective functionalization of the 7-OH position, followed by controlled deprotection to restore the drug's potency.
The Chemo-Selectivity Landscape
Understanding the reactivity hierarchy of Paclitaxel is the foundation of this protocol.
-
C2'-OH (Side Chain): Most nucleophilic. Essential for biological activity. Protection required for 7-OH chemistry.[2]
-
C7-OH (Baccatin Core): Secondary hydroxyl. Sterically hindered but accessible. Ideal for stable linker attachment.
-
C1-OH & C13-OH: Generally unreactive under standard conjugation conditions due to extreme steric hindrance or existing esterification.
Decision Matrix: Why Cbz?
While Troc (2,2,2-trichloroethoxycarbonyl) is a common alternative, the Cbz group offers distinct advantages in specific workflows:
-
Stability: Cbz is stable against basic conditions used in alkylation or acylation reactions at the 7-position.
-
Orthogonality: It is removed via hydrogenolysis (
), avoiding the use of Zinc/Acetic acid (required for Troc), which can be problematic for certain acid-sensitive linkers or if heavy metal contamination (Zn) is a concern for downstream biological assays.
Figure 1: Strategic workflow for bypassing 2'-OH reactivity to target the 7-OH position.
Detailed Experimental Protocols
Protocol A: Synthesis of 2'-O-Cbz-Paclitaxel
Objective: Selectively protect the 2'-OH group.
Reagents:
-
Paclitaxel (anhydrous)
-
Benzyl chloroformate (Cbz-Cl)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolution: Dissolve Paclitaxel (1.0 eq) in anhydrous DCM (0.1 M concentration) under a nitrogen atmosphere.
-
Base Addition: Cool the solution to 0°C. Add DIPEA (3.0 eq) dropwise.
-
Protection: Add Benzyl chloroformate (1.2 eq) dropwise over 10 minutes.
-
Critical Note: Maintain 0°C to maximize regioselectivity. Room temperature may promote minor 7-OH side reactions.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 3–6 hours. Monitor by TLC (50% EtOAc/Hexanes). The product (
) will appear above PTX ( ). -
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM (3x). Wash combined organics with 0.1 N HCl (cold), water, and brine. Dry over
. -
Purification: Flash chromatography (Silica gel, gradient 20%
50% EtOAc/Hexanes).-
Yield Expectation: 85–92%.
-
Protocol B: Functionalization at the 7-OH Position
Objective: Attach a linker (e.g., a carboxylic acid functionalized linker) to the 7-position.
Reagents:
-
2'-O-Cbz-Paclitaxel (from Protocol A)
-
Linker-COOH (e.g., 6-maleimidocaproic acid for thiol conjugation)
-
EDC
HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) -
DMAP (4-Dimethylaminopyridine)
-
DCM or DMF
Procedure:
-
Setup: Dissolve 2'-O-Cbz-Paclitaxel (1.0 eq) and Linker-COOH (1.5 eq) in anhydrous DCM.
-
Activation: Add EDC
HCl (2.0 eq) and DMAP (0.5 eq).-
Mechanistic Insight: DMAP acts as a nucleophilic catalyst, essential for sterically hindered secondary alcohols like the 7-OH.
-
-
Reaction: Stir at RT for 12–24 hours.
-
QC Check: Monitor for the disappearance of the Cbz-PTX spot.
-
-
Workup: Dilute with EtOAc, wash with 5% citric acid (to remove DMAP/EDC urea), water, and brine.
-
Purification: Flash chromatography.
-
Result: 2'-O-Cbz-7-O-Linker-Paclitaxel.[3]
-
Protocol C: Controlled Deprotection (Hydrogenolysis)
Objective: Remove the Cbz group without reducing the C10-C11 double bond or the C13 side chain.
Critical Consideration: Standard vigorous hydrogenation can over-reduce the taxane core. Conditions must be mild.
Reagents:
-
Pd/C (10% wt loading) or Pd black (milder)
-
Solvent: EtOAc/MeOH (9:1)
-
Hydrogen gas (
balloon)
Procedure:
-
Preparation: Dissolve the 2'-O-Cbz-7-O-Linker-Paclitaxel in EtOAc/MeOH.
-
Catalyst: Add Pd/C (10% by weight of the substrate).
-
Hydrogenation: Purge with
, then introduce via balloon (1 atm). -
Monitoring: Stir vigorously at RT. Check TLC every 15 minutes.
-
Stop Condition: The reaction is typically complete in 45–90 minutes. Prolonged exposure (>3 hours) risks reducing the C10-C11 alkene.
-
-
Filtration: Filter immediately through a Celite pad to remove catalyst. Rinse with EtOAc.
-
Isolation: Concentrate in vacuo.
Analytical Characterization & Validation
To ensure the integrity of the conjugate, compare NMR signals of the intermediate and final product.
| Feature | Native PTX | 2'-O-Cbz-PTX (Intermediate) | 7-Linker-PTX (Final) |
| C2'-H Shift | |||
| C7-H Shift | |||
| Cbz Aromatics | Absent | Absent | |
| Linker Signals | Absent | Present | Present |
Key Validation Check:
In the final product, the C2'-H signal must return to
Troubleshooting & Critical Nuances
The "Taxol Rearrangement" (Acyl Migration)
Under strongly basic conditions (pH > 9), the C2'-benzoyl group can migrate to the C2' hydroxyl, or the C13 side chain can cleave.
-
Prevention: Always use mild bases like DIPEA or Pyridine. Avoid NaOH or KOH. Keep reaction times optimized.
Solubility Issues
2'-O-Cbz-PTX is highly lipophilic.
-
Solution: If precipitation occurs during functionalization, switch solvent from DCM to dry DMF or a DCM/DMF mixture.
Alternative Deprotection
If the linker contains a reducible bond (e.g., disulfide) that is incompatible with hydrogenolysis:
-
Strategy Shift: Use the Troc protecting group instead of Cbz. Troc is removed with Zn/Acetic Acid, which preserves disulfides but requires careful heavy metal removal.
Figure 2: Decision logic for selecting deprotection conditions based on linker stability.
References
-
Kingston, D. G. I. (1994). Taxol: the chemistry and structure-activity relationships of a novel anticancer agent.[6] Trends in Biotechnology, 12(6), 222-227. Link
-
Magri, N. F., & Kingston, D. G. I. (1988). Modified taxols, 4. Synthesis and biological activity of taxols modified in the side chain. Journal of Natural Products, 51(2), 298-306. Link
-
Senter, P. D., & Sievers, E. L. (2012). The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma. Nature Biotechnology, 30, 631–637. Link
-
Dosio, F., et al. (1997). Preparation, characterization and properties in vitro and in vivo of a paclitaxel–albumin conjugate. Journal of Controlled Release, 47(3), 293-304. Link
-
BroadPharm. (n.d.). 7-O-(Cbz-N-amido-PEG4)-paclitaxel Product Data. BroadPharm Catalog. Link
Sources
- 1. Synthesis and Biological Evaluation of Paclitaxel and Camptothecin Prodrugs on the Basis of 2-Nitroimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Li Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]
- 3. Synthesis and Evaluation of Paclitaxel-Loaded Gold Nanoparticles for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-O-(Cbz-N-amido-PEG4)- paclitaxel | BroadPharm [broadpharm.com]
- 5. Paclitaxel delivery systems: the use of amino acid linkers in the conjugation of paclitaxel with carboxymethyldextran to create prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-state NMR studies of the molecular structure of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting incomplete deprotection of 2'-O-Cbz-paclitaxel
Welcome to the technical support center for the deprotection of 2'-O-Cbz-paclitaxel. This guide is designed for researchers, scientists, and drug development professionals who are working with this advanced paclitaxel intermediate. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to navigate the challenges of this critical synthetic step. Our goal is to provide you with the expertise and practical insights needed to achieve clean, efficient, and high-yield deprotection of the 2'-hydroxyl group, a crucial step in the synthesis of paclitaxel and its derivatives.
Introduction: The Challenge of Selective Deprotection
The 2'-hydroxyl group of paclitaxel is essential for its potent anticancer activity. In multi-step syntheses, this hydroxyl is often protected as a carbamate, such as the benzyloxycarbonyl (Cbz) group, to prevent its interference in other reactions. However, the final deprotection step is fraught with challenges due to the complex and sensitive nature of the paclitaxel molecule. The presence of multiple ester functionalities, a strained oxetane ring, and reducible aromatic rings necessitates a carefully chosen deprotection strategy to avoid side reactions and preserve the integrity of the final product.
This guide will explore the common pitfalls associated with incomplete deprotection and provide you with the knowledge to select and optimize the appropriate method for your specific needs.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common issues encountered during the deprotection of 2'-O-Cbz-paclitaxel.
Q1: My catalytic hydrogenolysis of 2'-O-Cbz-paclitaxel is stalled or incomplete. What are the likely causes and how can I fix it?
A1: Incomplete hydrogenolysis is a frequent issue. The root cause often lies with the catalyst, the substrate, or the reaction conditions.
-
Catalyst Inactivity: The palladium catalyst is susceptible to poisoning by trace impurities, particularly sulfur or phosphorus-containing compounds.[1] Ensure all your reagents and solvents are of high purity. It is also possible that the catalyst has deactivated over time. Using a fresh batch of palladium on carbon (Pd/C) is a crucial first step in troubleshooting. For more challenging deprotections, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.
-
Poor Hydrogen Accessibility: For a heterogeneous catalysis like this, efficient mixing is paramount. Ensure vigorous stirring to keep the catalyst suspended and facilitate contact between the substrate, catalyst, and hydrogen gas. A simple magnetic stirrer may not be sufficient for larger scale reactions; mechanical stirring is recommended.
-
Inadequate Hydrogen Supply: A common failure point is the delivery of hydrogen gas. Ensure your system is properly sealed and that you have a positive pressure of hydrogen. For laboratory-scale reactions, a hydrogen balloon is often used, but care must be taken to ensure it is securely attached and that the needle is not clogged. For more robust and reproducible results, a dedicated hydrogenation apparatus that allows for purging with an inert gas followed by the introduction of hydrogen is recommended.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Alcohols such as methanol or ethanol are generally good choices for hydrogenolysis. If your 2'-O-Cbz-paclitaxel has poor solubility in these solvents, consider a solvent mixture, for example, with ethyl acetate or THF.
Q2: I am observing side products during the deprotection. What are they and how can I avoid them?
A2: Paclitaxel is a sensitive molecule, and several side reactions can occur depending on the deprotection method.
-
Under Hydrogenolysis Conditions: While catalytic hydrogenolysis is generally a mild method, over-reduction is a concern with paclitaxel. The phenyl groups on the C2-benzoyl, C3'-phenyl, and C3'-N-benzoyl moieties are all susceptible to reduction to cyclohexyl groups under harsh conditions (high pressure, prolonged reaction times, or highly active catalysts). To minimize this, use the mildest conditions that afford deprotection (e.g., atmospheric pressure of hydrogen, shorter reaction times) and monitor the reaction closely by HPLC.
-
Under Acidic Conditions: If you are attempting an acid-catalyzed deprotection (e.g., with HBr in acetic acid), you risk several degradation pathways for paclitaxel. These include cleavage of the 10-acetyl group and acid-catalyzed opening of the strained oxetane ring.[2] Generally, acidic conditions are not recommended for the final deprotection of paclitaxel unless other functional groups preclude milder methods. The optimal pH for paclitaxel stability is around 4.[2]
-
Under Basic Conditions: Basic conditions can lead to epimerization at the C7 position and hydrolysis of the ester linkages, particularly the cleavage of the C13 side chain to yield baccatin III.[3][4] Therefore, deprotection methods that require strong bases should be avoided.
Q3: How can I monitor the progress of the deprotection reaction effectively?
A3: The most reliable way to monitor the reaction is by High-Performance Liquid Chromatography (HPLC). An isocratic or gradient method using a C18 column with a mobile phase of acetonitrile and water is typically effective for separating 2'-O-Cbz-paclitaxel, paclitaxel, and potential impurities. UV detection at 227 nm is suitable for these compounds.[5][6] By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material and the appearance of the product, allowing you to stop the reaction at the optimal time and prevent the formation of side products. Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool for identifying any unknown byproducts.
In-Depth Technical Guide: Deprotection Methodologies
Choosing the right deprotection strategy is critical for success. Below we detail the most common methods, their mechanisms, and recommended protocols.
Method 1: Catalytic Hydrogenolysis
This is the most common and generally mildest method for Cbz deprotection.
Mechanism: The reaction proceeds via the cleavage of the benzylic C-O bond by hydrogen on the surface of a palladium catalyst. The byproducts are toluene and carbon dioxide, which are volatile and easily removed.
Experimental Workflow:
Caption: Workflow for Catalytic Hydrogenolysis.
Detailed Protocol:
-
Preparation: In a round-bottom flask, dissolve 2'-O-Cbz-paclitaxel (1 equivalent) in methanol (or another suitable solvent) to a concentration of approximately 0.05 M.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (approximately 10 mol % of palladium relative to the substrate) to the solution.
-
Hydrogenation Setup: Securely attach the flask to a hydrogenation apparatus or use a three-way stopcock with a balloon. Purge the flask by evacuating and backfilling with an inert gas (nitrogen or argon) three times.
-
Reaction: Introduce hydrogen gas (a balloon is often sufficient for small scale). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by HPLC every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during filtration.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Method 2: Catalytic Transfer Hydrogenation
This method is an excellent alternative when handling hydrogen gas is a concern or when higher selectivity is required.
Mechanism: A hydrogen donor, such as ammonium formate or formic acid, transfers hydrogen to the substrate on the catalyst surface.
Experimental Workflow:
Caption: Workflow for Catalytic Transfer Hydrogenation.
Detailed Protocol:
-
Preparation: Dissolve 2'-O-Cbz-paclitaxel (1 equivalent) in methanol.
-
Reagent Addition: Add 10% Pd/C (similar loading to hydrogenolysis) followed by ammonium formate (5-10 equivalents).
-
Reaction: Heat the mixture to a gentle reflux (around 60°C) and stir vigorously.
-
Monitoring: Monitor the reaction by HPLC. The reaction is often faster than direct hydrogenation.
-
Work-up and Isolation: Follow the same procedure as for catalytic hydrogenolysis.
Method 3: Nucleophilic Cleavage
This method is particularly useful for substrates that are sensitive to reduction.
Mechanism: A nucleophile, such as a thiol, attacks the benzylic carbon of the Cbz group in an SN2 reaction, leading to the release of the free hydroxyl group.
Experimental Workflow:
Caption: Workflow for Nucleophilic Cleavage.
Detailed Protocol:
-
Preparation: In a flask purged with an inert gas, suspend 2'-O-Cbz-paclitaxel (1 equivalent) and potassium phosphate (4 equivalents) in N,N-dimethylacetamide (DMAc).
-
Reagent Addition: Add 2-mercaptoethanol (2 equivalents).
-
Reaction: Heat the mixture to 75°C and stir for 24 hours.
-
Monitoring: Monitor the reaction by HPLC.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate. Purify the crude product by chromatography.
Data Summary: Comparison of Deprotection Methods
| Method | Key Reagents | Typical Conditions | Advantages | Potential Disadvantages |
| Catalytic Hydrogenolysis | Pd/C, H₂ | Room temp, 1 atm, 4-8 h | Mild, clean byproducts | Catalyst poisoning, over-reduction, requires H₂ gas handling |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | 40-60°C, 2-6 h | No H₂ gas needed, often faster and more selective | Requires heating, removal of donor byproducts |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | 75°C, 24 h | Good for reduction-sensitive substrates | Requires higher temperature, longer reaction time, malodorous reagent |
| Acid-Mediated Cleavage | HBr/AcOH or Lewis Acids | Varies | Metal-free | Harsh conditions, high risk of paclitaxel degradation (not generally recommended) |
Final Recommendations
For the deprotection of 2'-O-Cbz-paclitaxel, catalytic transfer hydrogenation often represents the best balance of efficiency, selectivity, and operational simplicity. It avoids the complexities of handling hydrogen gas while offering a milder alternative to direct hydrogenation, thus minimizing the risk of over-reduction of the sensitive paclitaxel core.
Regardless of the method chosen, careful reaction monitoring by HPLC is essential to determine the optimal reaction time, maximizing the yield of the desired product while minimizing the formation of impurities.
References
-
Li, C.-C. (2022). The Li Synthesis of Paclitaxel (Taxol®). Organic Chemistry Portal. Available at: [Link]
- BenchChem. (2025). How to improve the efficiency of Cbz group removal. BenchChem Technical Support.
-
de Groot, F. M. H., et al. (2001). Synthesis and biological evaluation of 2'-carbamate-linked and 2'-carbonate-linked prodrugs of paclitaxel: selective activation by the tumor-associated protease plasmin. Journal of Medicinal Chemistry, 44(13), 2087-2101. Available at: [Link]
-
Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization. Journal of Pharmaceutical Sciences, 97(4), 1496-1507. Available at: [Link]
-
Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions. Journal of Pharmaceutical Sciences, 97(4), 1508-1521. Available at: [Link]
-
Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(1), 235-247. Available at: [Link]
-
Fijalek, Z., et al. (2010). The influence of paclitaxel on hydrolytic degradation in matrices obtained from aliphatic terpolymers. Acta Poloniae Pharmaceutica, 67(6), 664-668. Available at: [Link]
-
Sugahara, S., et al. (2002). Paclitaxel delivery systems: the use of amino acid linkers in the conjugation of paclitaxel with carboxymethyldextran to create prodrugs. Biological & Pharmaceutical Bulletin, 25(5), 632-641. Available at: [Link]
-
Sati, P., et al. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules, 28(22), 7567. Available at: [Link]
-
Zhang, X., et al. (2024). Development of a Two-Dimensional Liquid Chromatography Online Deproteinization Method for Determining Paclitaxel-Related Substances in a Paclitaxel Injection (Albumin-Bound). Separations, 11(7), 223. Available at: [Link]
-
Kim, S. C., et al. (2005). Sensitive HPLC method for quantitation of paclitaxel (Genexol) in biological samples with application to preclinical pharmacokinetics and biodistribution. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 170-176. Available at: [Link]
-
Lonsdale, R., et al. (2014). Hydrogen-Bond-Assisted Catalysis: Hydroxylation of Paclitaxel by Human CYP2C8. Journal of the American Chemical Society, 136(43), 15345-15353. Available at: [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736-3740. Available at: [Link]
-
Chen, S.-H., et al. (1994). Synthesis and biological evaluation of 2-acyl analogues of paclitaxel (Taxol). Journal of Medicinal Chemistry, 37(20), 3267-3277. Available at: [Link]
-
Haldar, S., et al. (1997). Deletion of the loop region of Bcl-2 completely blocks paclitaxel-induced apoptosis. Proceedings of the National Academy of Sciences, 94(10), 5403-5408. Available at: [Link]
-
Gibson, D. M., et al. (2013). Synthesis and Evaluation of Paclitaxel-Loaded Gold Nanoparticles for Tumor-Targeted Drug Delivery. Journal of Nanomaterials, 2013, 834807. Available at: [Link]
-
Wang, Y., et al. (2020). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. ChemistrySelect, 5(30), 9323-9326. Available at: [Link]
-
Scientific Update. (2023). To Deprotect and Serve. Available at: [Link]
-
Wang, Y., et al. (2017). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences, 79(5), 812-819. Available at: [Link]
-
Zhang, X., et al. (2024). Development of a Two-Dimensional Liquid Chromatography Online Deproteinization Method for Determining Paclitaxel-Related Substances in a Paclitaxel Injection (Albumin-Bound). ResearchGate. Available at: [Link]
-
Sati, P., et al. (2024). Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. ResearchGate. Available at: [Link]
-
Lonsdale, R., et al. (2024). (PDF) Hydrogen-Bond-Assisted Catalysis: Hydroxylation of Paclitaxel by Human CYP2C8. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive HPLC method for quantitation of paclitaxel (Genexol in biological samples with application to preclinical pharmacokinetics and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2'-O-(Benzyloxycarbonyl) Taxol
Welcome to the technical support center for the synthesis of 2'-O-(Benzyloxycarbonyl) Taxol, a critical intermediate in the development of next-generation taxane-based therapeutics. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis and maximize your yield and purity.
Introduction: The 'Why' Behind 2'-O-Cbz Protection
Taxol® (paclitaxel) is a cornerstone of chemotherapy, but its clinical utility is hampered by poor water solubility and susceptibility to multidrug resistance mechanisms.[1][2] Modifying the C2'-hydroxyl group is a common strategy to create prodrugs with improved pharmacological properties. The benzyloxycarbonyl (Cbz or Z) group is an ideal protecting group for this purpose; it is relatively stable but can be removed under specific, mild conditions (e.g., hydrogenolysis), which preserves the intricate structure of the Taxol core.[3][4]
The primary challenge in this synthesis lies in the selective acylation of the C2'-hydroxyl group, which is sterically hindered, in the presence of other reactive hydroxyl groups, particularly at the C7 position.[5][6] This guide will address the nuances of achieving high regioselectivity and yield.
Reaction Overview & Mechanism
The core transformation is the reaction of Taxol with benzyl chloroformate (Cbz-Cl) in the presence of a base. The base deprotonates the most acidic and sterically accessible hydroxyl group, which is the C2'-OH, creating an alkoxide nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of benzyl chloroformate to form the desired 2'-O-Cbz-Taxol.
Caption: General reaction scheme for the synthesis of 2'-O-Cbz-Taxol.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of 2'-O-Cbz-Taxol in a practical, question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting material (Taxol). What are the likely causes?
Answer: This is a frequent issue that can typically be traced back to one of four areas: reagent quality, base selection, solvent purity, or temperature.
-
Causality—Reagent Integrity: Benzyl chloroformate is highly sensitive to moisture and can decompose into benzyl alcohol and HCl. An inactive reagent is a primary suspect for failed reactions. Similarly, Taxol itself is a complex molecule that can degrade if not stored properly.
-
Causality—Base Selection & Stoichiometry: The base is critical. It must be strong enough to deprotonate the 2'-hydroxyl but not so strong that it causes epimerization or degradation. Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst. An insufficient amount of base (less than 1.5-2 equivalents) will result in a low pH as HCl is generated, stalling the reaction.
-
Causality—Solvent Purity: The presence of water or protic impurities (like ethanol) in your solvent (e.g., Dichloromethane - DCM) will quench the benzyl chloroformate and compete with Taxol for the reagent.
-
Causality—Temperature: While the reaction is often run at 0°C to improve selectivity, extremely low temperatures can significantly slow down the reaction rate, especially with a sterically hindered substrate like Taxol.
Troubleshooting Workflow:
Caption: Step-by-step diagnostic workflow for low reaction conversion.
Question 2: My TLC/HPLC analysis shows multiple product spots. How can I improve the selectivity for the 2'-position?
Answer: The formation of multiple products indicates a loss of regioselectivity, with the most common byproducts being 7-O-Cbz-Taxol and 2',7-di-Cbz-Taxol. The 2'-hydroxyl is more acidic and less sterically hindered than the 7-hydroxyl, making it kinetically favored for acylation.[6] Losing this selectivity is usually a result of overly aggressive reaction conditions.
-
Causality—Temperature: Higher temperatures (e.g., room temperature or above) provide enough energy to overcome the activation barrier for acylating the 7-OH position, leading to the di-substituted product or the 7-O-isomer.
-
Causality—Reagent Addition: Adding the benzyl chloroformate quickly and in a large excess can create high local concentrations, promoting reaction at the less reactive 7-OH site.
-
Causality—Reaction Time: Allowing the reaction to proceed for too long, especially after the starting material is consumed, can lead to acyl migration or further reaction.
Optimization Strategies for Selectivity:
| Parameter | Standard Condition | Optimized for Selectivity | Rationale |
| Temperature | Room Temperature | -10°C to 0°C | Lowers the kinetic energy, favoring the more reactive 2'-OH site. |
| Cbz-Cl (eq.) | >2.0 eq. | 1.1 - 1.5 eq. | Minimizes excess reagent available to react at the C7 position. |
| Addition Method | Single Portion | Slow, dropwise addition | Maintains a low concentration of the acylating agent, enhancing selectivity. |
| Monitoring | Fixed Timepoint | TLC or HPLC every 30 min | Allows quenching the reaction as soon as the starting material is consumed. |
Question 3: I'm struggling with purifying the final product. The column chromatography separation is poor.
Answer: Co-elution of 2'-O-Cbz-Taxol with unreacted Taxol or the 7-O-Cbz isomer is a common purification challenge due to their similar polarities.
-
Causality—Byproduct Polarity: The 7-O-Cbz byproduct has a very similar polarity to the desired 2'-O-Cbz product, making separation difficult. Unreacted Taxol is more polar, but can still streak and contaminate fractions if the column is overloaded.
-
Causality—Chromatography Conditions: A suboptimal solvent system will not provide adequate resolution.
Purification Protocol & Tips:
-
Work-up: After quenching the reaction, perform a standard aqueous work-up (e.g., with dilute HCl to remove pyridine, followed by brine) to remove the bulk of the base and salts.
-
Column Selection: Use a high-quality silica gel with a fine mesh size for better resolution.
-
Solvent System: A gradient elution is highly recommended. Start with a less polar solvent system (e.g., 20-30% Ethyl Acetate in Hexane) and gradually increase the polarity. This will elute the less polar di-substituted product first, followed by the desired product, and finally the unreacted Taxol.[7]
-
Loading: Ensure the crude product is fully dissolved in a minimal amount of DCM and dry-loaded onto a small amount of silica for the best band separation.
-
Fraction Analysis: Analyze fractions carefully by TLC. Pool only the fractions containing the pure product. It may be necessary to sacrifice yield for purity by discarding mixed fractions. For ultimate purity, preparative HPLC can be employed.[8]
Frequently Asked Questions (FAQs)
Q: Can I use a different base, like DMAP or a hindered amine? A: Yes, but with caution. 4-Dimethylaminopyridine (DMAP) is a highly efficient acylation catalyst and can be used in catalytic amounts with a stoichiometric base like triethylamine. However, its high reactivity can sometimes lead to a decrease in selectivity. Hindered amines like Diisopropylethylamine (DIPEA) can be effective in minimizing side reactions but may require longer reaction times due to their lower nucleophilicity. Pyridine often provides the best balance of reactivity and selectivity for this specific transformation.[5]
Q: What is the expected yield for this reaction? A: With an optimized protocol, yields for this reaction can range from 60% to over 85%.[6] Yields below this range typically indicate issues with reagent quality, reaction conditions, or losses during purification.
Q: How do I confirm the structure and purity of my final product? A: A combination of analytical techniques is essential.[9][10]
-
¹H NMR: Compare the spectrum of your product to that of Taxol. You should see the appearance of new peaks corresponding to the benzyl protons of the Cbz group (typically a multiplet around 7.3-7.4 ppm and a singlet around 5.1-5.2 ppm). Crucially, the signal for the 2'-H proton will shift downfield upon acylation.
-
HPLC: High-Performance Liquid Chromatography is the best method to determine purity. Develop a method that gives good separation between Taxol and the 2'-O-Cbz product. Purity should ideally be >98% for subsequent applications.
-
Mass Spectrometry (MS): ESI-MS can confirm the correct molecular weight of the product.
Q: Is it necessary to protect the 7-OH group first? A: While protecting the 7-OH group (e.g., as a TES or TBS silyl ether) before acylating the 2'-OH would guarantee perfect regioselectivity, it adds two extra steps (protection and deprotection) to the synthesis.[11][12] This increases complexity and lowers the overall yield. The direct, regioselective acylation described here is more efficient if optimized correctly. The choice depends on the scale and the absolute purity required for the final application.
Optimized Experimental Protocol
This protocol is based on a 100 mg scale. Adjust volumes accordingly.
Materials:
-
Taxol (100 mg, 0.117 mmol)
-
Anhydrous Dichloromethane (DCM, 5 mL)
-
Anhydrous Pyridine (46 mg, 0.585 mmol, 5 eq.)
-
Benzyl Chloroformate (Cbz-Cl) (30 mg, 0.176 mmol, 1.5 eq.)
-
Saturated aq. NH₄Cl, Brine
-
Anhydrous Na₂SO₄
-
Silica Gel for column chromatography
Procedure:
-
Setup: Dry all glassware in an oven overnight. To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add Taxol (100 mg).
-
Dissolution: Add anhydrous DCM (5 mL) and stir until the Taxol is fully dissolved.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Base Addition: Add anhydrous pyridine (5 eq.) and stir for 5 minutes.
-
Reagent Addition: Slowly add benzyl chloroformate (1.5 eq.) dropwise over 10 minutes.
-
Reaction: Stir the reaction at 0°C. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexane) every 30-60 minutes. The reaction is typically complete in 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate (starting from 75:25) to afford this compound as a white solid.
References
-
Baran, P. S., et al. (2020). Two-Phase Synthesis of Taxol®. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2021). Two-Phase Synthesis of Taxol® | Request PDF. Available at: [Link]
-
Zhang, L., et al. (n.d.). Taxol synthesis. International Scholars Journals. Available at: [Link]
-
Mathew, A. E., et al. (1995). Synthesis and evaluation of some water-soluble prodrugs and derivatives of taxol with antitumor activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Nicolaou, K. C., et al. (1995). Total Synthesis of Taxol. 1. Retrosynthesis, Degradation, and Reconstitution. Journal of the American Chemical Society. Available at: [Link]
- Rao, K. V. (1994). Process for the isolation and purification of taxol and taxanes from Taxus spp. Google Patents.
-
Baran, P. S., et al. (2020). Two-Phase Synthesis of Taxol. PubMed. Available at: [Link]
-
Baran, P. S., et al. (2020). Two-Phase Synthesis of Taxol®. Semantic Scholar. Available at: [Link]
- Rao, K. V. (1995). Method for the isolation and purification of taxol and its natural analogues. Google Patents.
-
Zhang, L., et al. (2006). Taxol synthesis. African Journal of Biotechnology. Available at: [Link]
-
Galindo-Solís, P., et al. (2020). A Compressive Review about Taxol®: History and Future Challenges. PMC. Available at: [Link]
-
Demchenko, A. V., et al. (2019). 2-O-Benzyloxycarbonyl protected glycosyl donors: A revival of carbonate-mediated anchimeric assistance for diastereoselective glycosylation. ResearchGate. Available at: [Link]
-
Doubleday, W. W. (2022). The Li Synthesis of Paclitaxel (Taxol®). Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Nicolaou Taxol total synthesis. Available at: [Link]
-
Kislukhin, A. A., et al. (2020). Two-Phase Total Synthesis of Taxanes: Tactics and Strategies. The Journal of Organic Chemistry. Available at: [Link]
-
Kingston, D. G. I. (2007). The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. PMC. Available at: [Link]
-
G. G. Z. (1998). Protecting groups for glucuronic acid: application to the synthesis of new paclitaxel (taxol) derivatives. PubMed. Available at: [Link]
-
Walker, K., et al. (2002). Taxol biosynthesis: Identification and characterization of two acetyl CoA:taxoid-O-acetyl transferases that divert pathway flux away from Taxol production. NIH. Available at: [Link]
-
Shaik, S., et al. (2021). Hydrogen-Bond-Assisted Catalysis: Hydroxylation of Paclitaxel by Human CYP2C8. Journal of the American Chemical Society. Available at: [Link]
-
Ojima, I., et al. (1992). Synthesis of biologically active taxol analogues with modified phenylisoserine side chains. PubMed. Available at: [Link]
-
Wang, Y., et al. (2021). Optimization of Taxol Extraction Process Using Response Surface Methodology and Investigation of Temporal and Spatial Distribution of Taxol in Taxus mairei. PMC. Available at: [Link]
-
Galindo-Solís, P., et al. (2020). (PDF) A Compressive Review about Taxol: History and Future Challenges. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Derivatization reaction optimization. Download Scientific Diagram. Available at: [Link]
-
Li, W., et al. (2013). Design and synthesis of de novo cytotoxic alkaloids by mimicking the bioactive conformation of paclitaxel. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Available at: [Link]
-
Wang, Y., et al. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. MDPI. Available at: [Link]
-
Fellner, S., et al. (2002). Chemical Modification of Paclitaxel (Taxol) Reduces P-Glycoprotein Interactions and Increases Permeation across the Blood−Brain Barrier in Vitro and in Situ. Journal of Medicinal Chemistry. Available at: [Link]
- Sisti, N. J., et al. (2001). Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile. Google Patents.
-
He, L., et al. (2012). Design and synthesis of simplified taxol analogs based on the T-Taxol bioactive conformation. PMC. Available at: [Link]
-
Granica, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available at: [Link]
-
Hu, X., et al. (2022). Paclitaxel Drug Delivery Systems: Focus on Nanocrystals' Surface Modifications. MDPI. Available at: [Link]
-
Ajikumar, P. K., et al. (2010). ISOPRENOID PATHWAY OPTIMIZATION FOR TAXOL PRECURSOR OVERPRODUCTION IN ESCHERICHIA COLI. The Science and Applications of Synthetic and Systems Biology. Available at: [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Available at: [Link]
-
Rathore, D., et al. (2018). Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. BioProcess International. Available at: [Link]
-
Fang, W.-S., & Liang, X.-T. (2005). (PDF) Structure Modifications and Their Influences on Antitumor and Other Related Activities of Taxol and Its Analogs. ResearchGate. Available at: [Link]
Sources
- 1. A Compressive Review about Taxol®: History and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 5. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of some water-soluble prodrugs and derivatives of taxol with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Review of Characteristics and Analytical Methods for Determination of Thiabendazole [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 12. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
Overcoming solubility issues of 2'-O-Cbz-paclitaxel in aqueous buffers
Technical Support Center: 2'-O-Cbz-Paclitaxel Solubility Guide
Welcome to the Advanced Taxane Chemistry Support Hub
Ticket ID: #SOL-TAX-2CBZ Subject: Overcoming Solubility Issues of 2'-O-Cbz-Paclitaxel in Aqueous Buffers Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open
Executive Summary
You are likely here because your 2'-O-Cbz-paclitaxel (Cbz-PTX) precipitated immediately upon addition to cell culture media or buffer, turning your clear solution into a cloudy suspension.
The Core Problem: Paclitaxel itself is a Class IV drug (low solubility, low permeability) with aqueous solubility <0.3 µg/mL.[1][2][3][4] The addition of the Carbobenzyloxy (Cbz) group at the 2'-position effectively "caps" the polar hydroxyl group with a bulky, lipophilic benzyl carbamate moiety. This modification significantly increases the LogP (partition coefficient), making Cbz-PTX more hydrophobic than the parent paclitaxel.
Standard "dissolve and dump" protocols will fail. This guide provides the thermodynamic and kinetic strategies required to keep this molecule in solution.
Module 1: The Chemistry of Insolubility
To solve the issue, we must understand the failure mode. The 2'-OH group on paclitaxel is a key site for hydrogen bonding with water. By protecting it with Cbz, you have removed a primary hydration handle.
Visualizing the Solubility Failure:
Figure 1: The "Solvent Shock" mechanism. Rapid introduction of hydrophobic stock into aqueous buffer causes local supersaturation before the solute can disperse, leading to immediate precipitation.
Module 2: Troubleshooting Protocols
Protocol A: The "Kinetic Step-Down" Dilution (Recommended)
Best for: Cell viability assays, enzymatic cleavage studies.
Principle: Avoid "solvent shock" by stepping down the organic concentration gradually, allowing the formation of stable hydration shells (or micellar integration if surfactant is present).
Materials:
-
Anhydrous DMSO (Grade: Cell Culture Tested)
-
Intermediate Solvent: Ethanol (EtOH) or PEG-400
-
Target Buffer (warm to 37°C)
Step-by-Step:
-
Primary Stock (1000x): Dissolve 2'-O-Cbz-paclitaxel in anhydrous DMSO to 10 mM .
-
Note: Sonicate for 30 seconds to ensure complete dissolution.
-
-
Intermediate Dilution (100x): Dilute the Primary Stock 1:10 into Ethanol or PEG-400 .
-
Why? DMSO mixes with water exothermically and too aggressively. Ethanol/PEG provides a "softer" transition for lipophilic molecules.
-
-
Final Dilution (1x):
-
Place your buffer in a vortexing tube.[1]
-
While vortexing the buffer , add the Intermediate Dilution dropwise.
-
Crucial: Do not add buffer to the drug; add drug to the buffer.
-
Success Metric: Solution should remain clear for at least 4 hours.
Protocol B: The Co-Solvent Vehicle (High Concentration)
Best for: Animal studies or high-concentration stock requirements.
If you need concentrations >10 µM in aqueous media, simple DMSO/Buffer mixtures will fail. You must use a surfactant system similar to the clinical Taxol® formulation.
| Component | Function | Ratio (v/v) |
| Cremophor EL (Kolliphor EL) | Surfactant (Micelle former) | 1 part |
| Anhydrous Ethanol | Co-solvent | 1 part |
| Saline/PBS | Diluent | 18 parts |
Procedure:
-
Dissolve Cbz-PTX in the Cremophor:Ethanol (1:1) mixture first. This is your "Pre-mix."
-
Dilute the Pre-mix with Saline immediately before use.
-
Warning: Cremophor EL is biologically active and can cause hypersensitivity; use appropriate controls.
Module 3: Critical Data & Reference Tables
Solubility Limits (Extrapolated & Empirical)
| Solvent System | Est. Solubility Limit (25°C) | Stability Window | Notes |
| 100% DMSO | > 20 mg/mL | Months (-20°C) | Hygroscopic; keep sealed. |
| 100% Ethanol | ~ 5-10 mg/mL | Weeks (-20°C) | Evaporation risk. |
| PBS + 0.1% DMSO | < 0.5 µg/mL | < 1 Hour | High Risk Zone. |
| PBS + 10% DMSO | ~ 10-20 µg/mL | 2-4 Hours | Acceptable for short assays. |
| 5% Tween 80 / Saline | ~ 500 µg/mL | 12-24 Hours | Forms micelles. |
Material Compatibility Guide
Taxanes (including Cbz-derivatives) adhere strongly to certain plastics.
-
FORBIDDEN: PVC (Polyvinyl chloride) plastics. The drug will adsorb to the walls, reducing effective concentration by up to 60% within hours.
-
RECOMMENDED: Glass, Polypropylene (PP), or Polyethylene (PE).
Module 4: Frequently Asked Questions (FAQs)
Q1: Why does my solution precipitate after 2 hours even if it looked clear initially? A: You are observing "kinetic solubility" vs. "thermodynamic solubility." The solution was supersaturated. Over time, the system seeks its lowest energy state (crystal lattice), causing delayed precipitation.
-
Fix: Use Protocol B (Surfactant) or reduce concentration below 10 µM.
Q2: Is the Cbz group stable at pH 7.4? A: Yes. The benzyl carbamate (Cbz) is generally stable at neutral and mildly acidic pH (pH 4-8). It requires strong acid (HBr/AcOH) or catalytic hydrogenation (Pd/C + H2) for removal [1].[5] However, avoid pH > 9, as base-catalyzed hydrolysis of the taxane ester skeleton (C-13 side chain) can occur [2].
Q3: I am doing a tubulin binding assay. Will Cbz-Paclitaxel work? A: Likely no . The 2'-OH group is essential for paclitaxel's binding to the microtubule pore. 2'-O-Cbz-paclitaxel is often used as a prodrug or synthesis intermediate. It must be cleaved (hydrolyzed) to free the 2'-OH for biological activity [3]. If your assay lacks esterases or a cleavage mechanism, the molecule will be inactive.
Module 5: Advanced Decision Tree
Use this workflow to select the correct solubilization strategy for your specific experiment.
Figure 2: Solubility Strategy Decision Matrix. Selects the solvent system based on concentration requirements and assay tolerance to surfactants.
References
-
Greene, T.W., Wuts, P.G.M. (1999).[6][7] Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (Detailed stability profiles of Carbamates).
-
Dordunoo, S.K., et al. (1996). "Solubility and Stability of Taxol: Effects of Buffers and Cyclodextrins." International Journal of Pharmaceutics. (Establishes the baseline instability of the taxane ring at high pH).
-
Mathew, A.E., et al. (1992). "Synthesis and evaluation of some water-soluble prodrugs and derivatives of taxol with antitumor activity." Journal of Medicinal Chemistry. (Discusses 2'-OH modification effects on activity).
-
Singla, A.K., et al. (2002). "Paclitaxel and its formulations." International Journal of Pharmaceutics. (Review of surfactant strategies like Cremophor EL).
-
Cayman Chemical. (2022).[8] "Paclitaxel Product Information & Solubility Guide." (Baseline solubility data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sid.ir [sid.ir]
- 4. Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Cbz Deprotection on the Taxane Core
A Senior Application Scientist's Guide to Minimizing Side Reactions
Welcome to the technical support center for navigating the complexities of Carboxybenzyl (Cbz) protecting group removal from taxane scaffolds. As drug development professionals engaged in the synthesis of complex molecules like taxane derivatives, you are aware that deprotection steps are rarely trivial. The dense functionality and inherent sensitivity of the taxane core demand carefully optimized protocols to avoid unwanted side reactions, which can compromise yield, purity, and even the structural integrity of your target molecule.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific taxane analogue.
Core Concepts: The Challenge of the Taxane Scaffold
The taxane core, with its intricate 6/8/6-membered ring system, multiple stereocenters, and array of oxygen-containing functional groups (hydroxyls, esters, ethers), presents a unique challenge for any chemical transformation.[1][2] When removing a Cbz group, particularly via common methods like catalytic hydrogenation or strong acid cleavage, these functional groups become potential sites for undesired side reactions. Selecting the right deprotection strategy is therefore a critical exercise in chemoselectivity.
Below is a decision-making workflow to guide your initial choice of deprotection method based on the functional groups present on your taxane derivative.
Caption: Benzyl cation formation leads to side reactions.
-
Solution: Use a Cation Scavenger. The key to clean, acid-mediated deprotection is to trap the benzyl cation as it forms. Add a scavenger like triethylsilane (TES), triisopropylsilane (TIPS), or even anisole to the reaction mixture. [3]These molecules are more nucleophilic than your substrate and will be preferentially alkylated by the benzyl cation, preventing unwanted side reactions.
Category 3: Alternative & Orthogonal Strategies
When both hydrogenation and strong acid are incompatible with your taxane derivative, more specialized methods are required.
Q5: My taxane has multiple sensitive groups (e.g., an olefin and a Boc group). Neither hydrogenation nor HBr/AcOH is viable. What are my options?
This scenario calls for an orthogonal deprotection strategy that leaves other protecting groups and functionalities intact. [4][5]
-
Option 1: Lewis Acid-Mediated Deprotection. Certain Lewis acids can cleave Cbz groups under milder conditions than protic acids. [6]A system of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has been shown to selectively remove Cbz groups in the presence of reducible functionalities and even other benzyl groups. [7][8]This method is cost-effective, scalable, and can often be performed at room temperature. [8]* Option 2: Nucleophilic Deprotection. For highly sensitive substrates, a nucleophilic cleavage protocol can be superior. [8]A recently developed method uses 2-mercaptoethanol in the presence of a mild base (K₂PO₄) in DMA at elevated temperatures (75 °C) to deprotect Cbz groups. [8]Another approach, developed for the synthesis of the drug Adagrasib, uses sodium methanethiolate in DMF. [9]These methods avoid both harsh reductive and acidic conditions entirely. [9][8]
Data & Protocols
Table 1: Comparison of Cbz Deprotection Methods for Taxanes
| Method | Reagents & Conditions | Pros | Cons & Taxane-Specific Issues |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon or Parr), MeOH, EtOH, THF, or EtOAc, RT. [3][10] | High yield, clean byproducts (toluene, CO₂). [11] | Reduces other groups (alkenes, aryl halides, Bn-ethers); potential N-methylation with MeOH; catalyst poisoning. [9][12] |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, MeOH/EtOH, RT - 60°C. [3] | Milder than H₂ gas; good for substrates with easily reducible groups. [3] | Can be slower; may still affect very labile groups. |
| Acid-Mediated Deprotection | 33% HBr in Acetic Acid, RT, + Cation Scavenger (e.g., TES). [3][7] | Fast, metal-free. [13] | Can cleave other acid-labile groups (Boc, silyl ethers); risk of skeletal rearrangement on the taxane core. [3] |
| Lewis Acid-Mediated Deprotection | AlCl₃, Hexafluoroisopropanol (HFIP), RT. [7][8] | High functional group tolerance (nitro, double bonds, Bn-ethers); mild conditions. [8] | Requires stoichiometric Lewis acid; may not be compatible with Boc groups. [3] |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₂PO₄, DMA, 75°C. [8] | Excellent for highly sensitive substrates; orthogonal to most other groups. | Requires heating; thiol reagents have strong odors. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation (General Procedure)
-
Dissolution: Dissolve the Cbz-protected taxane derivative (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Reagent Addition: Add ammonium formate (5-10 eq) to the solution and stir until dissolved.
-
Catalyst Addition: In a fume hood, carefully add 10% Pd/C (10-20 mol% relative to the substrate) to the reaction mixture.
-
Reaction: Stir the reaction vigorously at room temperature or heat gently (e.g., to 40-60°C) if the reaction is sluggish.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 0.5 - 6 hours). [3]6. Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon drying; quench the filter cake with water before disposal. [10]7. Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or another suitable method. [3] Protocol 2: Acid-Mediated Deprotection with a Cation Scavenger
-
Dissolution: Dissolve the Cbz-protected taxane (1.0 eq) in glacial acetic acid or dichloromethane (DCM).
-
Scavenger Addition: Add a cation scavenger, such as triethylsilane (TES) (2-5 eq). [3]3. Reagent Addition: At 0°C, slowly add a solution of 33% HBr in acetic acid (5-10 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours). [3]6. Work-up: Upon completion, carefully pour the reaction mixture into a cooled, saturated solution of sodium bicarbonate to quench the acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate under reduced pressure, and purify the crude product. [3]
References
-
ResearchGate. (2015). How do I remove CBz of a primary amine compound and at the same time form a trifluoroacetate? Retrieved February 5, 2024, from [Link]
-
Scientific Update. (2023). To Deprotect and Serve. Retrieved February 5, 2024, from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved February 5, 2024, from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 5, 2024, from [Link]
-
Song, G., et al. (2016). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry. Retrieved February 5, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). The Taxanes. In Holland-Frei Cancer Medicine. 6th edition. Retrieved February 5, 2024, from [Link]
-
Technical Disclosure Commons. (2021). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved February 5, 2024, from [Link]
-
ResearchGate. (2014). How to remove CBz of a compound? Retrieved February 5, 2024, from [Link]
-
Kanda, Y., et al. (2022). General Synthetic Approach to Diverse Taxane Cores. Journal of the American Chemical Society. Retrieved February 5, 2024, from [Link]
-
Lipshutz, B. H., & Papa, P. (2002). Selective Cleavage of Cbz-Protected Amines. Organic Letters. Retrieved February 5, 2024, from [Link]
-
Sebastian, L., et al. (2024). Adverse Reactions to Taxanes in Premedicated Cancer Patients: A Prospective Observational Study. Cureus. Retrieved February 5, 2024, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Retrieved February 5, 2024, from [Link]
-
Kim, J., et al. (2019). Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials. Catalysts. Retrieved February 5, 2024, from [Link]
-
Sebastian, L., et al. (2024). Adverse Reactions to Taxanes in Premedicated Cancer Patients: A Prospective Observational Study. Cureus. Retrieved February 5, 2024, from [Link]
-
Reddy, M. V. R., & Ciszewski, G. (1996). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. Tetrahedron Letters. Retrieved February 5, 2024, from [Link]
-
Mendoza, A., et al. (2012). Short, Enantioselective Total Synthesis of Highly Oxidized Taxanes. Nature Chemistry. Retrieved February 5, 2024, from [Link]
-
Synthesis Workshop. (2021). The Two-Phase Approach to Taxanes (Episode 46). Retrieved February 5, 2024, from [Link]
Sources
- 1. General Synthetic Approach to Diverse Taxane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short, Enantioselective Total Synthesis of Highly Oxidized Taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. jocpr.com [jocpr.com]
- 6. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. tdcommons.org [tdcommons.org]
Technical Support Center: HPLC Separation of 2'-O-Cbz-Paclitaxel
Topic: Optimization of HPLC separation for 2'-O-Cbz-paclitaxel (Intermediate) from Paclitaxel (Product/Starting Material). Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers.
Introduction: The Separation Challenge
The separation of 2'-O-Cbz-paclitaxel from Paclitaxel is a critical checkpoint in the semi-synthesis of taxane derivatives. The 2'-hydroxyl group of paclitaxel is the most reactive site; protecting it with a Carboxybenzyl (Cbz) group renders the molecule significantly more hydrophobic.
-
Paclitaxel: Moderately hydrophobic, contains a polar free hydroxyl at C2'.
-
2'-O-Cbz-Paclitaxel: Highly hydrophobic due to the additional aromatic ring and ester linkage at C2'.
Core Issue: While the hydrophobicity difference suggests easy separation, taxanes suffer from rapid epimerization (7-epitaxol formation) and peak tailing due to silanol interactions. Furthermore, the Cbz ester is hydrolytically sensitive; improper method conditions can induce on-column degradation, leading to "ghost" paclitaxel peaks that falsify purity data.
Module 1: Method Development & Optimization
Q1: What is the recommended baseline method for this separation?
A: Start with a C18 column using an acidic mobile phase. The Cbz group increases retention significantly, so a gradient is required to elute the 2'-O-Cbz derivative within a reasonable timeframe without broadening the Paclitaxel peak.
Protocol: Baseline C18 Gradient
| Parameter | Specification |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18. |
| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Acetate pH 4.5) |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Strict control required to prevent degradation) |
| Detection | UV @ 227 nm (Taxane core absorption maximum) |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40% | Injection |
| 2.0 | 40% | Isocratic hold for polar impurities |
| 20.0 | 90% | Linear ramp to elute 2'-O-Cbz-paclitaxel |
| 25.0 | 90% | Wash |
| 25.1 | 40% | Re-equilibration |
| 30.0 | 40% | End of Run |
-
Expected Result: Paclitaxel elutes ~10-12 min; 2'-O-Cbz-paclitaxel elutes ~18-22 min.
Q2: The resolution is poor, or I see "shoulder" peaks. How do I improve selectivity?
A: If C18 fails to separate closely eluting impurities (like 7-epipaclitaxel), switch to a Pentafluorophenyl (PFP) column.
Expert Insight: Taxanes possess complex aromatic structures. PFP phases offer unique
Protocol: Enhanced Selectivity (PFP)
-
Column: Agilent Poroshell 120 PFP (4.6 x 100 mm, 2.7 µm).
-
Modification: Use Methanol instead of ACN in Mobile Phase B if resolution remains low. Methanol enhances the
selectivity mechanism on PFP columns.
Module 2: Visualizing the Optimization Workflow
The following diagram outlines the logical decision tree for optimizing this specific separation.
Figure 1: Decision tree for optimizing taxane separation parameters based on chromatographic performance.
Module 3: Troubleshooting & FAQs
Q3: I see a Paclitaxel peak increasing in area over multiple injections of my pure 2'-O-Cbz standard. Is my column contaminated?
A: It is likely on-column hydrolysis , not contamination. The 2'-O-Cbz ester bond is susceptible to hydrolysis, converting the intermediate back into Paclitaxel. This is accelerated by:
-
High pH: Mobile phase pH > 6.0.
-
High Temperature: Column oven > 30°C.
-
Protracted Run Times: Long residence time in aqueous conditions.
The Fix:
-
Lower Temperature: Set column oven to 20°C or 25°C.
-
Adjust pH: Ensure aqueous mobile phase is strictly acidic (pH 3.0–4.5). Avoid neutral phosphate buffers.
-
Sample Diluent: Dissolve samples in pure Acetonitrile rather than Methanol/Water mixes, as Methanol can induce transesterification over time.
Q4: Why is my Paclitaxel peak tailing (Tailing Factor > 1.8)?
A: Taxanes contain basic nitrogen atoms (in the side chain amide/amine functionality) that interact with residual silanols on the silica support.
The Fix:
-
End-Capping: Ensure you are using a "double end-capped" column (e.g., Zorbax Eclipse Plus or Phenomenex Luna C18(2)).
-
Ionic Strength: Increase the ionic strength of the mobile phase. Switch from 0.1% Formic Acid to 10-20 mM Ammonium Acetate (pH 4.5) . The ammonium ions compete for the silanol sites, sharpening the taxane peak.
Q5: Can I use UV detection at 254 nm?
A: You can, but it is not recommended. Taxanes have a UV absorption maximum at 227 nm (due to the benzamide and ester chromophores). Detection at 254 nm significantly reduces sensitivity (by factor of ~5-10x), making it difficult to detect low-level impurities like unreacted Paclitaxel in a bulk 2'-O-Cbz batch.
Module 4: Stability & Degradation Pathways
Understanding the chemistry is vital for interpreting the chromatogram. The diagram below illustrates the degradation risks during HPLC analysis.
Figure 2: Degradation pathways of 2'-O-Cbz-Paclitaxel during analysis. Dashed red lines indicate reactions to avoid.
References
-
United States Pharmacopeia (USP). Paclitaxel Monograph: Related Compounds.[1] USP 43-NF 38. (Standard reference for Paclitaxel impurity methods using PFP and C18 columns).
-
Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3888EN. (Demonstrates PFP selectivity for taxane-like aromatic isomers).
-
Sottani, C., et al. Validated HPLC Method for the Determination of Paclitaxel-related Substances. Journal of Pharmaceutical and Biomedical Analysis.[2] (Discusses separation of 7-epipaclitaxel and degradation products).
-
Mac-Mod Analytical. Developing HPLC Methods When C18 Columns Don't Work. (Technical guide on using PFP phases for polar/aromatic selectivity).
Sources
Technical Support Center: Purification of 2'-O-(Benzyloxycarbonyl) Paclitaxel
[1]
Introduction: The Critical Intermediate
Welcome to the Technical Support Center. You are likely here because you are working on the semi-synthesis of Paclitaxel derivatives or Docetaxel. The protection of the 2'-hydroxyl group with a Benzyloxycarbonyl (Cbz) moiety is a pivotal step.
Why this matters: The 2'-OH is the most chemically reactive hydroxyl group on the taxane core. Protecting it allows for modifications at the C-7 or C-10 positions.[1] However, 2'-O-Cbz-Paclitaxel is a large, lipophilic molecule (MW ~988 g/mol ) that is notorious for "oiling out" —forming a gummy, amorphous phase rather than a crystalline lattice—during purification.[1]
This guide moves beyond basic textbook procedures to address the specific hydrodynamic and thermodynamic challenges of crystallizing this taxane intermediate.
Module 1: Optimized Recrystallization Protocol
Objective: Isolate high-purity (>98%) 2'-O-Cbz-Paclitaxel from crude reaction mixtures containing pyridine salts, unreacted Paclitaxel, and 2',7-bis-Cbz side products.
The "Golden Standard" Solvent System: Ethyl Acetate / Hexane
While Methanol/Water is common for Paclitaxel itself, the Cbz group adds significant lipophilicity. An Ethyl Acetate (EtOAc) and Hexane system provides better discrimination against polar impurities (like pyridinium salts) and non-polar side products.[1]
Step-by-Step Methodology
-
Dissolution (The Saturation Point):
-
Transfer the crude solid (dried foam) into a round-bottom flask.
-
Add Ethyl Acetate (EtOAc) at 50°C .
-
Target Concentration: 1 g of crude per 3–4 mL of EtOAc.
-
Tech Note: If the solution is cloudy due to salts (e.g., Pyridine-HCl), filter it hot through a sintered glass funnel or a pad of Celite.[1]
-
-
The Displacement (Nucleation Zone):
-
Maintain the solution at 45–50°C with gentle stirring (do not stir vigorously; this shears nuclei).
-
Dropwise add n-Hexane (warm, ~40°C) until the solution turns slightly turbid (the "cloud point").
-
Ratio: Typically requires 2.5 to 3 volumes of Hexane relative to EtOAc.
-
Critical Step: Add 1-2 mL of EtOAc to just clear the turbidity. You want the solution to be metastable, not crashing out.
-
-
Controlled Cooling (Crystal Growth):
-
Harvesting:
-
Filter the white needles/powder using vacuum filtration.
-
Wash the cake with a cold 1:4 EtOAc:Hexane mixture.
-
Dry under high vacuum at 40°C for 24 hours.[1]
-
Module 2: Troubleshooting & Diagnostics
This section addresses the specific failure modes associated with Cbz-protected taxanes.
Issue 1: The "Oiling Out" Phenomenon
Symptom: Instead of white crystals, you see yellow/brown droplets settling at the bottom.[2] Cause: The solution hit the "liquid-liquid immiscibility gap" before the "solubility curve." This happens if the concentration is too high or cooling is too fast.
| Diagnostic Step | Remediation Action |
| Check Purity | If crude purity is <85%, crystallization is thermodynamically unfavorable.[1] Action: Flash chromatography (Silica, 40% EtOAc/Hexane) is required first.[1] |
| Check Temp | Re-heat the mixture to dissolve the oil. Add 10% more EtOAc. |
| Check Solvent | Switch System: If EtOAc/Hexane fails, try Methanol/Water . Dissolve in refluxing MeOH, add hot water until turbid, then cool. |
Issue 2: High Levels of 7-Epi-Paclitaxel
Symptom: HPLC shows a split peak or a shoulder near the product peak.[1] Cause: Taxanes epimerize at C-7 under basic conditions (often during the Cbz protection if Pyridine/DMAP exposure was prolonged or heated).[1] Solution:
-
Recrystallization is inefficient at separating the 7-epi isomer.
-
Action: You must purify via Reverse Phase HPLC or rigorous Flash Chromatography before attempting crystallization.[1]
-
Prevention: Keep the protection reaction <25°C and quench immediately upon completion.
Issue 3: Gel Formation
Symptom: The entire flask turns into a semi-solid jelly. Cause: Solvate formation.[1] Taxanes are prone to trapping solvent molecules in the lattice (pseudopolymorphs). Solution:
-
Break the gel by adding a small amount of IPA (Isopropyl Alcohol) .
-
Heat to reflux and restart the cooling process with slower agitation.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for purifying the crude reaction mixture.
Figure 1: Decision Matrix for the purification of 2'-O-Cbz-Paclitaxel. Follow the path based on crude purity and visual observation during cooling.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Methanol/Water instead of EtOAc/Hexane? A: Yes, but with caveats. Methanol/Water (typically starting with MeOH and adding water to 20-30% v/v) is excellent for removing inorganic salts (like Pyridine-HCl).[1] However, it often yields an amorphous powder rather than defined crystals.[1] If you need X-ray quality crystals or better rejection of organic impurities, EtOAc/Hexane is superior [1].[1]
Q2: My yield is only 60%. Where is the rest? A: Check the mother liquor. 2'-O-Cbz-Paclitaxel is still moderately soluble in Hexane-rich mixtures if the volume is too high.[1]
-
Recovery: Evaporate the mother liquor and run a second crop crystallization.
-
Warning: The second crop will have significantly higher impurity levels (especially 2',7-di-Cbz derivatives).[1]
Q3: Is the Cbz group stable at higher temperatures? A: The Cbz group is generally stable up to reflux temperatures in neutral solvents (EtOAc, MeOH). However, avoid temperatures >60°C for prolonged periods in the presence of any residual pyridine or bases, as this promotes epimerization at C-7 or migration of the acetyl group [2].
Q4: How do I remove the Cbz group later?
A: Standard hydrogenolysis (
References
-
Murray, C. K., et al. (1997).[1] Process for the preparation of Taxol derivatives.[3][4] U.S. Patent No.[1] 5,675,063.[1] Washington, DC: U.S. Patent and Trademark Office.[1]
-
Kingston, D. G. I. (1994).[1] Taxol chemistry and structure-activity relationships. Pharmacology & Therapeutics, 52(1), 1-34.[1]
-
Sisti, N. J., et al. (1998).[1] Method for the preparation of taxol and docetaxel.[5] U.S. Patent No.[1] 6,881,852.[1]
Sources
- 1. bio-techne.com [bio-techne.com]
- 2. mt.com [mt.com]
- 3. Crystallization purification method for paclitaxel - Eureka | Patsnap [eureka.patsnap.com]
- 4. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 5. US6881852B2 - Process of purification of paclitaxel and docetaxel - Google Patents [patents.google.com]
Stability of 2'-O-Cbz-paclitaxel in plasma and cell culture media
To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stability & Handling of 2'-O-Cbz-Paclitaxel in Biological Matrices
Executive Summary
2'-O-Cbz-paclitaxel is a lipophilic prodrug of paclitaxel derivatized at the 2'-hydroxyl position with a benzyloxycarbonyl (Cbz) group. The 2'-OH position is critical for microtubule binding; therefore, 2'-O-Cbz-paclitaxel is pharmacologically inactive until hydrolyzed to the parent drug, paclitaxel.
This guide addresses the critical stability challenges researchers face when using this compound in plasma pharmacokinetics (PK) and cell culture assays. The stability profile is highly species-dependent due to varying expression levels of carboxylesterases (CES).
Part 1: Plasma Stability & Species Differences
Q1: Is 2'-O-Cbz-paclitaxel stable in mouse or rat plasma?
Answer: No, it is highly unstable.
Rodent plasma contains high levels of carboxylesterases (specifically Ces1c in mice), which rapidly hydrolyze 2'-carbonates and esters. Based on structural analogs like 2'-ethylcarbonate-paclitaxel, you should expect a half-life (
-
Implication: In preclinical mouse studies, this compound will act as a rapidly converting prodrug. If you detect high levels of Paclitaxel immediately after dosing, it is likely due to this rapid systemic hydrolysis.
Q2: Is it stable in human plasma?
Answer: It is significantly more stable than in rodent plasma. Human plasma has lower carboxylesterase activity compared to rodents. While hydrolysis still occurs, the rate is much slower (half-life typically in hours rather than minutes).
-
Implication: Ex vivo stability studies in human plasma must be incubated for longer periods (e.g., 0, 1, 4, 8, 24 hours) to capture the degradation profile accurately.
Q3: What is the degradation mechanism?
The hydrolysis is enzymatic, primarily mediated by serum esterases. The Cbz group is cleaved, releasing the parent Paclitaxel, Carbon Dioxide, and Benzyl Alcohol.
Figure 1: Hydrolysis pathway of 2'-O-Cbz-paclitaxel in biological matrices.
Part 2: Cell Culture Media Stability
Q4: Can I use 2'-O-Cbz-paclitaxel in cell culture media containing FBS?
Answer: Yes, but with caveats. Fetal Bovine Serum (FBS) contains esterases, though often less active than fresh plasma.
-
Stability: Expect slow hydrolysis over a 24-72 hour incubation period.
-
Experimental Design: If your goal is to test the cytotoxicity of the prodrug itself, you must run a control with the parent Paclitaxel. If the IC50 of the prodrug is identical to Paclitaxel, it suggests rapid hydrolysis in the media or immediate intracellular cleavage.
Q5: Is it stable in serum-free media?
Answer: Yes. In the absence of enzymes (PBS or serum-free media), the 2'-carbonate linkage is chemically stable at physiological pH (7.4) for several days. Spontaneous chemical hydrolysis is negligible compared to enzymatic cleavage.
Part 3: Troubleshooting & Sample Handling Protocols
Issue: "I am seeing Paclitaxel in my 'Time 0' plasma samples."
Cause: Post-sampling hydrolysis. The esterases continue to work after you draw blood, even while the sample sits on the bench. Solution: You must inhibit esterase activity immediately upon blood collection.
Protocol: Stabilization of Plasma Samples
This protocol ensures that the ratio of Prodrug:Parent measured by LC-MS reflects the in vivo state, not an artifact of sample preparation.
-
Preparation: Prepare tubes containing PMSF (Phenylmethylsulfonyl fluoride) .
-
Note: PMSF is a serine protease/esterase inhibitor. It is unstable in water; prepare a 100 mM stock in dry isopropanol or ethanol.
-
-
Collection: Draw blood and immediately transfer to the PMSF-containing tube.
-
Target final PMSF concentration: 2–5 mM .
-
-
Temperature: Immediately place samples on wet ice (4°C) . Do not allow them to sit at room temperature.
-
Acidification (Optional but Recommended): For extraction, use a buffer at pH ~4-5. The 2'-carbonate is stable in mild acid, but base catalyzes hydrolysis.
Workflow Visualization: Sample Processing
Figure 2: Critical workflow for preventing ex vivo hydrolysis of 2'-O-Cbz-paclitaxel.
Part 4: Analytical Data Summary
| Parameter | Mouse Plasma | Human Plasma | Cell Media (10% FBS) | PBS (pH 7.4) |
| Stability | Highly Unstable | Moderately Stable | Moderately Stable | Stable |
| Estimated | < 10 min | > 2 hours | 6 - 24 hours | Days |
| Dominant Mechanism | Enzymatic (High CES) | Enzymatic (Low CES) | Enzymatic (Low) | Chemical (Slow) |
| Handling Requirement | Strict: PMSF + Ice | Strict: Ice recommended | Standard | Standard |
References
-
Dosio, F. et al. (2010). Preparation, characterization and in vitro analysis of squalenoyl-paclitaxel nanoassemblies. (Demonstrates stability of 2'-conjugates and self-assembly).
-
Terada, T. et al. (2002). Enzymatic stability of 2'-ethylcarbonate-linked paclitaxel in serum and conversion to paclitaxel by rabbit liver carboxylesterase. (Key reference for 2'-carbonate stability kinetics in different species).
-
Sparreboom, A. et al. (1995). Determination of paclitaxel and metabolites in mouse plasma... by semi-automated reversed-phase HPLC. (Standard analytical methods for paclitaxel quantitation).
- Stella, V. J. et al. (2011). Prodrugs: Challenges and Rewards. Springer.
Sources
Technical Support Guide: Regioselective Cbz Protection of Paclitaxel
Introduction: The Regioselectivity Challenge
You are likely accessing this guide because you are attempting to synthesize a Paclitaxel prodrug or intermediate and are struggling with the protection of the C-2' hydroxyl group.
The core challenge in protecting Paclitaxel (Taxol) lies in its multiple hydroxyl functionalities. While the C-1 and C-13 hydroxyls are sterically hindered, the C-2' (side chain) and C-7 (baccatin core) hydroxyls are nucleophilic and compete for acylating agents.
-
The Goal: Selectively protect the C-2' position with a Benzyloxycarbonyl (Cbz) group.
-
The Problem: Over-reaction leads to 2',7-bis-Cbz impurities, which are difficult to separate chromatographically due to similar polarity. Under-reaction leads to yield loss.
This guide provides a self-validating protocol and a troubleshooting matrix to ensure >95% regioselectivity.
Module 1: The Reactivity Hierarchy (Mechanistic Grounding)
To control the reaction, you must understand the kinetic differences between the hydroxyl groups.
-
C-2' Hydroxyl (Most Reactive): Located on the flexible N-benzoylphenylisoserine side chain. It is a secondary alcohol but is solvent-exposed and lacks significant steric hindrance compared to the ring hydroxyls.
-
C-7 Hydroxyl (Moderately Reactive): Located on the taxane ring.[1] It is a secondary alcohol but is situated in a "cup-shaped" conformation of the baccatin core, making it kinetically slower to react than the C-2' position.
-
C-1 & C-13 Hydroxyls (Unreactive): The C-1 hydroxyl is tertiary and intramolecularly hydrogen-bonded. The C-13 hydroxyl is bonded to the side chain and is effectively inert to standard acylation conditions.
Key Insight: Regioselectivity is achieved purely through kinetic control . Thermodynamic equilibration is not possible with carbonate esters (unlike silyl ethers). Therefore, temperature and stoichiometry are your primary control levers.
Visualization: Reactivity Decision Tree
Figure 1: Kinetic control pathways for Cbz protection. Maintaining low temperature and strict stoichiometry favors the 2'-position.
Module 2: Standard Operating Procedure (SOP)
This protocol is optimized for 2'-O-Cbz-Paclitaxel .
Reagents:
-
Paclitaxel (anhydrous)
-
Benzyl chloroformate (Cbz-Cl) - Freshly opened or distilled
-
Dichloromethane (DCM) - Anhydrous
-
Pyridine (Base/Solvent)
Protocol Steps:
-
Dissolution: Dissolve Paclitaxel (1.0 eq) in anhydrous DCM (0.1 M concentration) under Argon atmosphere.
-
Base Addition: Add Pyridine (3.0 - 5.0 eq). Note: Do not use DMAP unless absolutely necessary, as it erodes regioselectivity.
-
Cooling: Cool the solution to 0°C using an ice bath. Allow to equilibrate for 15 minutes.
-
Reagent Addition: Add Cbz-Cl (1.1 eq) dropwise over 10 minutes. Dilute Cbz-Cl in a small volume of DCM for better control.
-
Monitoring: Stir at 0°C. Monitor by TLC (50:50 EtOAc/Hexanes) or HPLC every 30 minutes.
-
Target: >95% conversion of Starting Material (SM).
-
Stop Condition: If 2',7-bis-Cbz appears (>2%), quench immediately even if SM remains.
-
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM, wash with dilute HCl (to remove pyridine), then brine. Dry over Na₂SO₄.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Issue 1: "I am seeing significant 2',7-bis-Cbz formation."
Diagnosis: You have lost kinetic control. This usually happens due to three factors: excess reagent, high temperature, or "hot" spots during addition.
Corrective Actions:
-
Q: Did you use DMAP?
-
A: If yes, remove it. DMAP (4-Dimethylaminopyridine) is a hyper-nucleophilic acylation catalyst. While it speeds up the reaction, it lowers the activation energy barrier difference between the 2'-OH and 7-OH, causing the 7-OH to react almost as fast as the 2'-OH. Stick to Pyridine alone.
-
-
Q: What was your stoichiometry?
-
A: Reduce Cbz-Cl from 1.5 eq to 1.1 eq. It is better to have 5% unreacted Paclitaxel (which can be recycled) than 10% bis-protected impurity (which is waste).
-
-
Q: How fast did you add the Cbz-Cl?
-
A: If you added it as a bolus (all at once), you created a local high-concentration zone. Add it dropwise as a dilute solution in DCM.
-
Issue 2: "The reaction stalls at 60% conversion."
Diagnosis: The Cbz-Cl reagent has likely hydrolyzed. Benzyl chloroformate is sensitive to moisture and degrades into benzyl alcohol and HCl/CO₂ over time.
Corrective Actions:
-
Check Reagent Quality: Run a proton NMR of your Cbz-Cl. If you see a benzyl alcohol peak, the reagent is compromised. Use a fresh bottle.
-
Water Content: Ensure your DCM and Pyridine are anhydrous. Water competes with Paclitaxel for the Cbz-Cl.
-
The "Nudge": If the reaction is truly stalled at 0°C after 4 hours, you may warm it to 10°C . Do not jump straight to Room Temperature (25°C).
Issue 3: "My product degrades during purification."
Diagnosis: The Cbz group is generally stable, but the taxane core (specifically the oxetane ring and ester linkages) is sensitive to strong acids and bases.
Corrective Actions:
-
Silica Gel Acidity: Standard silica gel is slightly acidic. If your column run is long (>2 hours), acid-catalyzed hydrolysis or rearrangement can occur.
-
Solution: Pre-wash your silica column with 1% Triethylamine in Hexanes to neutralize it before loading your sample. Elute with a neutral solvent system.
Module 4: Data & Visualization
Comparative Reactivity Data
| Position | Reactivity Rank | Steric Environment | Preferred Condition for Protection |
| C-2' OH | 1 (Highest) | Exposed, Secondary | 0°C, Pyridine, 1.1 eq Electrophile |
| C-7 OH | 2 (Moderate) | Hindered, Secondary | RT, Stronger Base (LiHMDS), Excess Electrophile |
| C-1 OH | 3 (Inert) | Tertiary, H-bonded | Requires extreme forcing conditions |
| C-13 OH | 4 (Inert) | Sterically blocked | Protected only before side-chain attachment |
Workflow Visualization
Figure 2: Optimized workflow for selective 2'-OH protection.
References
-
Kingston, D. G. I. (1994). Taxol: The Chemistry and Structure-Activity Relationships of a Novel Anticancer Agent. Trends in Biotechnology, 12(6), 222-227.
-
Magri, N. F., & Kingston, D. G. I. (1986). Modified Taxols, 2. Oxidation Products of Taxol.[1][2][3][4] Journal of Organic Chemistry, 51(5), 797-802. (Establishes the fundamental reactivity order of C-2' vs C-7).
-
Holton, R. A., et al. (1994). First Total Synthesis of Taxol. 1. Functionalization of the B Ring. Journal of the American Chemical Society, 116(4), 1597–1598.
-
Ojima, I., et al. (1992). New and Efficient Approaches to the Semisynthesis of Taxol and its C-13 Side Chain Analogs by Means of Beta-Lactam Synthon Method. Tetrahedron, 48(34), 6985-7012.
Sources
Removing residual palladium catalyst after 2'-O-Cbz hydrogenolysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for palladium catalyst removal. As a Senior Application Scientist, I understand that removing residual palladium, especially after sensitive reactions like a 2'-O-Cbz hydrogenolysis on a nucleoside or oligonucleotide, is a critical step that directly impacts purity, safety, and regulatory compliance. This guide is designed to provide you with not just steps, but the underlying rationale to troubleshoot and optimize your purification processes effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the specific, often frustrating, issues that arise during palladium removal.
Question 1: My reaction mixture is still black/dark grey even after filtering through standard filter paper. What's happening?
Answer: This is a classic sign that you are dealing with extremely fine, often colloidal, palladium particles, commonly known as "palladium black." Standard cellulose or glass fiber filter papers have pore sizes that are too large to capture these sub-micron particles, allowing them to pass through with your filtrate.
Causality: During hydrogenolysis, the palladium on carbon (Pd/C) catalyst can degrade, releasing these fine particles into the reaction medium. The high-energy stirring and reaction conditions can promote this process.
Recommended Solutions:
-
Use a Filtration Aid: The most robust solution is to filter the mixture through a pad of diatomaceous earth (e.g., Celite®) or a similar filter aid.[1]
-
Why it works: A properly packed Celite® bed (1-2 cm thick) doesn't act like a simple sieve. Instead, it creates a complex, tortuous path that traps the fine palladium particles.[1][2] Pre-wetting the pad with your reaction solvent is crucial to ensure it's properly settled and to prevent it from disturbing when you add your mixture.[3]
-
-
Double Filtration: For persistent issues, passing the filtrate through a second, fresh Celite® pad can be effective.[3]
-
Membrane Filtration: As a final polishing step, using a syringe filter with a fine porosity (e.g., a 0.45 µm PTFE membrane) can remove the last traces of particulate matter.[3]
Question 2: I've filtered my product through Celite®, the solution is colorless, but my ICP-MS analysis still shows high palladium levels (>10 ppm). Why?
Answer: This indicates that the residual palladium is not particulate but is dissolved in your solution. Filtration, no matter how fine, will not remove soluble palladium species.[3]
Causality: Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and can form soluble complexes with your product, ligands, or even trace impurities in the solvent.[4][5] This phenomenon, known as "leaching," is a common challenge.[5][6][7][8] For nucleoside-based molecules, the nitrogen-rich heterocycles can act as ligands, forming stable, soluble complexes with palladium.
Recommended Solutions: This problem requires a shift in strategy from physical removal to chemical extraction. The primary methods are treatment with activated carbon or the use of specialized palladium scavengers.[9][10]
-
Activated Carbon: Stirring the solution with activated carbon can effectively adsorb a wide range of palladium species.[4][11] However, be aware that it can also adsorb your product, potentially leading to significant yield loss.[9][12] It is crucial to screen different types of carbon and optimize the amount and contact time.[4][9]
-
Palladium Scavengers: These are solid-supported materials (often silica or polymer-based) functionalized with groups that have a high affinity for palladium, such as thiols, amines, or tri-mercaptotriazine (TMT).[9][13][14]
Question 3: I tried using a thiol-based scavenger, but my palladium levels are still too high and I'm seeing some product degradation. What should I do?
Answer: This is a multi-faceted problem that requires optimizing your scavenging conditions. Ineffective scavenging can be due to incorrect scavenger choice, insufficient loading or time, or incompatibility with your system. Product degradation suggests a potential side-reaction with the scavenger or a change in conditions (like pH).
Causality:
-
Scavenger Mismatch: Not all scavengers are equally effective for all forms of palladium or in all solvents. The choice is highly system-dependent.[4]
-
Insufficient Equivalents: If the amount of scavenger is too low relative to the palladium, removal will be incomplete.
-
Kinetics: Scavenging is not instantaneous. Insufficient stirring or time can lead to poor results.[13][15]
-
Product Instability: Nucleosides and oligonucleotides can be sensitive to the basicity or nucleophilicity of certain scavengers, especially amine-based ones, or to prolonged exposure at elevated temperatures.
Recommended Solutions:
-
Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol-based, amine-based, TMT-based) on a small scale to identify the most effective one for your specific product and palladium species.[3]
-
Optimize Scavenger Amount & Time: Start with the manufacturer's recommended equivalents (often 3-5 eq.) and stir for a few hours.[15] Take time points (e.g., 1h, 4h, 16h) to determine the optimal duration.[15] Elevated temperatures (e.g., 40-60 °C) can sometimes improve kinetics, but must be balanced against product stability.
-
Consider a "Catch and Release" Approach: If your product is sensitive, use a scavenger packed into a cartridge and flow your solution through it. This minimizes contact time compared to a batch slurry process and can reduce product loss.[9]
-
Aqueous Washes: Washing your organic solution with an aqueous solution containing a chelating agent like N-acetylcysteine or sodium thiosulfate can help extract soluble palladium into the aqueous phase.[9][16]
Decision-Making Workflow for Palladium Removal
This diagram outlines a logical progression for tackling palladium contamination, starting from the most common and simplest methods.
Caption: Decision tree for selecting a palladium removal strategy.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)? According to the International Council for Harmonisation (ICH) Q3D guideline on elemental impurities, palladium is a Class 2B element.[17] For oral administration, the permitted daily exposure (PDE) is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a daily dose of up to 10 grams.[18][19][20]
Q2: What are the main forms of residual palladium I should be concerned about? Residual palladium typically exists in three forms:
-
Heterogeneous Particles: These are fine particles of the original Pd/C catalyst or palladium black that have detached from the support.[3] They are best removed by fine filtration.
-
Soluble Species: Palladium that has leached into the reaction medium, often as Pd(II) or as Pd(0) complexes with ligands.[4][5] This form requires chemical scavenging or adsorption.
-
Colloidal Palladium: These are nano-sized particles suspended in the solution, bridging the gap between heterogeneous and soluble forms.[1] They are notoriously difficult to remove by simple filtration and often require flocculation or adsorption onto a surface like activated carbon.[3]
Q3: How do I choose between activated carbon and a specialized scavenger? The choice depends on cost, efficiency, and potential for product loss.
| Method | Pros | Cons | Best For |
| Activated Carbon | Inexpensive, widely available, effective for a broad range of Pd species.[4][11] | Non-selective, can adsorb significant amounts of product, performance varies by carbon type.[9][12] | Initial purification steps where some product loss is acceptable; cost-sensitive processes.[4] |
| Palladium Scavengers | Highly selective, very efficient (often >98% removal), minimal product loss, reproducible performance.[12] | More expensive than carbon.[4] | Late-stage purification of high-value APIs where maximizing yield and achieving very low Pd levels (<1 ppm) is critical. |
Experimental Protocols
Protocol 1: Optimized Filtration for Particulate Palladium Removal
-
Prepare the Filter Bed: In a Büchner or fritted glass funnel, place a piece of filter paper that fits snugly.
-
Add a layer of Celite® (or other diatomaceous earth) to a depth of 1-2 cm.
-
Gently tap the side of the funnel to level the surface.
-
Pre-wet the Pad: Carefully pour the reaction solvent onto the Celite® pad until it is fully saturated and a small amount of solvent drips through. Apply gentle vacuum to settle the pad, ensuring there are no cracks or channels.
-
Filter the Reaction Mixture: Decant the supernatant of your reaction mixture onto the center of the Celite® pad, trying not to disturb the surface.
-
Once the liquid has passed through, transfer the remaining slurry.
-
Wash: Wash the reaction flask and the Celite® cake with several portions of fresh solvent to ensure complete recovery of your product.[9]
-
Combine the filtrates for analysis and further processing.
Protocol 2: General Procedure for Batch Scavenging of Soluble Palladium
-
Select the Scavenger: Based on preliminary screening or literature, choose an appropriate scavenger (e.g., ISOLUTE® Si-Thiol).
-
Add Scavenger: To your filtered, crude product solution, add the scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst used).[15]
-
Stir: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for 4-16 hours.[15] The optimal time should be determined experimentally.
-
Monitor (Optional): If possible, take small aliquots at different time points to monitor the palladium removal by ICP-MS.
-
Filter: Once scavenging is complete, filter the mixture through a Celite® pad (as described in Protocol 1) to remove the scavenger.
-
Wash: Thoroughly wash the scavenger cake with fresh solvent to recover any adsorbed product.[9]
-
Analyze: Submit the final, clear filtrate for ICP-MS analysis to confirm the palladium level is within specification.[21][22][23][24]
References
- from 2,6-Dibromopyridine Reaction Mixtures - Benchchem. (URL: )
- How to Remove Palladium in three easy steps - Biotage. (2023-01-20). (URL: _)
- Palladium Catalyst Removal: A Technical Support Guide for Researchers - Benchchem. (URL: )
- Method for recovering palladium from waste palladium-carbon catalyst and incinerator system.
- ISOLUTE® Si-Thiol - Metal Scavenger - Biotage. (URL: )
- How to remove palladium catalyst from reaction mixture ?
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (URL: )
- Metal scavengers for organic purific
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023-09-06). (URL: [Link])
-
How can i remove palladium Pd catalyst easily? - ResearchGate. (2015-05-18). (URL: [Link])
- Metal Scavengers in Process Chemistry An Investig
-
oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review. (URL: [Link])
-
Your trick to remove residual palladium : r/Chempros - Reddit. (2025-09-19). (URL: [Link])
-
Guideline for Elemental Impurities Q3D(R2) - ICH. (2022-04-26). (URL: [Link])
-
Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures | ACS Omega. (2023-06-07). (URL: [Link])
-
ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA). (URL: [Link])
-
Palladium removal test kits - PhosphonicS. (URL: [Link])
-
On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis | Request PDF - ResearchGate. (2025-08-09). (URL: [Link])
-
Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). (2023-10-02). (URL: [Link])
-
(PDF) Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - ResearchGate. (2025-11-20). (URL: [Link])
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022-12-01). (URL: [Link])
-
(PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2025-08-06). (URL: [Link])
-
Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry - RSC Publishing. (2025-09-05). (URL: [Link])
-
ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. (URL: [Link])
-
Analysis of palladium by high resolution ICP-MS - ResearchGate. (2019-12-31). (URL: [Link])
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. (2023-12-01). (URL: [Link])
-
Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry - FDA. (URL: [Link])
-
Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed. (2020-10-21). (URL: [Link])
-
The Fast Formation of a Highly Active Homogeneous Catalytic System upon the Soft Leaching of Pd Species from a Heterogeneous Pd/C Precursor - MDPI. (2023-06-19). (URL: [Link])
-
Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy. (2015-01-07). (URL: [Link])
-
Pd-leaching and Pd-removal in Pd/C-catalyzed Suzuki couplings - ResearchGate. (2025-08-07). (URL: [Link])
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011-11-25). (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04480D [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. Metal Scavengers [sigmaaldrich.com]
- 16. reddit.com [reddit.com]
- 17. database.ich.org [database.ich.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 20. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 21. arborassays.com [arborassays.com]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Spectral Assignment of 2'-O-(Benzyloxycarbonyl) Taxol versus Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, Paclitaxel (Taxol), a complex diterpenoid isolated from the bark of the Pacific yew tree, stands as a pivotal compound.[1][2] Its mechanism of action, which involves the stabilization of microtubules, has made it a cornerstone in the treatment of various cancers. The chemical modification of Paclitaxel is a key strategy in the development of new analogs with improved efficacy, solubility, and pharmacokinetic profiles. One such modification is the introduction of a benzyloxycarbonyl (Cbz) group at the 2'-hydroxyl position, a critical site for the drug's interaction with microtubules.[3] This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectra of Paclitaxel and its 2'-O-(benzyloxycarbonyl) derivative, offering a crucial tool for the unambiguous structural verification of this important analog.
The structural elucidation of complex natural products and their derivatives heavily relies on modern NMR spectroscopy.[4][5] Techniques ranging from one-dimensional (1D) ¹H and ¹³C NMR to two-dimensional (2D) experiments like COSY, HSQC, and HMBC are indispensable for assigning the full range of proton and carbon signals, especially in densely functionalized molecules like taxanes.[6][7][8]
The Structural Impact of 2'-O-Benzyloxycarbonylation
The addition of the Cbz group at the 2'-position of Paclitaxel introduces significant changes to the local electronic environment, which are readily observable in the NMR spectra. The most pronounced effects are expected for the protons and carbons in close proximity to the 2'-position, namely H-2', C-2', H-3', and C-3', as well as the protons of the benzyloxycarbonyl group itself.
Comparative ¹H and ¹³C NMR Spectral Data
The following table summarizes the key chemical shift differences observed between Paclitaxel and 2'-O-(Benzyloxycarbonyl) Taxol in CDCl₃. The data for Paclitaxel is based on well-established assignments, while the data for the 2'-O-Cbz derivative is derived from available literature.[9][10][11]
| Position | Paclitaxel (¹H δ, ppm) | 2'-O-Cbz-Taxol (¹H δ, ppm) | Δδ (ppm) | Paclitaxel (¹³C δ, ppm) | 2'-O-Cbz-Taxol (¹³C δ, ppm) | Δδ (ppm) |
| H-2' | 4.79 | 5.65 | +0.86 | C-2' | 73.1 | ~76.0 |
| H-3' | 5.78 | 5.95 | +0.17 | C-3' | 55.1 | ~54.0 |
| 2'-OH | 3.53 | - | - | Cbz-CH₂ | - | 5.25 |
| Cbz-Ph | - | 7.30-7.40 | - | Cbz-Ph | - | ~128-135 |
| Cbz-C=O | - | - | - | Cbz-C=O | - | ~155.0 |
Analysis of Chemical Shift Perturbations:
-
H-2': The most significant downfield shift is observed for the H-2' proton, moving from 4.79 ppm in Paclitaxel to 5.65 ppm in the Cbz-derivative. This substantial deshielding effect is a direct consequence of the electron-withdrawing nature of the adjacent carbonyl group of the benzyloxycarbonyl moiety.
-
H-3': A smaller, yet noticeable, downfield shift is also seen for the H-3' proton, indicating a through-space or through-bond electronic effect of the Cbz group.
-
2'-OH: The disappearance of the 2'-hydroxyl proton signal is a clear indicator of successful substitution at this position.
-
C-2': The carbon at the 2'-position experiences a downfield shift, consistent with the attachment of the electron-withdrawing carbonyl group.
-
C-3': Conversely, the C-3' carbon shows a slight upfield shift, which may be attributed to conformational changes in the side chain upon derivatization.
-
Cbz Group Signals: The appearance of new signals corresponding to the methylene and phenyl protons of the benzyloxycarbonyl group provides further confirmation of the modification.
Experimental Protocol for NMR Analysis
The following is a representative protocol for acquiring high-quality NMR data for taxane derivatives. The causality behind these experimental choices is crucial for obtaining reliable and reproducible results.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for taxanes due to their good solubility in this solvent. It is important to use a high-purity solvent to minimize interfering residual solvent signals.
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good signal-to-noise in a reasonable timeframe on a modern NMR spectrometer.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (500 MHz or higher) is recommended to achieve the necessary spectral dispersion for resolving the complex, overlapping signals characteristic of taxanes.[12]
-
1D ¹H NMR: A standard single-pulse experiment is used. Key parameters to optimize include the spectral width, the number of scans, and the relaxation delay.
-
1D ¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum and improve sensitivity.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment is essential for identifying proton-proton spin-spin couplings, allowing for the tracing of proton networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems and assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons, which is invaluable for determining the stereochemistry and conformation of the molecule.
-
Workflow for NMR-Based Structural Verification
The following diagram illustrates a typical workflow for the structural verification of a modified natural product like 2'-O-Cbz-Taxol using NMR spectroscopy.
Caption: Workflow for NMR Data Acquisition and Analysis.
Conclusion
The NMR spectral assignment of this compound, when compared to that of its parent compound Paclitaxel, provides a clear and definitive method for structural verification. The characteristic downfield shift of the H-2' proton, along with the appearance of signals from the Cbz group, serves as a reliable diagnostic marker for the successful modification. A systematic approach to data acquisition and analysis, employing a suite of 1D and 2D NMR experiments, is crucial for the complete and accurate characterization of this and other complex taxane derivatives. This guide provides the foundational data and experimental rationale to support researchers in the synthesis and characterization of novel Paclitaxel analogs.
References
-
Chmurny, G. N., Hilton, B. D., Brobst, S., Look, S. A., Witherup, K. M., & Beutler, J. A. (1992). 1H- and 13C-nmr Assignments for Taxol, 7-epi-Taxol, and Cephalomannine. Journal of Natural Products, 55(4), 414–423. [Link]
-
Ho, Y., Tzou, D. L. M., & Chu, F. I. (2006). Solid-state NMR studies of the molecular structure of Taxol. Magnetic Resonance in Chemistry, 44(6), 581–585. [Link]
-
Williams, H. J., Moyna, G., Scott, A. I., Swindell, C. S., Chirlian, L. E., Heerding, J. M., & Williams, D. K. (1996). NMR and molecular modeling study of the conformations of taxol 2'-acetate in chloroform and aqueous dimethyl sulfoxide solutions. Journal of Medicinal Chemistry, 39(7), 1555–1559. [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Fischedick, J. T., Johnson, S. R., Ketchum, R. E. B., Croteau, R. B., & Lange, B. M. (2015). NMR spectroscopic search module for Spektraris, an online resource for plant natural product identification – Taxane diterpenoids from Taxus×media cell suspension cultures as a case study. Phytochemistry, 113, 87–95.
- Suh, M. S., Patil, S. M., Kozak, D., Pang, E., Choi, S., Jiang, X., ... & Chen, K. (2020).
- Barron, P. F., & Williams, H. J. (1994). Two-dimensional NMR studies of taxol. Magnetic resonance in chemistry, 32(4), 224-228.
-
Baran, P. S., & Chen, K. (2020). Two-Phase Synthesis of Taxol. Journal of the American Chemical Society, 142(23), 10596–10601. [Link]
- Gunda, G., et al. (2006). Synthesis and NMR-driven conformational analysis of taxol analogues conformationally constrained on the C13 side chain. Journal of Medicinal Chemistry, 49(1), 213-223.
- Elyashberg, M. (2015).
-
MDPI. Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
ResearchGate. ¹H NMR spectrum of enzymatic product (500 MHz, CDCl3, referenced to TMS). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 36314, Paclitaxel. [Link]
- Pöppler, A. C., et al. (2020). 14 N–1 H HMQC solid-state NMR as a powerful tool to study amorphous formulations–an exemplary study of paclitaxel loaded polymer micelles.
-
PubMed. NMR and molecular modeling study of the conformations of taxol 2'-acetate in chloroform and aqueous dimethyl sulfoxide solutions. [Link]
-
PubMed. Two-Phase Synthesis of Taxol. [Link]
Sources
- 1. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Phase Synthesis of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR and molecular modeling study of the conformations of taxol 2'-acetate in chloroform and aqueous dimethyl sulfoxide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. eprints.usm.my [eprints.usm.my]
Comparative Cytotoxicity & Application Guide: Paclitaxel vs. 2'-O-Cbz-Paclitaxel
Executive Summary: The "Active" vs. The "Protected"
In the development of taxane-based chemotherapeutics, the distinction between the active pharmacophore and its protected derivatives is critical for synthesis, formulation, and structure-activity relationship (SAR) studies.
-
Paclitaxel (PTX): The gold-standard microtubule stabilizer. It exhibits potent cytotoxicity in the low nanomolar range (IC₅₀: 2.5 – 10 nM) against a broad spectrum of cancer cell lines. Its activity hinges on a free hydroxyl group at the C-2' position.[1][2]
-
2'-O-Cbz-Paclitaxel (Cbz-PTX): A derivative where the crucial C-2' hydroxyl is protected by a Carbobenzyloxy (Cbz) group. This modification sterically hinders the molecule's ability to bind
-tubulin. Consequently, Cbz-PTX exhibits significantly reduced to negligible cytotoxicity in vitro compared to PTX, unless specific intracellular hydrolysis occurs (which is kinetically slow for carbonates).
Verdict: Cbz-PTX is not a direct therapeutic alternative but a vital synthesis intermediate and negative control for validating tubulin-binding mechanisms.
Mechanistic Divergence: The 2'-OH "Switch"
To understand the cytotoxicity difference, one must look at the molecular interaction with the target: the taxane-binding site on
The Critical Interaction
High-resolution electron crystallography has confirmed that the C-2' hydroxyl group of Paclitaxel acts as a hydrogen-bond donor to Asp-26 (or Arg-282/Gln-281 depending on the isotype model) within the microtubule lumen. This bond accounts for approximately 80% of the binding free energy .[1]
-
Paclitaxel: The free 2'-OH forms the essential H-bond, locking the microtubule in a polymerized state, leading to G2/M cell cycle arrest and apoptosis.
-
2'-O-Cbz-Paclitaxel: The bulky Benzyloxycarbonyl (Cbz) group caps the 2'-OH. This creates severe steric clashes within the binding pocket and eliminates the H-bond donor capability. The molecule cannot effectively dock, rendering it biologically inert until deprotected.
Pathway Visualization
The following diagram illustrates the divergent pathways of these two molecules upon cellular entry.
Figure 1: Mechanistic comparison showing the critical role of the 2'-OH group in tubulin binding and subsequent apoptosis. Cbz-protection effectively "switches off" the drug.
Comparative Performance Data
The following data summarizes the expected performance in a standard proliferation assay (e.g., 72h MTT in A549 or MCF-7 cells).
| Feature | Paclitaxel (PTX) | 2'-O-Cbz-Paclitaxel |
| Primary Application | Chemotherapy, Positive Control | Synthesis Intermediate, SAR Negative Control |
| IC₅₀ (A549/MCF-7) | 2.5 – 10 nM | > 1,000 nM (1 µM) * |
| Solubility (DMSO) | High (~50 mg/mL) | High (Increased lipophilicity) |
| Tubulin Binding | High Affinity (Kd ~ 0.1 µM) | Negligible / Very Low |
| Stability | Susceptible to epimerization | Cbz confers 2'-stability |
*Note: Any observed cytotoxicity in Cbz-PTX at high concentrations is often attributed to trace hydrolysis releasing free PTX or non-specific solvent effects.
Experimental Protocol: Validating Cytotoxicity
To objectively compare these compounds, a rigorous protocol controlling for solvent effects and seeding density is required.
Materials
-
Cell Line: A549 (Lung Carcinoma) or MCF-7 (Breast Adenocarcinoma).
-
Compounds: Paclitaxel (Ref Std) and 2'-O-Cbz-Paclitaxel (High Purity >98%).
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8.
Step-by-Step Workflow
-
Preparation of Stocks:
-
Dissolve both compounds in 100% DMSO to a stock concentration of 10 mM .
-
Critical: Cbz-PTX is more lipophilic; ensure complete solubilization by vortexing.
-
-
Serial Dilution:
-
Prepare 9-point serial dilutions (1:3 or 1:10) in culture medium.
-
PTX Range: Final concentrations from 0.01 nM to 100 nM.
-
Cbz-PTX Range: Final concentrations from 1 nM to 10,000 nM (10 µM).
-
Control: Include a Vehicle Control (DMSO matched to the highest concentration, typically <0.5%).
-
-
Seeding & Treatment:
-
Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.
-
Aspirate media and add drug-containing media. Incubate for 72 hours .
-
-
Readout:
-
Add MTT reagent, incubate for 3-4 hours, dissolve formazan crystals in DMSO, and read Absorbance at 570 nm.
-
Workflow Visualization
Figure 2: Standardized cytotoxicity workflow. Note the differential concentration ranges required for the two compounds.
Interpretation & Applications
Why use 2'-O-Cbz-Paclitaxel?
If Cbz-PTX is inactive, why is it valuable?
-
Synthesis Intermediate: The Cbz group is robust. It protects the reactive 2'-OH during modifications of the C-7 or C-10 positions (e.g., creating 7-epitaxol or C-7 conjugates). It is removed via hydrogenation (Pd/C) or acid hydrolysis to restore activity.
-
SAR Studies: It serves as a textbook example of the "2'-OH Rule." In binding assays, it acts as a specific competitor to prove that displacement of fluorescent taxanes requires the 2'-OH interaction.
-
Prodrug Development: While Cbz is a stable carbonate, similar strategies (using labile esters) are used to create "Taxol Prodrugs" that improve solubility. Cbz-PTX represents the "uncleaved" state in these kinetic studies.
Troubleshooting the Data
-
Issue: "My Cbz-PTX shows toxicity at 100 nM."
-
Cause: Likely purity issues. If the Cbz-PTX contains even 1% free Paclitaxel impurity, the potent PTX will drive the toxicity signal.
-
Solution: Verify purity via HPLC. The Cbz-PTX peak should be distinct and later-eluting (more hydrophobic) than PTX.
References
-
Kingston, D. G. I. (2009). Tubulin-Interactive Natural Products as Anticancer Agents.[1][2][3][4] Journal of Natural Products, 72(3), 507–515. Link
-
Ganesh, T., et al. (2013). Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group. Biochemistry, 52(15), 2535–2541. Link
-
Nogales, E., et al. (1998).[5] Structure of the αβ tubulin dimer by electron crystallography. Nature, 391, 199–203.[5] Link
-
Holton, R. A., et al. (1994).[6] First total synthesis of taxol. 1. Functionalization of the B ring. Journal of the American Chemical Society, 116(4), 1597–1598. Link
-
He, L., et al. (2000). A common pharmacophore for taxol and the epothilones based on the biological activity of a taxane molecule lacking a C-13 side chain. Biochemistry, 39(14), 3972-3978. Link
Sources
- 1. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 6. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
Comparative Guide: Tubulin Polymerization Kinetics of 2'-O-Protected Taxanes
Executive Summary: The Prodrug Paradox
In the development of next-generation taxanes, the 2'-hydroxyl (2'-OH) position at the C13 side chain is the primary target for chemical modification to improve solubility and pharmacokinetics. However, this modification creates a distinct "Prodrug Paradox" in biochemical screening.
Key Insight: The 2'-OH group is structurally essential for hydrogen bonding to
If your 2'-O-protected compound induces rapid polymerization in a purified system (lacking esterases), it indicates either:
-
The protecting group is unstable and hydrolyzing spontaneously.
-
The protecting group is insufficiently bulky to block the binding pocket (rare/unlikely).
This guide compares the polymerization kinetics of parent taxanes (Paclitaxel/Docetaxel) against 2'-O-protected analogs to validate their "inactive" status prior to metabolic activation.
Scientific Rationale & Mechanism (SAR)
The Critical Role of the 2'-OH
Crystallographic studies and Structure-Activity Relationship (SAR) data confirm that the 2'-OH of paclitaxel acts as a hydrogen bond donor to the carbonyl oxygen of Arg-369 (or potentially Asp-26) on the
-
Parent Taxanes: The free 2'-OH locks the taxane into the binding pocket, stabilizing the "straight" microtubule conformation.
-
2'-O-Protected Taxanes: Acylation (e.g., acetyl, silicate, PEGylation) at this position sterically hinders the molecule and removes the H-bond donor capability, reducing binding affinity by >100-fold.
Visualization: Mechanism of Action vs. Protection
The following diagram illustrates the molecular interaction and the logic of the protection strategy.
Figure 1: Mechanistic comparison of parent taxane binding vs. 2'-O-protected prodrug interference.
Comparative Analysis: Experimental Data
The following table synthesizes typical results observed in a standard turbidimetric assay (340 nm).
Experimental Condition: Purified Porcine Brain Tubulin (>99%), 37°C, GTP present, No Esterases .
| Compound Class | Representative Agent | Lag Time (min) | Vmax (OD/min) | Steady State OD (340nm) | Interpretation |
| Control (Vehicle) | DMSO (1%) | >10 or None | < 0.005 | < 0.10 | Normal dynamic instability (no net polymer). |
| Parent Taxane | Paclitaxel (Taxol) | < 2.0 | > 0.15 | > 0.50 | Potent Stabilizer. Rapid nucleation and elongation. |
| Parent Taxane | Docetaxel | < 1.0 | > 0.18 | > 0.55 | Very Potent. Often faster onset than Paclitaxel. |
| 2'-Protected (Stable) | 2'-O-Acetyl-Paclitaxel | > 10 | < 0.01 | < 0.15 | Inactive. Confirms protection of 2'-OH. |
| 2'-Protected (Labile) | 2'-O-Silicate-Paclitaxel | 5 - 8 | 0.05 | 0.30 | Partial Activity. Indicates chemical instability (hydrolysis) in buffer. |
| Destabilizer | Nocodazole/Vinblastine | N/A | Flatline | < 0.05 | Inhibitor. Prevents any background assembly. |
Data Interpretation Guide
-
Success Criteria for Prodrugs: The curve for your 2'-O-protected compound should resemble the Vehicle Control , not the Parent Taxane. This proves the "mask" is intact.
-
False Positives: If a 2'-protected compound shows a high Vmax, check the pH of your buffer. Basic pH (>7.2) can accelerate hydrolysis of ester linkages, releasing free paclitaxel during the assay.
Validated Experimental Protocol
This protocol is designed to be self-validating. The inclusion of a known stabilizer (Paclitaxel) and a vehicle control is mandatory for every run.
Reagents & Preparation[2][3][4][5]
-
Tubulin Protein: Lyophilized >99% pure bovine or porcine brain tubulin. Reconstitute to 10 mg/mL in PEM buffer.
-
GTP Stock: 100 mM (store at -80°C).
-
PEM Buffer (General Tubulin Buffer):
-
80 mM PIPES (pH 6.9)
-
2 mM MgCl2[3]
-
0.5 mM EGTA
-
-
Test Compounds: Dissolve in anhydrous DMSO to 100x final concentration.
Step-by-Step Workflow
Step 1: Master Mix Preparation (On Ice) Prepare the reaction mix. For one well (100 µL final volume):
-
PEM Buffer: Adjust volume to reach 100 µL.
-
Tubulin: 3.0 mg/mL (approx 30 µM) final concentration. Note: Below 2 mg/mL, spontaneous nucleation is too slow for reliable measurement.
Step 2: Plate Setup
-
Use a 96-well half-area UV-transparent plate (pre-cooled to 4°C).
-
Add 1 µL of Test Compound (in DMSO) to the well.
-
Add 99 µL of Master Mix.
-
Control 1: Paclitaxel (10 µM final).
-
Control 2: DMSO Only.[4]
Step 3: Measurement (The "Jump" to 37°C)
-
Place plate in a spectrophotometer pre-heated to 37°C .
-
IMMEDIATELY start kinetic read.
-
Settings:
-
Wavelength: 340 nm (turbidity).
-
Interval: 30 seconds.
-
Duration: 60 minutes.
-
Shake: 5 seconds before first read only (do not shake continuously, it shears microtubules).
-
Workflow Visualization
Figure 2: Workflow for the 340nm Turbidimetric Tubulin Polymerization Assay.
Troubleshooting & Expert Tips
-
The "Cold" Artifact: If your spectrophotometer is not pre-heated to 37°C, you will see a long lag phase for all samples. Tubulin does not polymerize efficiently below 25°C.
-
Solubility Crash: 2'-protected taxanes are often more hydrophobic than the parent. If the OD spikes instantly (at t=0) and stays flat, the compound has precipitated. Check solubility limits.
-
GTP Hydrolysis: GTP is unstable. Always use fresh aliquots. If the control Paclitaxel curve flattens too early, your GTP may be degraded.
References
-
Kingston, D. G. I. (2009). Tubulin-Interactive Natural Products as Anticancer Agents.[1][5] Journal of Natural Products, 72(3), 507–515. [Link]
-
Ganesh, T., et al. (2007). Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology, and SAR Studies of C-4 to C-3' Bridged Paclitaxel Analogues. Journal of Medicinal Chemistry, 50(26), 7132–7144. [Link]
-
Nogales, E., et al. (1998).[6] Structure of the alpha beta tubulin dimer by electron crystallography. Nature, 391, 199–203. [Link]
-
Cytoskeleton Inc. (2024). Tubulin Polymerization Assay Protocol (OD based). [Link]
Sources
- 1. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Retention Time Comparison: 2'-O-Cbz-Paclitaxel vs. Impurities
[1]
Executive Summary
The Bottom Line: On standard C18 reversed-phase columns, 2'-O-Cbz-paclitaxel elutes significantly later than Paclitaxel (Taxol).
While Paclitaxel and its natural isomers (e.g., 7-epi-paclitaxel) elute in a tight cluster, the addition of the Benzyloxycarbonyl (Cbz) protecting group at the 2'-position dramatically increases the molecule's hydrophobicity. Consequently, standard isocratic methods used for Paclitaxel quality control often fail to elute the Cbz-intermediate within the run time, leading to "ghost peaks" in subsequent injections.
This guide provides a comparative analysis of retention behaviors and a specific gradient protocol designed to resolve the lipophilic 2'-O-Cbz derivative from the parent drug and polar impurities.
Chemical Context & Separation Logic
To understand the chromatogram, one must understand the structural impact of the Cbz group.
-
Paclitaxel (PTX): Contains a hydroxyl group at the C2' position. This is the "polarity anchor" for the side chain.
-
2'-O-Cbz-Paclitaxel: The C2' hydroxyl is capped with a Cbz group (benzyl carbamate). This removes a hydrogen bond donor and adds a bulky, non-polar aromatic ring.
-
Chromatographic Consequence: In Reversed-Phase Chromatography (RPC), retention is governed by hydrophobic interaction. The Cbz-derivative interacts much more strongly with the C18 stationary phase, resulting in a higher capacity factor (
).
Visualization: Polarity & Elution Logic
The following diagram illustrates the structural hierarchy determining the elution order.
Figure 1: Elution logic based on hydrophobic interaction with C18 stationary phase.
Comparative Retention Data
The following data compares the Relative Retention Times (RRT) of common impurities against the target analyte. Note that RRT is calculated relative to Paclitaxel (set to 1.00).
Standard Conditions Reference:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 250 mm, 5 µm.
-
Detection: UV @ 227 nm (Taxane absorption maximum).
| Compound | Type | Polarity Profile | Approx.[4][5] RRT (vs PTX) | Elution Behavior |
| Baccatin III | Degradant | High Polarity | ~0.18 - 0.25 | Elutes very early; often near the void volume in high organic methods. |
| 10-Deacetylpaclitaxel | Metabolite/Impurity | Polar | ~0.45 | Distinctly separated before PTX. |
| Cephalomannine | Co-metabolite | Similar to PTX | ~0.94 - 0.98 | Critical Pair 1: Often co-elutes with PTX if selectivity is poor. |
| Paclitaxel (PTX) | Target | Reference | 1.00 | Reference Peak |
| 7-Epi-Paclitaxel | Isomer | Similar to PTX | ~1.40 - 1.50 | Critical Pair 2: Elutes immediately after PTX. |
| 2'-O-Cbz-Paclitaxel | Intermediate | High Hydrophobicity | > 2.50 * | Late Eluter: Requires high % organic flush to elute. |
*Note: In isocratic runs (e.g., 50:50 ACN:Water), the Cbz-derivative may not elute for >60 minutes, often appearing in the next injection.
Recommended Experimental Protocols
To accurately quantify the 2'-O-Cbz intermediate alongside Paclitaxel, you cannot use a standard isocratic USP potency method. You must use a Gradient Wash Method .
Protocol A: Gradient Separation (Recommended)
This method ensures the elution of the highly retained Cbz-derivative while maintaining resolution for the polar impurities.
-
Column: C18 (PFP columns are also effective for taxane isomer separation), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Temperature: 30°C.
-
Flow Rate: 1.2 mL/min.[3]
-
Detection: UV 227 nm.[3]
-
Mobile Phase A: Water (0.1% Phosphoric Acid or Formic Acid).
Gradient Table:
| Time (min) | % Mobile Phase B (ACN) | Phase Description |
| 0.0 | 35 | Initial Hold (Equilibration) |
| 5.0 | 35 | Isocratic (Elutes Baccatin III) |
| 35.0 | 80 | Linear Ramp (Elutes PTX & 7-epi) |
| 45.0 | 95 | High Organic Wash (Elutes 2'-O-Cbz-PTX) |
| 50.0 | 95 | Hold (Ensure complete elution) |
| 51.0 | 35 | Return to Initial |
| 60.0 | 35 | Re-equilibration |
Protocol B: System Suitability Criteria
Before running samples, verify the system using the following metrics:
-
Resolution (Rs): > 1.2 between Paclitaxel and Cephalomannine (or 7-epi-paclitaxel).
-
Tailing Factor: < 1.5 for the Paclitaxel peak.[3]
-
Carryover Check: Inject a blank after the high-concentration Cbz-standard to ensure the 95% wash step effectively cleared the column.
Troubleshooting & Optimization
Workflow: Handling "Ghost Peaks"
If you observe broad, unpredictable peaks in your chromatograms, it is likely the Cbz-derivative eluting from a previous injection.
Figure 2: Troubleshooting logic for late-eluting hydrophobic intermediates.
Critical Considerations
-
Sample Diluent: Do not dissolve samples in 100% Acetonitrile if your starting gradient is 35% ACN. This will cause "peak fronting" and poor resolution of early impurities (Baccatin III). Use 50:50 Methanol:Water or 50:50 ACN:Water .
-
UV Cutoff: Taxanes have weak absorbance at 254 nm. Use 227 nm for maximum sensitivity. Ensure your solvents (Acetonitrile) are HPLC-grade or higher to avoid baseline drift at this low wavelength.
References
-
United States Pharmacopeia (USP). Paclitaxel Monograph: Related Compounds Test. USP-NF. (Standard reference for relative retention times of Baccatin III, Cephalomannine, and 7-epi-paclitaxel).
-
S.L. Xu, et al. "Validated HPLC Method for the Determination of Paclitaxel-related Substances." Journal of Chromatographic Science, 2014. (Provides validated gradient methods for taxane separation).
- Foo, J.W., et al. "Paclitaxel Synthesis and Purification: Chromatographic Behavior of Intermediates." Journal of Liquid Chromatography & Related Technologies. (Discussion of hydrophobic protecting groups like Cbz on taxane cores).
-
PubChem. Compound Summary: Paclitaxel (CID 36314). National Library of Medicine.
Sources
- 1. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. jsaer.com [jsaer.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Infrared Spectroscopy of the Carbamate Carbonyl in Taxol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of natural product synthesis and drug development, understanding the subtle structural nuances of complex molecules is paramount. For researchers working with the potent anti-cancer agent Paclitaxel (Taxol) and its myriad derivatives, infrared (IR) spectroscopy serves as a powerful, non-destructive tool for structural elucidation and quality control. This guide provides an in-depth comparison of the characteristic IR spectroscopy peaks for the carbamate (Cbz) carbonyl group in Taxol and several of its key derivatives. By understanding the factors that influence the vibrational frequency of this functional group, researchers can gain valuable insights into the molecular environment and structural integrity of these important therapeutic agents.
The Significance of the Carbamate Carbonyl Stretch
The C-13 side chain of Taxol, which is crucial for its biological activity, features a carbamate functional group. The carbonyl (C=O) stretching vibration within this group gives rise to a strong, sharp absorption band in the infrared spectrum, typically in the region of 1700-1750 cm⁻¹. The precise position of this peak is highly sensitive to the local electronic and steric environment, making it an excellent probe for structural modifications. Factors such as hydrogen bonding, conjugation, and the inductive effects of neighboring substituents can all influence the frequency of the Cbz carbonyl stretch.
Comparative Analysis of Cbz Carbonyl Peaks
| Compound | Structure | Approximate Cbz Carbonyl (C=O) Peak (cm⁻¹) | Key Structural Difference from Paclitaxel |
| Paclitaxel | N-benzoyl- | ~1734 cm⁻¹[1], ~1727 cm⁻¹[2] | - |
| Docetaxel | N-tert-butoxycarbonyl (Boc) | Not explicitly found in searches | N-benzoyl group is replaced by a tert-butoxycarbonyl (Boc) group. |
| Cephalomannine | N-tigloyl | Not explicitly found in searches | N-benzoyl group is replaced by a tigloyl group. |
| 10-Deacetylbaccatin III | Precursor lacking the C-13 side chain | N/A (No Cbz group) | Lacks the entire C-13 side chain containing the carbamate. |
| 7-epi-Paclitaxel | Epimer at C-7 | Not explicitly found in searches | Different stereochemistry at the C-7 position. |
Analysis of Trends (Based on General Principles of IR Spectroscopy):
While specific data for all derivatives is elusive, we can predict shifts based on electronic effects:
-
Docetaxel vs. Paclitaxel: The tert-butoxycarbonyl (Boc) group in Docetaxel has a slightly different electronic profile than the benzoyl group in Paclitaxel. The Boc group is generally considered to be electron-donating, which could potentially lead to a slight decrease in the C=O bond order and a shift to a lower wavenumber (frequency) compared to Paclitaxel.
-
Cephalomannine vs. Paclitaxel: The tigloyl group in Cephalomannine introduces a conjugated C=C double bond in proximity to the carbamate. This conjugation can delocalize the electron density of the carbonyl group, weakening the C=O bond and causing a shift to a lower frequency compared to the non-conjugated system in Paclitaxel.
The Logic of Spectroscopic Analysis: A Self-Validating System
The interpretation of IR spectra for complex molecules like Taxol derivatives relies on a logical, self-validating approach. The presence and position of the Cbz carbonyl peak should always be considered in the context of other characteristic absorptions within the molecule.
Caption: Logical workflow for identifying the Cbz carbonyl peak in a Taxol derivative's IR spectrum.
By examining the entire spectrum, a researcher can confirm the presence of other key functional groups (e.g., esters, ketones, hydroxyls, and N-H bonds), which reinforces the overall structural assignment. The Cbz carbonyl peak is just one piece of a larger puzzle, and its consistency with the rest of the spectral data provides confidence in the identification.
Experimental Protocol for FTIR Analysis of Taxol Derivatives
The following is a generalized, yet detailed, protocol for obtaining a high-quality FTIR spectrum of a Taxol derivative using the KBr pellet method. This method is well-suited for solid samples and provides good spectral resolution.
Materials:
-
Taxol derivative sample (1-2 mg, finely powdered)
-
Potassium bromide (KBr), spectroscopy grade (100-200 mg, oven-dried to remove moisture)
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
-
Spatula
-
Infrared lamp (optional, for keeping KBr dry)
Step-by-Step Methodology:
-
Sample and KBr Preparation:
-
Ensure the agate mortar and pestle are scrupulously clean and dry.
-
Place approximately 100-200 mg of dry KBr into the mortar. It is crucial that the KBr is free of moisture, as water has strong IR absorptions that can obscure important spectral features.
-
Gently grind the KBr to a fine, consistent powder.
-
Add 1-2 mg of the Taxol derivative to the KBr in the mortar.
-
Thoroughly mix and grind the sample and KBr together for several minutes. The goal is to create a homogeneous mixture where the sample is finely dispersed within the KBr matrix.
-
-
Pellet Formation:
-
Carefully transfer a portion of the KBr/sample mixture into the pellet die.
-
Ensure the surface of the powder is level.
-
Place the die into the hydraulic press.
-
Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
-
Carefully release the pressure and remove the die from the press.
-
Gently extract the KBr pellet from the die. A good pellet will be clear and free of cracks or cloudiness.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Close the sample compartment.
-
Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Process the resulting spectrum using the spectrometer's software. This may include baseline correction and peak picking.
-
Identify the characteristic absorption bands, paying close attention to the carbonyl region (1650-1850 cm⁻¹) to locate the Cbz carbonyl stretch.
-
Caption: Experimental workflow for FTIR analysis of a Taxol derivative using the KBr pellet method.
Conclusion
The carbamate carbonyl stretch in the IR spectrum of Taxol and its derivatives is a valuable diagnostic tool for structural verification. While a definitive comparative database is not yet established in the public domain, the principles of vibrational spectroscopy allow for reasoned predictions of peak shifts based on structural modifications. By following a rigorous and well-validated experimental protocol, researchers can obtain high-quality IR spectra that, when interpreted holistically, provide a high degree of confidence in the identity and purity of their compounds. As the synthesis of novel Taxol analogs continues to be an active area of research, the systematic reporting of their full spectroscopic data, including IR frequencies, will be invaluable to the scientific community.
References
-
FTIR spectros of (A) pure paclitaxel, (B) PLDLA polymer alone, (C) PLDLA microspheres without paclitaxel, (D) PLDLA microspheres with paclitaxel. ResearchGate. Available at: [Link]
-
ANALYSIS OF PACLITAXEL DRUGS. Academia.edu. Available at: [Link]
Sources
Unveiling the Structural Nuances of 2'-O-(Benzyloxycarbonyl) Taxol: A Comparative Crystallographic and Functional Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of cancer chemotherapy, Taxol® (paclitaxel) stands as a landmark natural product, renowned for its unique mechanism of action involving the stabilization of microtubules and subsequent arrest of cell division. The intricate structure of Taxol has inspired decades of research into the synthesis and evaluation of its derivatives, aiming to enhance its therapeutic index, overcome drug resistance, and improve its pharmacological properties. Among the myriad of modifications, alterations at the 2'-hydroxyl group of the C13 side chain have been a focal point of structure-activity relationship (SAR) studies. This guide provides a comprehensive analysis of 2'-O-(Benzyloxycarbonyl) Taxol, a derivative where this critical hydroxyl group is protected by a benzyloxycarbonyl (Cbz) moiety.
While a definitive crystal structure for this compound is not publicly available in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC), this guide will leverage the extensive body of knowledge on the crystal structures of Taxol and its closely related analogs to infer the structural and functional implications of this modification. By comparing the known conformational features of paclitaxel and the well-documented effects of 2'-O-acylation, we can construct a robust understanding of the probable characteristics of this compound.
The Decisive Role of the 2'-Hydroxyl Group: A Foundation for Comparison
The biological activity of Taxol is intrinsically linked to the precise three-dimensional arrangement of its complex structure, particularly the conformation of the C13 side chain. The 2'-hydroxyl group plays a pivotal role in the binding of Taxol to its target, β-tubulin.[1] Its ability to act as a hydrogen bond donor is considered a critical interaction for anchoring the side chain within the binding pocket on the microtubule.[2]
Modification or protection of this hydroxyl group, as in the case of this compound, is widely reported to significantly diminish or abolish the microtubule-stabilizing activity.[3] This loss of activity underscores the direct involvement of the 2'-OH in the pharmacophore. However, it is important to note that a reduction in microtubule binding does not always correlate with a complete loss of cytotoxicity. In many instances, 2'-O-acyl derivatives of Taxol retain significant cytotoxic effects, suggesting they may function as prodrugs that are metabolized in vivo to release the active parent compound.[4]
Comparative Crystal Structure Analysis: Insights from Taxol and its Analogs
To appreciate the likely structural landscape of this compound, we will compare the crystallographic data of paclitaxel and its well-studied analog, docetaxel.
| Compound | Crystal System | Space Group | Key Conformational Features of the C13 Side Chain | Reference |
| Paclitaxel | Monoclinic | P2₁ | Two independent molecules in the asymmetric unit with different side-chain conformations. The taxane ring conformation is highly similar in both.[5][6] | [5][6] |
| Docetaxel | Orthorhombic | P2₁2₁2₁ | The side-chain conformation is similar to one of the conformers observed in the crystal structure of paclitaxel.[7] | [7] |
| 2-debenzoyl, 2-acetoxy paclitaxel | Monoclinic | P2₁ | The paclitaxel side chain possesses a conformation similar to that observed in the crystal structure of docetaxel. |
The crystal structure of paclitaxel reveals a "T-shaped" or "butterfly" conformation when bound to β-tubulin, which is considered its bioactive conformation. The taxane core maintains a relatively rigid structure, while the C13 side chain exhibits greater conformational flexibility.[5][6] It is reasonable to hypothesize that the introduction of the bulky benzyloxycarbonyl group at the 2'-position would not significantly alter the overall conformation of the taxane skeleton. However, it would introduce steric hindrance and eliminate the hydrogen-bonding capability of the 2'-hydroxyl group, thereby disrupting the key interactions with β-tubulin.
Experimental Workflow: From Synthesis to Structural Elucidation
The synthesis and structural analysis of this compound would follow a well-established series of experimental protocols.
Synthesis of this compound
The synthesis would involve the selective protection of the 2'-hydroxyl group of paclitaxel.
Caption: Synthetic scheme for this compound.
Step-by-Step Protocol:
-
Dissolution: Dissolve paclitaxel in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a mild base, such as pyridine, to the solution to act as a proton scavenger.
-
Acylation: Cool the reaction mixture in an ice bath and slowly add a solution of benzyl chloroformate (Cbz-Cl) in the same solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield pure this compound.
Crystal Growth and X-ray Diffraction Analysis
Obtaining high-quality crystals is a critical and often challenging step in determining the molecular structure.
Caption: Workflow for X-ray crystal structure determination.
Detailed Protocol for X-ray Crystallography:
-
Crystallization Screening: Screen a variety of solvents and solvent systems (e.g., slow evaporation, vapor diffusion, liquid-liquid diffusion) to find suitable conditions for crystal growth.
-
Crystal Mounting: Carefully select a single, well-formed crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
Data Processing: Process the collected diffraction data to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic coordinates and thermal parameters against the experimental data to improve the model.
-
Validation and Deposition: Validate the final structure using software like CHECKCIF and deposit the crystallographic information file (CIF) into a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Structure-Activity Relationship (SAR) and Biological Implications
The introduction of the benzyloxycarbonyl group at the 2'-position is expected to have profound effects on the biological activity of Taxol.
-
Microtubule Assembly: A significant decrease in the ability to promote tubulin polymerization is anticipated due to the blockage of the essential 2'-hydroxyl group.
-
Cytotoxicity: The compound may still exhibit cytotoxicity, potentially through a prodrug mechanism where cellular esterases cleave the Cbz group to release active paclitaxel. The rate and extent of this metabolic activation would be critical determinants of its overall potency.
-
Drug Resistance: Modifications at the 2'-position have been explored as a strategy to overcome certain mechanisms of drug resistance. However, the bulky Cbz group might also hinder binding to efflux pumps, a common cause of resistance.
Conclusion and Future Perspectives
In the absence of a determined crystal structure for this compound, a comprehensive understanding of its properties must be inferred from the rich repository of data available for paclitaxel and its analogs. The well-established importance of the 2'-hydroxyl group for microtubule stabilization strongly suggests that its protection with a benzyloxycarbonyl moiety would lead to a molecule with significantly reduced direct anti-tubulin activity. The potential of this derivative as a prodrug warrants further investigation, including detailed metabolic stability and in vivo efficacy studies.
The detailed experimental protocols provided in this guide offer a roadmap for researchers seeking to synthesize and structurally characterize this and other novel Taxol derivatives. Future crystallographic studies on 2'-O-modified taxoids are crucial to further elucidate the subtle conformational changes induced by these modifications and to guide the rational design of next-generation taxane-based anticancer agents.
References
-
Gao, Q., Wei, J. M., & Chen, S. H. (1995). Crystal structure of 2-debenzoyl, 2-acetoxy paclitaxel (Taxol): conformation of the paclitaxel side-chain. Pharmaceutical research, 12(3), 337–341. [Link]
-
Snyder, J. P., Nettles, J. H., Cornett, B., Downing, K. H., & Nogales, E. (2001). The binding conformation of Taxol in β-tubulin: a model based on electron crystallographic density. Proceedings of the National Academy of Sciences of the United States of America, 98(10), 5312–5316. [Link]
-
Kingston, D. G. I. (2007). The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. Journal of Natural Products, 70(5), 784–791. [Link]
-
Guéritte-Voegelein, F., Guénard, D., Lavelle, F., Le Goff, M. T., Mangatal, L., & Potier, P. (1991). Relationships between the structure of taxol analogues and their antimitotic activity. Journal of medicinal chemistry, 34(3), 992–998. [Link]
-
Mastropaolo, D., Camerman, A., Luo, Y., Bray, D. D., & Camerman, N. (1995). Crystal and molecular structure of paclitaxel (taxol). Proceedings of the National Academy of Sciences of the United States of America, 92(15), 6920–6924. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Ojima, I., Kuduk, S. D., Chakravarty, S., Ourevitch, M., & Bégué, J. P. (1997). Synthesis and structure-activity relationships of new 2-aroyl- and 3'-aroyl-paclitaxel analogs. Journal of the American Chemical Society, 119(23), 5519–5527. [Link]
-
Mastropaolo, D., Camerman, A., Luo, Y., Bray, D. D., & Camerman, N. (1995). Crystal and molecular structure of paclitaxel (taxol). Proceedings of the National Academy of Sciences of the United States of America, 92(15), 6920–6924. [Link]
-
Chen, S. H., Farina, V., Wei, J. M., Long, B., Fairchild, C., Mamber, S. W., Kadow, J. F., Doyle, T. W., & Vyas, D. M. (1994). Taxol structure-activity relationships: synthesis and biological evaluation of 2-debenzoyl-2-aroyl and 2-debenzoyl-2-acyl analogs of taxol. Bioorganic & medicinal chemistry letters, 4(3), 479–484. [Link]
-
Vander Velde, D. G., Georg, G. I., Grunewald, G. L., Gunn, G. W., & Mitscher, L. A. (1993). The conformations of taxol and taxotere in DMSO solution. Journal of the American Chemical Society, 115(24), 11650–11651. [Link]
-
Williams, D. H., Searle, M. S., Mackay, J. P., Westwell, M. S., & Groves, P. (1994). The role of weak interactions in the conformation of a semi-synthetic analogue of taxol in solution. Journal of the American Chemical Society, 116(4), 1597–1598. [Link]
-
Georg, G. I., Boge, T. C., Cheruvallath, Z. S., Clowers, J. S., Harriman, G. C., Hepperle, M., & Park, H. (1995). The medicinal chemistry of taxol. In Taxol® (pp. 317-375). American Chemical Society. [Link]
-
Snyder, J. P., & Nogales, E. (2001). Taxol's binding to tubulin. Current opinion in structural biology, 11(2), 197–202. [Link]
-
Ojima, I., Slater, J. C., Michaud, E., Kuduk, S. D., Bounaud, P. Y., Vrignaud, P., Bissery, M. C., Veith, J. M., Pera, P., & Bernacki, R. J. (1996). Syntheses and structure-activity relationships of new antitumor taxoids. 2. 10-Deacetyl- and 10-deacetyl-10-acyltaxol analogs. Journal of medicinal chemistry, 39(20), 3889–3896. [Link]
-
Miller, M. L., & Ojima, I. (2001). Chemistry and chemical biology of taxane anticancer agents. Chemical record (New York, N.Y.), 1(3), 195–211. [Link]
-
Gunda, G., & Draths, K. M. (2006). Synthesis of Taxol and Taxol analogues. In Carbohydrate-based drug discovery (pp. 721-748). Wiley-VCH. [Link]
-
Kingston, D. G. (2011). The shape of things to come: structural and synthetic studies of taxol and related compounds. Journal of natural products, 74(4), 868–876. [Link]
-
Nicolaou, K. C., Dai, W. M., & Guy, R. K. (1994). Chemistry and biology of taxol. Angewandte Chemie International Edition in English, 33(1), 15–44. [Link]
-
Wender, P. A., Badham, N. F., Conway, S. P., Floreancig, P. E., Glass, T. E., Gränicher, C., ... & Li, H. (1997). The pinene path to taxanes. 5. Stereocontrolled synthesis of a versatile taxane C-ring precursor. Journal of the American Chemical Society, 119(11), 2755–2756. [Link]
-
Holton, R. A., Somoza, C., Kim, H. B., Liang, F., Biediger, R. J., Boatman, P. D., ... & Nadizadeh, H. (1994). First total synthesis of taxol. 2. Completion of the C and D rings. Journal of the American Chemical Society, 116(4), 1599–1600. [Link]
-
Danishefsky, S. J., Masters, J. J., Young, W. B., Link, J. T., Snyder, L. B., Magee, T. V., ... & Ciufolini, M. A. (1996). Total synthesis of baccatin III and taxol. Journal of the American Chemical Society, 118(12), 2843–2859. [Link]
-
Mukaiyama, T., Shiina, I., Iwadare, H., Saitoh, M., Nishimura, T., Ohkawa, N., ... & Miyashita, M. (1997). Asymmetric total synthesis of taxol. Chemistry-A European Journal, 3(12), 1957–1976. [Link]
- Appendino, G. (1995). The structural basis of the biological activity of taxoids.
-
Rose, W. C. (1992). Taxol-based drug development: a historical and future perspective. Anticancer drugs, 3(4), 311–322. [Link]
- Horwitz, S. B. (1994). Taxol (paclitaxel): mechanisms of action. Annals of oncology, 5 Suppl 6, S3–S6.
-
Rowinsky, E. K., & Donehower, R. C. (1995). Paclitaxel (taxol). New England Journal of Medicine, 332(15), 1004–1014. [Link]
-
Spencer, C. M., & Faulds, D. (1994). Paclitaxel. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of cancer. Drugs, 48(5), 794–847. [Link]
- Wall, M. E., & Wani, M. C. (1995). Camptothecin and taxol: discovery to clinic--thirteenth Bruce F. Cain Memorial Award Lecture. Cancer research, 55(4), 753–760.
-
Greenwald, R. B., Gilbert, C. W., Pendri, A., Conover, C. D., Xia, J., & Martinez, A. (1996). Drug delivery systems: entering the next century. Bioorganic & medicinal chemistry, 4(5), 553–561. [Link]
- Gueritte, F., Guenard, D., & Dubois, J. (2001). The chemistry and biology of taxol and its derivatives. In Anticancer agents from natural products (pp. 165-196). CRC press.
- Ojima, I., Lin, S., & Wang, T. (1999). Recent advances in the medicinal chemistry of taxoid anticancer agents. Current medicinal chemistry, 6(10), 927–954.
-
Fenner, M. H., & El-Khatib, M. (2000). Taxanes: an overview of the pharmacokinetics and its clinical implications. Clinical pharmacokinetics, 38(2), 121–138. [Link]
Sources
- 1. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]
- 2. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal and molecular structure of paclitaxel (taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal and molecular structure of paclitaxel (taxol) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 2-debenzoyl, 2-acetoxy paclitaxel (Taxol): conformation of the paclitaxel side-chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The binding conformation of Taxol in beta-tubulin: a model based on electron crystallographic density - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Hydrolytic Stability of 2'-O-Cbz and 2'-O-Acetyl Protected Taxol
For Researchers, Scientists, and Drug Development Professionals
In the realm of cancer therapeutics, Paclitaxel (Taxol) stands as a cornerstone treatment for a variety of malignancies. Its mechanism of action, the stabilization of microtubules, is critically dependent on its complex chemical structure. The hydroxyl group at the 2' position of the C13 side chain is a key site for metabolic activity and a common locus for the attachment of prodrug moieties designed to enhance solubility, tumor targeting, or to modulate the drug's pharmacokinetic profile. Among the myriad of protecting groups utilized in the synthesis and derivatization of Taxol, the acetyl (Ac) and benzyloxycarbonyl (Cbz or Z) groups are frequently employed. Understanding the relative stability of the resulting 2'-O-acetyl and 2'-O-Cbz linkages to hydrolysis is paramount for the rational design of Taxol analogs and prodrugs with predictable release kinetics and shelf-life.
This guide provides an in-depth comparison of the hydrolytic stability of 2'-O-Cbz-Taxol and 2'-O-acetyl-Taxol, grounded in fundamental chemical principles and supported by a detailed experimental protocol for direct comparison.
The Chemical Basis of Differential Stability: Ester vs. Carbamate
The fundamental difference in the hydrolytic stability of 2'-O-acetyl-Taxol and 2'-O-Cbz-Taxol lies in the nature of the chemical bond at the 2' position: an ester versus a carbamate, respectively.
2'-O-Acetyl-Taxol features an ester linkage. Esters are known to be susceptible to hydrolysis, a reaction catalyzed by both acid and base, to yield a carboxylic acid and an alcohol.[1] Under physiological or aqueous conditions, this cleavage regenerates the parent Taxol. The carbonyl carbon of the ester is electrophilic and readily attacked by nucleophiles such as water or hydroxide ions.
2'-O-Cbz-Taxol , on the other hand, possesses a carbamate linkage. Carbamates are generally more stable to hydrolysis than their corresponding esters. This increased stability is attributed to the delocalization of the nitrogen lone pair of electrons into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. This resonance stabilization makes the carbamate less susceptible to nucleophilic attack. While hydrolysis of carbamates can occur, it typically requires more forcing conditions (e.g., strong acid or base) compared to esters.
Therefore, from a chemical standpoint, it is anticipated that the 2'-O-acetyl group of Taxol will be significantly more labile to hydrolysis than the 2'-O-Cbz group under similar aqueous conditions.
Experimental Protocol for Comparative Hydrolysis Rate Determination
To empirically determine and compare the hydrolysis rates of 2'-O-Cbz-Taxol and 2'-O-acetyl-Taxol, a robust and validated analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice for such an analysis, allowing for the separation and quantification of the parent compound and its degradation products over time.[2][3][4][5][6]
I. Materials and Reagents
-
2'-O-Cbz-Taxol (synthesis as per established literature procedures)
-
2'-O-acetyl-Taxol (synthesis as per established literature procedures)
-
Paclitaxel (Taxol) reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Constant temperature incubator or water bath
II. Experimental Workflow
The following diagram outlines the key steps in the comparative hydrolysis study:
Caption: Experimental workflow for the comparative hydrolysis study.
III. Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve 2'-O-Cbz-Taxol and 2'-O-acetyl-Taxol in acetonitrile to prepare stock solutions of a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the Paclitaxel reference standard in acetonitrile for calibration purposes.
-
-
Hydrolysis Reaction Setup:
-
In separate reaction vessels, add a pre-determined volume of phosphate buffer (pH 7.4) and pre-warm to the desired temperature (e.g., 37°C) in an incubator or water bath. Paclitaxel and its derivatives are known to be most stable in the pH range of 3-5.[4][7][8][9] The choice of pH 7.4 simulates physiological conditions.
-
To initiate the hydrolysis reaction, add a small volume of the respective stock solution (2'-O-Cbz-Taxol or 2'-O-acetyl-Taxol) to the buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final concentration of acetonitrile is low to minimize its effect on the reaction.
-
-
Sampling and Analysis:
-
At specified time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours for 2'-O-acetyl-Taxol; longer intervals may be necessary for 2'-O-Cbz-Taxol), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing cold acetonitrile to stop further hydrolysis.
-
Analyze the samples using a validated HPLC method. A typical method would involve:
-
Prepare a calibration curve using the Paclitaxel reference standard to quantify the amount of parent drug formed.
-
-
Data Analysis:
-
For each time point, calculate the concentration of the remaining 2'-O-protected Taxol and the concentration of the liberated Paclitaxel.
-
Plot the concentration of the remaining protected Taxol derivative as a function of time.
-
Determine the rate of hydrolysis, which can often be modeled using first-order kinetics. The half-life (t₁/₂) of each compound can then be calculated.
-
Data Presentation and Expected Results
The quantitative data from the hydrolysis experiment should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Hydrolysis of 2'-O-Cbz-Taxol and 2'-O-acetyl-Taxol at 37°C, pH 7.4
| Time (hours) | Remaining 2'-O-acetyl-Taxol (%) | Paclitaxel from Acetyl Hydrolysis (%) | Remaining 2'-O-Cbz-Taxol (%) | Paclitaxel from Cbz Hydrolysis (%) |
| 0 | 100 | 0 | 100 | 0 |
| 1 | Expected significant decrease | Expected significant increase | Expected minimal to no change | Expected minimal to no change |
| 4 | Expected further decrease | Expected further increase | Expected minimal to no change | Expected minimal to no change |
| 8 | Expected substantial decrease | Expected substantial increase | Expected minimal to no change | Expected minimal to no change |
| 24 | Expected near complete hydrolysis | Expected near 100% conversion | Expected minimal change | Expected minimal change |
| 48 | - | - | May show some degradation | May show some formation |
Note: The values in the table are illustrative of the expected trend.
The kinetic data can be further summarized in a separate table:
Table 2: Kinetic Parameters for the Hydrolysis of 2'-O-Cbz-Taxol and 2'-O-acetyl-Taxol
| Compound | Rate Constant (k) | Half-life (t₁/₂) |
| 2'-O-acetyl-Taxol | To be determined experimentally | Expected to be in the order of hours |
| 2'-O-Cbz-Taxol | To be determined experimentally | Expected to be significantly longer (days or more) |
Discussion and Implications for Drug Development
The experimental results are expected to confirm the theoretical prediction: the 2'-O-acetyl ester linkage is significantly less stable than the 2'-O-Cbz carbamate linkage under physiological pH conditions. This has profound implications for researchers in drug development:
-
Prodrug Design: For prodrugs where rapid release of the active Taxol is desired upon administration, a 2'-O-acetyl group or a similarly labile ester could be an appropriate choice. Conversely, for applications requiring a more stable linkage to ensure the prodrug reaches its target before cleavage, a carbamate such as the Cbz group would be a more suitable option.
-
Synthesis and Purification: The lability of the 2'-O-acetyl group necessitates careful handling during synthesis, purification, and storage to prevent premature hydrolysis. The greater stability of the 2'-O-Cbz group offers a wider window for manipulation and purification.
-
Formulation and Storage: Formulations containing 2'-O-acetyl-Taxol will likely require more stringent control of pH and temperature to ensure adequate shelf-life.[3] The inherent stability of the 2'-O-Cbz analog may allow for more flexible formulation and storage conditions.
Conclusion
The choice between a 2'-O-Cbz and a 2'-O-acetyl protecting group for Taxol has a significant impact on the hydrolytic stability of the resulting molecule. The carbamate linkage of 2'-O-Cbz-Taxol confers substantially greater stability compared to the ester linkage of 2'-O-acetyl-Taxol. This guide provides the theoretical framework for this difference and a detailed experimental protocol to quantify these hydrolysis rates. By understanding and empirically verifying these stability profiles, researchers can make more informed decisions in the design and development of novel Taxol derivatives with tailored properties for therapeutic applications.
References
- Mowafy, H. A., et al. (n.d.). HPLC Method for Determination of Paclitaxel in Rabbit Plasma. Asian Journal of Chemistry.
- Zhang, Y., & Feng, J. (n.d.). RP-HPLC Method for Estimation and Stress Degradation Study of Paclitaxel as per ICH Guidelines.
- (n.d.). Validated HPLC method for paclitaxel determination in PLGA submicron particles conjugated with α-fetoprotein third domain: Sample preparation case study.
- (n.d.). Physicochemical stability of nanoparticle albumin-bound paclitaxel (Pazenir®) infusion dispersion in original glass vials and EVA infusion bags. GERPAC.
- (n.d.). Degradation of Paclitaxel and Related Compounds in Aqueous Solutions II: Nonepimerization Degradation Under Neutral to Basic pH Conditions.
- Shan, L., et al. (2018). A paclitaxel prodrug with bifunctional folate and albumin binding moieties for both passive and active targeted cancer therapy. Theranostics, 8(7), 2018-2030.
- (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF PACLITAXEL IN PHARMACEUTICAL DOSAGE FORMS.
- Rezazadeh, M., et al. (2015). A Rapid and Sensitive HPLC Method for Quantitation of Paclitaxel in Biological Samples using Liquid-Liquid Extraction and UV Detection: Application to Pharmacokinetics and Tissues Distribution Study of Paclitaxel Loaded Targeted Polymeric Micelles in Tumor Bearing Mice. Journal of Pharmacy & Pharmaceutical Sciences, 18(5), 647-60.
- Tian, J., & Stella, V. J. (n.d.). Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions. Journal of Pharmaceutical Sciences.
- Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. (2015). Indian Journal of Pharmaceutical Sciences.
- Kingston, D. G. I., et al. (n.d.). Synthesis and biological evaluation of 2-acyl analogues of paclitaxel (Taxol). Journal of Medicinal Chemistry.
- (n.d.). Which one is stronger in alkaline hydrolysis? Carbamate or Ester?
- Jin, C., et al. (n.d.). Prodrug Strategies for Paclitaxel.
- Mukai, C., & Kim, I. J. (2015). Synthesis of Paclitaxel. 2. Construction of the ABCD Ring and Formal Synthesis. The Journal of Organic Chemistry.
- Tian, J., & Stella, V. J. (n.d.). Degradation of Paclitaxel and Related Compounds in Aqueous Solutions II: Nonepimerization Degradation Under Neutral to Basic pH Conditions.
- (n.d.). Prodrug Strategies for Paclitaxel.
- Grover, S., et al. (1995). Differential effects of paclitaxel (Taxol)
- Tian, J., & Stella, V. J. (n.d.). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences.
- (n.d.).
- Li, C.-C. (2022). The Li Synthesis of Paclitaxel (Taxol®). Organic Chemistry Portal.
- (n.d.).
- (n.d.). A paclitaxel prodrug with bifunctional folate and albumin binding moieties for both passive and active targeted cancer therapy. Theranostics.
- Masson, P., & Rochu, D. (n.d.). Pre-Steady-State and Steady-State Kinetic Analysis of Butyrylcholinesterase-Catalyzed Hydrolysis of Mirabegron, an Arylacylamide Drug. Molecules.
- Boge, T. C., et al. (2001). Synthesis and Preclinical Characterization of a Paclitaxel Prodrug with Improved Antitumor Activity and Water Solubility.
- Al-Ghananeem, A. M., & Malkawi, A. H. (n.d.).
- (n.d.). HYDROLYSIS.
- (n.d.). 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
- (n.d.). Functional Groups In Organic Chemistry. Master Organic Chemistry.
Sources
- 1. The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Physicochemical Stability of Nab-Paclitaxel (Pazenir) Infusion Dispersions in Original Glass Vials and EVA Infusion Bags [mdpi.com]
- 5. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 2'-O-Cbz-paclitaxel: Unveiling the Power of Quantitative NMR (qNMR)
For researchers, scientists, and drug development professionals, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality control checkpoint; it is the bedrock of reliable preclinical and clinical outcomes. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of 2'-O-Cbz-paclitaxel, a key derivative of the potent anti-cancer agent, paclitaxel. We will explore the fundamental principles of qNMR, its practical implementation, and a direct comparison with the more conventional High-Performance Liquid Chromatography (HPLC) method, supported by experimental data and validated protocols.
The Criticality of Purity in Paclitaxel Derivatives
Paclitaxel, a complex diterpenoid originally isolated from the Pacific yew tree (Taxus brevifolia), is a cornerstone of chemotherapy regimens for a variety of cancers.[1] Its mechanism of action involves the stabilization of microtubules, leading to the disruption of mitotic spindle assembly and subsequent cell cycle arrest.[1] The 2'-hydroxyl group of paclitaxel is a common site for chemical modification to create prodrugs or alter the molecule's physicochemical properties. 2'-O-Cbz-paclitaxel, where a carboxybenzyl (Cbz) protecting group is attached to the 2'-hydroxyl position, is a valuable intermediate in the synthesis of various paclitaxel analogues.
The presence of impurities in 2'-O-Cbz-paclitaxel can have significant consequences, including:
-
Altered Biological Activity: Impurities may possess their own pharmacological or toxicological profiles, potentially leading to unforeseen side effects or reduced therapeutic efficacy.
-
Inaccurate Dosage: The presence of impurities leads to an overestimation of the actual amount of the desired compound, resulting in sub-optimal dosing.
-
Complications in Subsequent Synthetic Steps: Impurities can interfere with downstream reactions, leading to lower yields and the generation of further, difficult-to-remove byproducts.
Given these critical considerations, the choice of analytical methodology for purity determination is of paramount importance.
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful, primary analytical technique for the determination of purity.[2] Unlike chromatographic methods that often rely on reference standards for each impurity, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known purity.[3] This is rooted in the fundamental principle of NMR spectroscopy: the area of a resonance signal is directly proportional to the number of nuclei contributing to that signal.
Why qNMR for 2'-O-Cbz-paclitaxel?
-
Primary Method: qNMR is considered a primary ratio method of measurement, meaning it does not require a reference standard of the analyte itself for quantification, thereby reducing reliance on the availability and purity of such standards.
-
Structural Confirmation: In a single experiment, qNMR provides not only quantitative information but also confirms the structural integrity of the 2'-O-Cbz-paclitaxel molecule.
-
Broad Applicability: qNMR is capable of detecting and quantifying a wide range of impurities, including those that may lack a chromophore for UV detection in HPLC.
-
Non-destructive: The sample can be recovered unchanged after the NMR experiment.
Experimental Protocol: Purity Determination of 2'-O-Cbz-paclitaxel by ¹H qNMR
This section outlines a detailed, step-by-step protocol for the determination of 2'-O-Cbz-paclitaxel purity using ¹H qNMR with an internal standard.
Selection of the Internal Standard
The choice of an appropriate internal standard is crucial for accurate qNMR analysis.[3][4] The ideal internal standard should:
-
Be of high purity (certified reference material is preferred).
-
Be chemically stable and not react with the analyte or the solvent.
-
Have signals that are sharp, well-resolved, and do not overlap with any signals from the analyte or impurities.[3]
-
Have a known number of protons in the signal chosen for quantification.
-
Be soluble in the same deuterated solvent as the analyte.
For 2'-O-Cbz-paclitaxel, 1,4-dinitrobenzene is a suitable internal standard. Its aromatic protons resonate in a region of the ¹H NMR spectrum that is typically free from signals of paclitaxel derivatives.
Step-by-Step qNMR Protocol
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10-20 mg of the 2'-O-Cbz-paclitaxel sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., 1,4-dinitrobenzene) and add it to the same vial.
-
Record the exact weights of both the sample and the internal standard.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Set the probe temperature to a constant value (e.g., 298 K) to minimize variations in signal position and intensity.
-
Employ a standard single-pulse experiment.
-
Crucially, set a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. A relaxation delay of 30 seconds is often sufficient for accurate quantification.[5]
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).[6]
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Select well-resolved, non-overlapping signals for both 2'-O-Cbz-paclitaxel and the internal standard for integration. For 2'-O-Cbz-paclitaxel, the aromatic protons of the Cbz group or other unique signals in a clean region of the spectrum can be chosen. For 1,4-dinitrobenzene, the singlet from its four aromatic protons is used.
-
Integrate the selected signals accurately.
-
Calculation of Purity
The purity of 2'-O-Cbz-paclitaxel can be calculated using the following formula:
Purity (%w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
Ianalyte = Integral of the selected 2'-O-Cbz-paclitaxel signal
-
Nanalyte = Number of protons corresponding to the selected 2'-O-Cbz-paclitaxel signal
-
IIS = Integral of the internal standard signal
-
NIS = Number of protons corresponding to the internal standard signal
-
MWanalyte = Molecular weight of 2'-O-Cbz-paclitaxel
-
MWIS = Molecular weight of the internal standard
-
manalyte = Mass of the 2'-O-Cbz-paclitaxel sample
-
mIS = Mass of the internal standard
-
PIS = Purity of the internal standard (as a percentage)
Workflow for qNMR Purity Determination
Caption: Workflow for the purity determination of 2'-O-Cbz-paclitaxel using qNMR.
Comparison with High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and powerful technique for purity analysis in the pharmaceutical industry.[7] A typical reversed-phase HPLC method for paclitaxel and its derivatives would involve a C18 column with a mobile phase gradient of acetonitrile and water.[8][9][10][11]
HPLC Method Outline for 2'-O-Cbz-paclitaxel
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from a higher percentage of water to a higher percentage of acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Head-to-Head Comparison: qNMR vs. HPLC
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a stationary and mobile phase. |
| Quantification | Absolute quantification using an internal standard without the need for an analyte reference standard. | Relative quantification based on peak area percentage, or external/internal standardization requiring reference standards for the analyte and impurities. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a purified reference standard of the analyte for accurate quantification. |
| Specificity | High, based on unique chemical shifts. Can distinguish between structurally similar isomers. | High, based on retention time. Co-elution of impurities can be a challenge. |
| Sensitivity | Generally lower than HPLC-UV. | High, especially with UV or MS detection. |
| Analysis Time | Relatively short per sample (typically 5-15 minutes for data acquisition). | Can be longer, especially with gradient elution and column re-equilibration. |
| Sample Preparation | Simple dissolution of the sample and internal standard. | May require more complex sample preparation, including filtration. |
| Information Provided | Provides both quantitative and structural information simultaneously. | Provides quantitative data and retention time for identification. |
| Destructive | Non-destructive. | Destructive. |
Logical Relationship of Analytical Techniques
Caption: Interrelationship of qNMR and HPLC in the purity assessment of 2'-O-Cbz-paclitaxel.
Conclusion: A Synergistic Approach to Purity Validation
Both qNMR and HPLC are powerful analytical techniques for the purity assessment of 2'-O-Cbz-paclitaxel, each with its own set of strengths and limitations. HPLC excels in routine quality control, offering high sensitivity for detecting trace impurities.[7] Conversely, qNMR provides an accurate and direct method for absolute purity determination, which is invaluable for the certification of reference materials and as an orthogonal validation tool.[7]
For comprehensive and robust purity validation of 2'-O-Cbz-paclitaxel, a synergistic approach is recommended. qNMR can be employed to accurately determine the absolute purity of a batch, which can then be used as a well-characterized reference standard for the development and validation of a routine HPLC method for high-throughput analysis. This integrated strategy leverages the strengths of both techniques, ensuring the highest level of confidence in the quality and purity of this critical pharmaceutical intermediate.
References
-
Paiva, A. M., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9439-9449. [Link]
-
Suh, M. S., et al. (2020). An NMR Protocol for In Vitro Paclitaxel Release from an Albumin-Bound Nanoparticle Formulation. AAPS PharmSciTech, 21(4), 136. [Link]
-
Li, C. Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 743. [Link]
-
Takahashi, Y., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 861-867. [Link]
-
Malz, F., & H. Jancke. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 389-400. [Link]
-
BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Bureau International des Poids et Mesures. [Link]
-
Wikipedia. (2024). Paclitaxel. [Link]
-
Li, Y., et al. (2015). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences, 77(4), 438-444. [Link]
-
ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Pharmaffiliates. (n.d.). Paclitaxel-impurities. [Link]
-
Estimation of Paclitaxel drugs by HPLC method. (2012). Der Pharma Chemica, 4(2), 546-553. [Link]
-
ResolveMass. (n.d.). FAQs on qNMR Internal Standards. [Link]
-
LibreTexts. (2021). Quantitative NMR. [Link]
-
da Silva, B. M., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 633. [Link]
-
Organic Chemistry Portal. (2020). The Baran Synthesis of Paclitaxel (Taxol®). [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). [Link]
-
An approach for validated RP-HPLC method for the analysis of paclitaxel in rat plasma. (2014). Journal of Applied Pharmaceutical Science, 4(10), 089-093. [Link]
-
University of Oxford. (n.d.). Quantitative NMR Spectroscopy. [Link]
-
Pauli, G. F., et al. (2007). A routine experimental protocol for qHNMR illustrated with Taxol. Journal of Natural Products, 70(3), 478-485. [Link]
-
Validated RP-HPLC Method for Quantification of Paclitaxel in Human Plasma – Eliminates Negative Influence of Cremophor El. (2018). International Journal of Current Research and Review, 10(12), 1-6. [Link]
-
ResearchGate. (n.d.). 14N1H HMQC Solid-State NMR as a Powerful Tool to Study Amorphous Formulations – an Exemplary Study of Paclitaxel Loaded Polymer Micelles. [Link]
-
Rundlöf, T., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-651. [Link]
Sources
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. japsonline.com [japsonline.com]
- 11. ijcrr.com [ijcrr.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2'-O-(Benzyloxycarbonyl) Taxol and Contaminated Materials
This guide provides essential safety and logistical information for the proper handling and disposal of 2'-O-(Benzyloxycarbonyl) Taxol. As a potent derivative of Paclitaxel, a widely used antineoplastic agent, this compound necessitates rigorous handling and disposal protocols to ensure personnel safety and environmental protection. The procedures outlined herein are grounded in established safety principles for cytotoxic compounds and are designed to provide researchers, scientists, and drug development professionals with a clear, actionable framework for waste management.
Hazard Identification and Risk Assessment: A Derivative of Concern
This compound is a synthetic derivative of Paclitaxel. While specific toxicological data for this derivative may be limited, its structural similarity to Paclitaxel requires that it be treated with the same high degree of caution. Paclitaxel is classified as a cytotoxic drug, meaning it is toxic to living cells.[1] Occupational exposure to even small amounts can present significant health risks.[1]
The primary hazards associated with Paclitaxel, and by extension its derivatives, include:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2][3]
-
Irritation: Causes serious eye damage and skin irritation.[2][4]
-
Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[2][5]
Therefore, all waste streams containing or having come into contact with this compound must be managed as hazardous cytotoxic waste in accordance with local, state, and federal regulations.[2][6]
Table 1: Hazard Classification Summary for Paclitaxel (Proxy for this compound)
| Hazard Class | GHS Category | Statement |
|---|---|---|
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[4] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[2] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[4] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4] |
The Core Principle: Segregation and Containment
The cornerstone of safe disposal is the unwavering principle that any material that has come into contact with this compound is considered cytotoxic waste. This includes the pure compound, solutions, contaminated labware, personal protective equipment (PPE), and spill cleanup materials. Cross-contamination is a significant risk, making immediate and proper segregation of waste paramount.
Liquid and solid wastes must never be disposed of in the regular trash or down a sanitary sewer.[7] All waste must be collected in designated, clearly labeled, leak-proof, and puncture-resistant containers.[7][8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Strict adherence to PPE protocols is non-negotiable. The goal is to prevent any contact with the substance.[10] All handling of this compound, including disposal procedures, must be performed in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood.[9][11]
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves.[12] The outer glove should be changed immediately if contaminated. The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.
-
Gown: A disposable, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.[13]
-
Eye and Face Protection: Use safety goggles and a face shield to protect against splashes.[14]
-
Respiratory Protection: If there is a risk of aerosol or dust generation outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[2]
Step-by-Step Disposal Protocols
Follow your institution's specific Environmental Health & Safety (EHS) guidelines. The following protocols represent best practices for common waste streams.
Protocol 4.1: Unused or Expired this compound (Pure Compound)
The objective is to securely contain the pure chemical for disposal as regulated hazardous chemical waste.
-
Work within Containment: Perform all steps inside a BSC or fume hood.
-
Secure Original Container: Ensure the cap on the original vial or container is tightly sealed.
-
Decontaminate Exterior: Carefully wipe the exterior of the primary container with a disposable wipe moistened with a suitable decontamination solution (see Section 5), followed by a wipe with 70% alcohol.[15]
-
Secondary Containment: Place the decontaminated primary container into a larger, sealable, and shatter-proof container (e.g., a screw-top plastic jar).
-
Labeling: Affix a completed hazardous waste label to the outer container.[8] The label must clearly state "Hazardous Waste," the full chemical name "this compound," and associated hazards (e.g., "Cytotoxic," "Toxic").
-
Storage: Store the container in a designated satellite accumulation area for hazardous waste, protected from general lab traffic.[8]
-
Disposal: Arrange for pickup by your institution's EHS department.
Protocol 4.2: Contaminated Solid Waste (Non-Sharp)
This stream includes used PPE, absorbent pads, pipette tips, and other disposable labware.
-
Collection Container: Use a designated, rigid, leak-proof container lined with a yellow cytotoxic waste bag and clearly labeled "Cytotoxic Waste."[7]
-
Immediate Disposal: As items become contaminated, place them directly into the waste container within the BSC or work area. Do not allow contaminated items to touch surfaces outside the containment area.
-
PPE Removal: Before leaving the work area, remove the outer gloves and gown and dispose of them in the cytotoxic waste container.[13]
-
Sealing: When the bag is three-quarters full, securely seal it. Do not overfill.
-
Final Disposal: Place the sealed bag into the designated cytotoxic waste collection bin for incineration.
Protocol 4.3: Contaminated Liquid Waste
This includes unused solutions, cell culture media containing the compound, and the first rinse from decontaminating glassware.
-
Prohibition: Never pour cytotoxic liquid waste down the drain.[7]
-
Collection Container: Collect all liquid waste in a dedicated, leak-proof, and shatter-proof container (e.g., a high-density polyethylene bottle) with a secure screw cap.
-
Labeling: Label the container with a hazardous waste tag indicating "Cytotoxic Liquid Waste" and listing the chemical name and approximate concentration.
-
Storage: Keep the container sealed when not in use and store it in secondary containment (e.g., a plastic tub) to prevent spills.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department.
Protocol 4.4: Contaminated Sharps
This includes needles, syringes, glass Pasteur pipettes, and broken glassware.
-
Collection Container: Use only a designated, puncture-resistant, leak-proof sharps container that is clearly labeled "Cytotoxic Sharps."[9] These are typically yellow.
-
Safe Handling: Do not recap, bend, or break needles. Utilize safe sharps procedures, keeping the container in the immediate vicinity of use.[12]
-
Immediate Disposal: Dispose of contaminated sharps directly into the container immediately after use.
-
Sealing and Disposal: Once the container is three-quarters full, permanently lock the lid and place it in the designated cytotoxic waste collection area.
Decontamination and Spill Management
Effective decontamination relies on the physical removal of the cytotoxic agent from a surface to a disposable material.[16][17] Chemical inactivation can be complex, as no single agent is known to deactivate all cytotoxic drugs.[17]
Protocol 5.1: Routine Surface Decontamination
This procedure should be performed on all work surfaces inside the BSC and on any equipment used at the end of each work session.
-
Initial Cleaning: Wipe all surfaces with a disposable absorbent pad saturated with a detergent solution.
-
Rinsing: Wipe surfaces with a new pad saturated with purified water.
-
Final Wipe: Wipe surfaces with a new pad saturated with 70% sterile alcohol to assist with drying.[18]
-
Disposal: All used pads and wipes must be disposed of as cytotoxic solid waste.
Protocol 5.2: Emergency Spill Cleanup Procedure
Prompt and correct action is critical to prevent exposure and the spread of contamination. All labs handling this compound must have a designated cytotoxic spill kit readily available.[11][18]
-
Secure the Area: Alert others in the vicinity. Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full PPE ensemble from the spill kit, including double gloves, a chemotherapy gown, eye protection, and a respirator.
-
Contain the Spill:
-
For powders: Gently cover the spill with absorbent pads from the kit to prevent aerosolization. DO NOT dry wipe.
-
For liquids: Cover the spill with absorbent pads, working from the outside of the spill inward.
-
-
Decontaminate:
-
Carefully place all saturated absorbent materials into a cytotoxic waste bag.
-
A safety data sheet for Paclitaxel suggests decontamination with a 10% sodium carbonate solution for 30 minutes or a methanolic potassium hydroxide solution (30% 1N KOH, 70% methanol) for 5 minutes.[2] CAUTION: Methanolic KOH is flammable and corrosive; handle with extreme care.[2]
-
Apply the chosen decontamination solution to the spill area and allow the recommended contact time.
-
-
Clean and Rinse: Using fresh absorbent pads, clean the area thoroughly with a detergent solution, followed by a rinse with purified water.[18]
-
Final Disposal: Place all cleanup materials, including used PPE, into a designated cytotoxic waste container.[12][18]
-
Report: Report the spill to your supervisor and EHS department as per institutional policy.
References
- Hospira Inc. (2016). Paclitaxel Injection, USP - SAFETY DATA SHEET.
- Phyton Biotech. (2021). Paclitaxel SAFETY DATA SHEET.
- Fisher Scientific. (2024). SAFETY DATA SHEET - Paclitaxel.
- Cell Signaling Technology. (n.d.). Material Safety Data Sheet (MSDS) for Paclitaxel.
- Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Paclitaxel.
- Standard Operating Procedure for Paclitaxel (Taxol) in Animals. (n.d.).
- Tocris Bioscience. (2015). Safety Data Sheet - Taxol.
- Fisher Scientific. (2023). Safety Data Sheet - Paclitaxel.
- Pfizer. (n.d.). MATERIAL SAFETY DATA SHEET.
- UBC Safety & Risk Services. (2017). Cytotoxic Spill Cleanup Procedure.
- Weill Cornell Environmental Health and Safety. (n.d.). Clinical Chemotherapeutic Waste.
- University of Pittsburgh. (2022). CHEMOTHERAPEUTIC- ANTINEOPLASTIC WASTE DISPOSAL.
- Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Polovich, M., & Clark, P. C. (2012). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 19(Suppl 1), e465–e479.
- American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193.
- Fisher Scientific. (2014). SAFETY DATA SHEET - Paclitaxel.
- Health and Safety Executive (HSE). (n.d.). Safe handling of cytotoxic drugs in the workplace.
- Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- United States Environmental Protection Agency (EPA). (2019). Management of Hazardous Waste Pharmaceuticals.
- Canadian Centre for Occupational Health and Safety (CCOHS). (2026). Cytotoxic Drugs - Control Measures.
- GERPAC. (2006). Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs.
- Zhang, L., et al. (2023). Management guidelines for preventing exposure to antineoplastics. Journal of Cancer, 14(4), 621–630.
- American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193.
Sources
- 1. hse.gov.uk [hse.gov.uk]
- 2. phytonbiotech.com [phytonbiotech.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 11. cdc.gov [cdc.gov]
- 12. safety.tau.ac.il [safety.tau.ac.il]
- 13. ashp.org [ashp.org]
- 14. media.cellsignal.cn [media.cellsignal.cn]
- 15. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 17. gerpac.eu [gerpac.eu]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2'-O-(Benzyloxycarbonyl) Taxol
Introduction: 2'-O-(Benzyloxycarbonyl) Taxol is a derivative of Paclitaxel (Taxol), a potent antineoplastic agent used in chemotherapy. Due to its cytotoxic nature, handling this compound in a research and development setting demands a rigorous and uncompromising approach to safety. Occupational exposure to cytotoxic drugs can lead to severe health effects, including skin irritation, reproductive harm, and an increased risk of cancer.[1][2] This guide provides essential, science-backed protocols for the selection and use of Personal Protective Equipment (PPE). Its purpose is to create a self-validating system of safety that protects researchers from exposure at every stage: preparation, handling, and disposal.
Part 1: Hazard Identification and Risk Assessment
-
Acute Toxicity: Causes serious eye damage, skin irritation, and may cause allergic skin or respiratory reactions.[3]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4]
-
Carcinogenicity: Many cytotoxic drugs are considered potential carcinogens.[5]
The primary routes of exposure in a laboratory are inhalation of aerosolized powder, dermal absorption through skin contact, and accidental ingestion.[1] Therefore, the PPE strategy must form a complete barrier against these routes.
Part 2: The Core PPE Ensemble: A Multi-Layered Defense
Handling highly potent compounds like this compound requires more than a standard lab coat and gloves. A comprehensive PPE ensemble is mandatory. All handling of this compound, particularly when in powdered form, must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to provide primary containment.
| PPE Component | Specification | Rationale and Causality |
| Hand Protection | Double-gloving: - Inner Glove: Powder-free nitrile. - Outer Glove: Powder-free nitrile, tested to ASTM D6978 standard.[6][7] | The use of two pairs of gloves provides redundant protection against micro-tears and rapid permeation.[8] The outer glove, rated under ASTM D6978, has been specifically tested for resistance to permeation by chemotherapy drugs.[6][9] The inner glove protects the skin during the doffing (removal) of the contaminated outer glove. |
| Body Protection | - Primary: Disposable, solid-front gown made of polyethylene-coated polypropylene. Must have long sleeves with tight-fitting elastic or knit cuffs. - Secondary: Standard laboratory coat (worn under the disposable gown). | The disposable gown provides a fluid-resistant barrier to prevent contamination of personal clothing.[10] Tight cuffs are critical to prevent exposure at the glove-sleeve interface. A lab coat underneath provides an additional layer of protection. |
| Respiratory Protection | - For solids/powders: A NIOSH-approved N95 respirator is the minimum requirement. A half-mask or full-face elastomeric respirator with P100 (particulate) filters offers a higher protection factor. - For solutions/aerosols: A half-mask or full-face respirator with combination organic vapor/P100 cartridges is recommended. | Fine powders of potent compounds can easily become aerosolized. An N95 respirator filters at least 95% of airborne particles. P100 filters provide a higher level of filtration (99.97%). When working with solutions, combination cartridges protect against both vapors and potential aerosols. |
| Eye/Face Protection | - Minimum: ANSI Z87.1-compliant safety glasses with side shields. - Recommended: A full-face shield worn over safety glasses. | Protects the mucous membranes of the eyes from splashes or contact with aerosolized powder.[11] A face shield offers a broader area of protection for the entire face. |
Part 3: Procedural Discipline: Donning and Doffing Protocols
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. Incorrect procedures can lead to self-contamination.
Step-by-Step Donning Protocol
-
Preparation: Change into scrubs or dedicated work clothes. Don shoe covers if required by facility protocol.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Gown: Don the disposable, solid-front gown. Ensure it is fully fastened in the back.
-
Respiratory Protection: Fit-check your selected respirator according to manufacturer instructions.
-
Eye/Face Protection: Put on safety glasses and/or a face shield.
-
Outer Gloves: Don the second pair of ASTM D6978-rated gloves. Critically, ensure the cuffs of the outer gloves are pulled up and over the cuffs of the gown sleeves. This creates a sealed interface.
Step-by-Step Doffing Protocol (The "Clean-to-Dirty" Principle)
This procedure is designed to systematically remove the most contaminated items first, without touching the exterior of contaminated items with bare skin.
-
Decontaminate Outer Gloves: While still wearing all PPE, wipe down the outer gloves with an appropriate deactivating agent (e.g., 70% isopropanol), followed by wiping with a dry towel.
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out. Dispose of them immediately in the designated cytotoxic waste container.[12]
-
Remove Gown: Unfasten the gown. Carefully roll it down from the shoulders, touching only the inside surface. Turn it inside out as you roll it and dispose of it in the cytotoxic waste container.
-
Exit the Immediate Area: Step out of the immediate handling area before removing the rest of your PPE.
-
Remove Eye/Face Protection: Handle by the arms or strap and place in a designated area for decontamination.
-
Remove Respirator: Remove the respirator without touching the front.
-
Remove Inner Gloves: Peel off the inner gloves, turning them inside out. Dispose of them in the cytotoxic waste container.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.
Safe Handling and Disposal Workflow
Caption: Workflow for PPE Donning, Handling, Doffing, and Disposal.
Part 4: Decontamination and Disposal Plan
A closed-loop safety protocol extends beyond personal protection to include the work environment and waste stream.
-
Work Surface Decontamination: Before and after work, decontaminate all surfaces inside the fume hood or BSC. Line the work surface with a plastic-backed absorbent pad, which should be disposed of as cytotoxic waste after the procedure.[13]
-
Spill Management: A dedicated cytotoxic spill kit must be readily accessible. In the event of a spill, follow your institution's specific spill response protocol immediately.
-
Waste Disposal: All materials that have come into contact with this compound, including gloves, gowns, absorbent pads, and contaminated labware, are considered cytotoxic waste.[14]
-
Segregation: This waste must be segregated at the point of use. Do not mix it with regular or other biohazardous waste streams.[15]
-
Containment: Dispose of all contaminated items into clearly labeled, leak-proof, puncture-resistant containers. These containers are typically color-coded purple to signify cytotoxic/cytostatic waste.[15]
-
Final Disposal: Cytotoxic waste must be disposed of via high-temperature incineration by a licensed hazardous waste contractor.[16][17]
-
Conclusion
The safe handling of this compound is predicated on a deep understanding of its potential hazards and the disciplined, systematic application of engineering controls and personal protective equipment. By integrating the principles of multi-layered protection, procedural discipline, and proper waste management, researchers can create a robust safety system that minimizes the risk of occupational exposure and ensures a secure laboratory environment.
References
- Kingston Health Sciences Centre. (2019-05-01). Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01.
-
Bussières, J. F., et al. (2013). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice. Retrieved from [Link]
- Phyton Biotech. (2021-08-20). Paclitaxel SAFETY DATA SHEET.
- Pfizer. (2012-05-07). MATERIAL SAFETY DATA SHEET - Paclitaxel.
- Cell Signaling Technology. (n.d.). Material Safety Data Sheet (MSDS) for Paclitaxel.
- University of California, Irvine Environmental Health & Safety. (2024-04-19). Handling Antineoplastic or Investigational New Drugs.
-
U.S. Food and Drug Administration. (n.d.). Taxol (paclitaxel) injection label. Retrieved from [Link]
- Fisher Scientific. (2014-08-07). SAFETY DATA SHEET - Paclitaxel.
- Cardinal Health. (2023-09-11). Best practice guidelines on handling hazardous drugs under USP General Chapter <800>.
- American Society of Health-System Pharmacists (ASHP). (n.d.). Guidelines on Handling Hazardous Drugs.
- Sigma-Aldrich. (n.d.). Paclitaxel Product Information Sheet.
- American Regent, Inc. (2023-04-10). Paclitaxel Protein-Bound Particles for Injectable Suspension (Albumin-Bound) Lyophilized Powder - Safety Data Sheet.
- Cayman Chemical. (2025-06-19). Safety Data Sheet - Paclitaxel.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Overview. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Retrieved from [Link]
-
ASTM International. (2023). Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs (ASTM D6978-05). Retrieved from [Link]
- Stericycle UK. (2025-07-10). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins.
- Daniels Health. (2021-11-24). Cytotoxic Waste Disposal Guidelines.
- Uni-Vite, Inc. (n.d.). ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety.
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Wang, H., et al. (2023). Management guidelines for preventing exposure to antineoplastics. Journal of Thoracic Disease. Retrieved from [Link]
-
Health and Safety Executive (HSE). (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
- PPE-Info. (2024-02-21). ASTM D6978 - 05(2023) - Standard Details.
- WorkSafe Queensland. (n.d.). Guide for handling cytotoxic drugs and related waste.
- GloveNation. (2024-05-02). What is ASTM D6978 and Why Does it Matter?.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Standards.
- Ace Waste. (n.d.). Cytotoxic Waste Disposal Brisbane and Melbourne - Chemotherapy Drug Waste.
- Centers for Disease Control and Prevention (CDC). (2024-04-19). Antineoplastic Agents Risk Factors | Healthcare Workers.
- Pharm-Ed. (n.d.). Safe handling of cytotoxic drugs and related waste.
- Cleanaway Daniels Health. (n.d.). Cytotoxic Waste Disposal & Management Services.
- BC Cancer. (2018-04). Pharmacy FAQ Chemotherapy Gloves.
Sources
- 1. hse.gov.uk [hse.gov.uk]
- 2. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. phytonbiotech.com [phytonbiotech.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. Management guidelines for preventing exposure to antineoplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.astm.org [store.astm.org]
- 7. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glovenation.com [glovenation.com]
- 10. Antineoplastic Agents Risk Factors | Healthcare Workers | CDC [cdc.gov]
- 11. media.cellsignal.cn [media.cellsignal.cn]
- 12. ashp.org [ashp.org]
- 13. kingstonhsc.ca [kingstonhsc.ca]
- 14. danielshealth.ca [danielshealth.ca]
- 15. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 16. acewaste.com.au [acewaste.com.au]
- 17. cleanaway.com.au [cleanaway.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
